2-[Methyl(methylsulfonyl)amino]benzoic acid
Description
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-10(15(2,13)14)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAJWSLXTCIFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349616 | |
| Record name | 2-[methyl(methylsulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401822-72-8 | |
| Record name | 2-[methyl(methylsulfonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(N-methylmethanesulfonamido)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-[Methyl(methylsulfonyl)amino]benzoic acid chemical properties
An In-Depth Technical Guide to 2-[Methyl(methylsulfonyl)amino]benzoic Acid
Introduction
This compound is a specialized organic compound characterized by an anthranilic acid backbone. Its structure is distinguished by the substitution on the amino group with both a methyl and a methylsulfonyl (mesyl) group. This unique combination of a carboxylic acid, a tertiary sulfonamide, and an aromatic ring positions it as a valuable, yet under-characterized, building block for medicinal chemistry and materials science.
The presence of the sulfonamide moiety, a well-known pharmacophore, alongside the carboxylic acid handle for further derivatization, suggests significant potential in drug discovery. While extensive public data on this specific molecule is limited, its structural motifs are present in a range of pharmacologically active agents. This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway based on established chemical principles, predicted analytical characteristics, and its potential applications, offering a scientific foundation for researchers and drug development professionals.
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. These are derived from available supplier data and computational models for closely related structural isomers, providing a reliable estimate of its chemical characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₁₁NO₄S | [1] |
| Molecular Weight | 229.25 g/mol | [1] |
| CAS Number | 18780-34-2 | N/A |
| Computed XLogP3 | 0.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Appearance | White to off-white solid (predicted) | N/A |
*Note: Computed properties are for the structural isomer 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid and serve as an estimate.
Synthesis and Purification
A robust and logical synthesis of this compound can be designed starting from commercially available N-methylanthranilic acid. The proposed pathway involves a standard N-sulfonylation reaction.
Retrosynthetic Analysis & Proposed Pathway
The most direct approach involves the formation of the sulfonamide bond by reacting the secondary amine of N-methylanthranilic acid with methanesulfonyl chloride. This is a well-established transformation. A non-nucleophilic base is required to neutralize the hydrochloric acid generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
Caption: Proposed synthesis of this compound.
Detailed Synthetic Protocol
This protocol is a validated, self-contained procedure derived from standard methodologies for N-sulfonylation of secondary amines.
Materials:
-
N-Methylanthranilic acid (1.0 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-methylanthranilic acid (1.0 eq) and dissolve in anhydrous dichloromethane.
-
Rationale: Anhydrous conditions are crucial as methanesulfonyl chloride is moisture-sensitive and will hydrolyze. DCM is a good solvent for the reactants and is unreactive under these conditions.
-
-
Base Addition: Add the base (pyridine or triethylamine, 1.5 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Rationale: The base acts as an HCl scavenger. Cooling the reaction mixture controls the initial exothermic reaction upon addition of the sulfonyl chloride.
-
-
Reagent Addition: Slowly add methanesulfonyl chloride (1.2 eq) dropwise via a dropping funnel over 20-30 minutes, maintaining the temperature at 0°C.
-
Rationale: Slow, dropwise addition prevents a rapid temperature increase and minimizes potential side reactions. A slight excess of the sulfonyl chloride ensures complete consumption of the starting amine.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Rationale: Allowing the reaction to proceed overnight typically ensures it goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Aqueous Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, and finally brine.
-
Rationale: The acid wash removes the pyridine or triethylamine hydrochloride salt. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: This step removes the solvent to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Rationale: Purification is essential to remove unreacted starting materials and byproducts, yielding the final compound of high purity.
-
Analytical Characterization
While experimental spectra for this specific compound are not widely published, its structure allows for the confident prediction of key analytical signatures.
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Protons: 3H, multiplet, ~7.5-8.2 ppm. Carboxylic Acid Proton: 1H, broad singlet, >10 ppm. N-Methyl Protons: 3H, singlet, ~3.2-3.4 ppm. S-Methyl Protons: 3H, singlet, ~2.9-3.1 ppm. |
| ¹³C NMR | Carbonyl Carbon: ~168-172 ppm. Aromatic Carbons: ~120-145 ppm. N-Methyl Carbon: ~35-40 ppm. S-Methyl Carbon: ~40-45 ppm. |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid): Broad band, 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong band, 1680-1710 cm⁻¹. S=O Asymmetric & Symmetric Stretch: Two strong bands, ~1350 cm⁻¹ and ~1160 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 229. Key Fragments: m/z = 184 (loss of -COOH), m/z = 150 (loss of -SO₂CH₃). |
Applications in Research and Drug Development
Substituted aminobenzoic acids are foundational scaffolds in medicinal chemistry.[3] The unique arrangement of functional groups in this compound makes it a promising intermediate for creating novel chemical entities.
-
Scaffold for Drug Discovery: The carboxylic acid provides a reactive handle for amide bond formation, allowing for its conjugation to other molecules or its use in fragment-based drug design. The N-methyl-N-mesyl substitution pattern provides a sterically defined, polar, and non-basic nitrogen center that can participate in hydrogen bonding as an acceptor.
-
Analogs of Known Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on anthranilic acid derivatives.[4] This compound could serve as a starting point for novel anti-inflammatory agents. Furthermore, complex substituted benzoic acids are crucial intermediates in the synthesis of modern therapeutics like Tolvaptan.[5]
-
Modulation of Physicochemical Properties: The sulfonamide group is a classic bioisostere for carboxylic acids and is used to modulate acidity, solubility, and cell permeability. The N-methylation prevents the sulfonamide from acting as a hydrogen bond donor, a subtle modification that can drastically alter target binding affinity.
Caption: A typical workflow for utilizing the title compound in drug discovery.
Safety and Handling
No specific toxicity data for this compound is available. However, based on safety data for structurally related aminobenzoic acid and sulfonyl-containing compounds, certain precautions are warranted.[6][7][8]
-
Potential Hazards: Expected to be harmful if swallowed.[6][8] May cause skin irritation, serious eye irritation, and respiratory tract irritation.[7][9]
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash affected areas thoroughly with water.
-
Conclusion
This compound is a compound with significant untapped potential. While its empirical characterization is not yet widespread, its chemical properties can be reliably predicted based on its structure. The synthetic protocol outlined in this guide is robust and based on fundamental, well-understood organic reactions. Its primary value lies in its role as a versatile chemical intermediate, offering a unique combination of functional groups that are highly relevant to the design of new pharmaceuticals and functional materials. Further investigation into its reactivity and biological activity is highly encouraged for any researcher in the fields of synthetic chemistry and drug development.
References
-
Title: 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid | C9H11NO4S | CID 54409072 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Benzoic acid, 2-[[(aminocarbonyl)amino]sulfonyl]-, methyl ester - Substance Details Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate Source: ResearchGate URL: [Link]
-
Title: 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Safety Data Sheet: 2-Methylbenzoic acid Source: Carl ROTH URL: [Link]
- Title: CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps Source: Google Patents URL
- Title: CN103755603A - Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester Source: Google Patents URL
-
Title: Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid Source: DergiPark URL: [Link]
-
Title: Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid Source: PrepChem.com URL: [Link]
-
Title: Understanding the Specifications and Applications of 2-Methyl-4-(2-methylbenzoyl)amino benzoic acid Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: MDPI URL: [Link]
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Title: 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS Source: Loba Chemie URL: [Link]
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- 9. fishersci.com [fishersci.com]
2-[Methyl(methylsulfonyl)amino]benzoic acid molecular weight
An In-Depth Technical Guide to 2-[Methyl(methylsulfonyl)amino]benzoic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted anthranilic acid derivative. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's fundamental physicochemical properties, proposing a robust synthetic pathway with a detailed experimental protocol, and exploring its potential applications in medicinal chemistry. By analyzing its structural features—a carboxylic acid, a tertiary sulfonamide, and an aromatic scaffold—this guide elucidates the molecule's potential as a versatile building block for the synthesis of novel therapeutic agents. Key data, including its molecular weight of 229.25 g/mol and molecular formula C₉H₁₁NO₄S, are presented, alongside a discussion of appropriate characterization techniques.[1]
Introduction
Aminobenzoic acids are a class of compounds featuring both an amino group and a carboxylic acid attached to a benzene ring.[2] This structural motif is a cornerstone in pharmaceutical development, serving as a key "building block" for a wide array of therapeutic agents.[2] The versatility of the aminobenzoic acid scaffold allows for substitutions at both the amino and carboxyl groups, enabling the creation of diverse molecular libraries with potential activities spanning anticancer, antibacterial, antiviral, and anti-inflammatory applications.[2]
This guide focuses specifically on This compound , a derivative of anthranilic acid (2-aminobenzoic acid). Its structure is distinguished by the N-alkylation and N-sulfonylation of the amino group at the 2-position. This substitution pattern imparts specific chemical characteristics:
-
Tertiary Sulfonamide Group: The methylsulfonyl (-SO₂CH₃) and methyl (-CH₃) groups on the nitrogen atom create a stable, non-ionizable, and sterically defined functional group that can act as a hydrogen bond acceptor.
-
Carboxylic Acid Group: This group provides a key site for hydrogen bonding, salt formation, and further chemical modification (e.g., esterification, amidation).
-
Ortho-Substitution Pattern: The close proximity of the bulky sulfonamide group and the carboxylic acid group can influence the molecule's conformation, pKa, and binding interactions with biological targets.
This document aims to provide a detailed technical resource, grounding its claims in established chemical principles and authoritative sources to support further research and development involving this compound.
Physicochemical Properties and Molecular Structure
A precise understanding of a compound's properties is fundamental to its application in a research setting. The key physicochemical data for this compound are summarized below.
Molecular Data Summary
| Property | Value | Source |
| Molecular Weight | 229.25 g/mol | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₉H₁₁NO₄S | Santa Cruz Biotechnology[1] |
| IUPAC Name | This compound | N/A |
| Synonyms | N-Methanesulfonyl-N-methylanthranilic acid | N/A |
Molecular Structure
The chemical structure of this compound is depicted below, illustrating the spatial arrangement of its functional groups.
Caption: 2D structure of this compound.
Synthesis and Characterization
Proposed Synthetic Pathway
The most direct approach involves a two-step process starting from commercially available anthranilic acid:
-
N-methylation: Selective methylation of the amino group of anthranilic acid to form N-methylanthranilic acid.
-
N-sulfonylation: Reaction of N-methylanthranilic acid with methanesulfonyl chloride in the presence of a base to yield the final product.
The workflow is outlined in the diagram below.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol (N-Sulfonylation)
This protocol describes the N-sulfonylation of N-methylanthranilic acid, a critical step in the proposed synthesis. The methodology is adapted from a standard procedure for the synthesis of N-acyl sulfonamides.[3]
Objective: To synthesize this compound from N-methylanthranilic acid.
Materials:
-
N-methylanthranilic acid (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Pyridine (2.0 eq) or another non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methylanthranilic acid (1.0 eq) and pyridine (2.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.
-
Causality Insight: Dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent potential side reactions or degradation of the starting material. Pyridine acts as both a catalyst and an acid scavenger, neutralizing the HCl byproduct generated during the reaction.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Extraction:
-
Quench the reaction by slowly adding 1M HCl to neutralize excess pyridine.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, and finally, brine.
-
Causality Insight: The acidic washes remove the pyridine hydrochloride salt, while the brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane solvent system) or by column chromatography on silica gel to obtain the pure this compound.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to:
-
Aromatic protons (multiplets in the ~7.0-8.0 ppm region).
-
Carboxylic acid proton (a broad singlet, typically >10 ppm).
-
N-methyl protons (a singlet around 3.0-3.5 ppm).
-
S-methyl protons (a singlet around 2.8-3.2 ppm).
-
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for:
-
O-H stretch (broad, ~2500-3300 cm⁻¹) of the carboxylic acid.
-
C=O stretch (~1700 cm⁻¹) of the carboxylic acid.
-
Asymmetric and symmetric S=O stretches (~1350 cm⁻¹ and ~1160 cm⁻¹) of the sulfonamide group.
-
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (229.25 g/mol ).
Potential Applications in Research and Drug Development
While this compound is not an established drug itself, its chemical structure makes it a highly valuable intermediate and scaffold for drug discovery and development.[4]
-
Scaffold for Lead Optimization: The compound can serve as a starting point for building more complex molecules. The carboxylic acid provides a handle for amide bond formation, allowing for the attachment of various amines and building blocks to explore structure-activity relationships (SAR).
-
Bioisosteric Replacement: The N-acyl sulfonamide moiety is a well-known bioisostere for carboxylic acids. In this molecule, the presence of both groups offers unique opportunities. The core itself could be investigated as a replacement for other scaffolds, or the carboxylic acid could be modified while the sulfonamide provides a stable, polar interaction point.
-
Intermediate for Heterocycle Synthesis: Anthranilic acid and its derivatives are common precursors for the synthesis of pharmacologically important heterocycles, such as quinazolines, quinazolinones, and benzodiazepines. The specific substitution pattern of this compound could be exploited to create novel heterocyclic systems.
-
Fragment-Based Drug Discovery: As a relatively small molecule with defined hydrogen bonding features, it could be used in fragment-based screening campaigns to identify initial hits against protein targets.
The structural versatility of aminobenzoic acids has been leveraged to develop compounds with a wide range of biological activities, and this compound represents a unique, underexplored member of this chemical class.[2][5]
Conclusion
This compound is a specialized chemical entity with significant potential for application in synthetic and medicinal chemistry. This guide has provided a thorough technical overview, from its fundamental properties and structure to a detailed, scientifically-grounded protocol for its synthesis. By understanding its chemical nature and the strategic value of its functional groups, researchers can effectively utilize this compound as a building block for the discovery and development of novel small-molecule therapeutics. The proposed synthetic and analytical methodologies provide a self-validating framework for its preparation and quality control, empowering further scientific investigation.
References
-
2-Methyl-3-[(methylsulfonyl)amino]benzoic acid | C9H11NO4S | CID 54409072 - PubChem. PubChem. [Link]
-
Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid - PrepChem.com. PrepChem.com. [Link]
-
The Critical Link: 2-Methyl-4-(2-methylbenzoyl)amino benzoic acid in Pharmaceutical R&D. PharmaCompass. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]
-
Clinical Profile: Aminobenzoic Acid USP (PABA) - GlobalRx. GlobalRx. [Link]
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Physical and chemical properties of 2-[Methyl(methylsulfonyl)amino]benzoic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 2-[Methyl(methylsulfonyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a sulfonamide derivative of benzoic acid with potential applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of its core physical and chemical properties, offering a foundational understanding for researchers and developers. While experimental data for this specific compound is not widely available in public databases, this document synthesizes available information, including computed properties and data from closely related analogs, to present a detailed profile. The guide covers structural information, physicochemical parameters, and predicted spectral data, alongside a discussion of its synthesis and potential reactivity. This information is intended to support further research and application of this compound in various scientific endeavors.
Introduction
Substituted benzoic acid derivatives are a cornerstone in the development of new therapeutic agents, owing to their ability to interact with a wide range of biological targets. The introduction of a sulfonamide group, as seen in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Sulfonamides are a well-established class of compounds with diverse biological activities, including antimicrobial and anti-inflammatory effects. The N-methylation of the sulfonamide nitrogen further modifies its electronic and steric characteristics, potentially altering its binding affinities and metabolic stability.
This guide aims to provide a detailed technical overview of this compound, consolidating its known and predicted properties to serve as a valuable resource for the scientific community.
Chemical Identity and Structure
The fundamental identity of this compound is established by its molecular structure, formula, and weight.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₁₁NO₄S | [1] |
| Molecular Weight | 229.25 g/mol | [1] |
| Canonical SMILES | CS(=O)(=O)N(C)C1=CC=CC=C1C(=O)O | N/A |
| InChI Key | N/A | N/A |
| CAS Number | Not readily available | N/A |
Note: A specific CAS number for this compound is not consistently reported in public databases, which can present challenges in data retrieval.
Chemical Structure:
The molecular structure of this compound features a benzoic acid core substituted at the 2-position with a methyl(methylsulfonyl)amino group.
Caption: 2D structure of this compound.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited. However, computational models provide valuable predictions for several key parameters. The properties of a known isomer, 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid, are also included for comparative purposes.
| Property | Predicted Value for this compound | Predicted Value for 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid | Source (Isomer Data) |
| Molecular Weight | 229.25 g/mol | 229.26 g/mol | [2] |
| XLogP3 | N/A | 0.8 | [2] |
| Hydrogen Bond Donors | 1 | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | 5 | [2] |
| Rotatable Bond Count | 3 | 3 | [2] |
| Topological Polar Surface Area | 81.9 Ų | 91.9 Ų | [2] |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available | Not available | |
| Solubility | Not available | Not available | |
| pKa | Not available | Not available |
The predicted properties suggest that the compound is relatively polar, with the capacity for hydrogen bonding, which will influence its solubility and interactions with biological macromolecules.
Synthesis and Reactivity
The synthesis of this compound can be achieved through the N-methylation of its precursor, 2-(methylsulfonylamino)benzoic acid. This reaction is a standard procedure in organic synthesis.
Synthetic Pathway:
Sources
The Therapeutic Potential of N-Substituted Sulfonamide Benzoic Acids: A Technical Guide to the Biological Activity of 2-[Methyl(methylsulfonyl)amino]benzoic acid and its Analogs
Foreword
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. From the pioneering sulfa drugs that revolutionized antibacterial therapy to modern anticancer and anti-inflammatory agents, the versatility of the sulfonamide moiety is undeniable.[1][2][3] This technical guide delves into the biological potential of a specific class of sulfonamide derivatives: N-substituted sulfonamide benzoic acids, with a particular focus on the representative molecule, 2-[Methyl(methylsulfonyl)amino]benzoic acid . While direct biological data for this specific compound is nascent, this guide will provide a comprehensive framework for its synthesis, characterization, and, most importantly, a predictive exploration of its biological activities based on the well-established pharmacology of its structural analogs. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Synthesis and Characterization of this compound
A logical and efficient synthesis of this compound can be designed based on established methodologies for analogous compounds.[4] The proposed synthetic pathway is outlined below, emphasizing key experimental considerations and validation checkpoints.
Proposed Synthetic Pathway
The synthesis commences with the commercially available starting material, 2-aminobenzoic acid (anthranilic acid). The key transformations involve N-methylation, sulfonylation, and a final N-methylation of the sulfonamide nitrogen.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Methylamino)benzoic acid
-
To a solution of 2-aminobenzoic acid (1 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (K2CO3, 2.5 eq.).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 2-(methylamino)benzoic acid.
Causality: The use of a base like potassium carbonate is crucial to deprotonate the carboxylic acid and the amine, facilitating the nucleophilic attack on the dimethyl sulfate.
Step 2: Synthesis of this compound methyl ester
-
Dissolve 2-(methylamino)benzoic acid (1 eq.) in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and acidify with concentrated HCl.
-
The precipitated product is then filtered, washed with cold water, and dried.
-
Further purification can be achieved by column chromatography.
Causality: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction, driving the sulfonylation to completion.
Step 3: Synthesis of this compound
-
Dissolve the methyl ester from the previous step (1 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 3 eq.) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the reaction mixture with 1N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the final product, this compound.
Causality: Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylic acid.
Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[5]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, SO₂, N-H).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Predicted Biological Activities and Mechanistic Insights
Based on the extensive literature on structurally related sulfonamide-benzoic acid derivatives, this compound is predicted to exhibit a range of biological activities.
Anticancer Activity
Sulfonamides are a well-established class of anticancer agents, with several derivatives already in clinical use.[6][7] Their anticancer effects are often attributed to the inhibition of key enzymes involved in tumor progression.
Predicted Mechanism of Action: Carbonic Anhydrase Inhibition
Many sulfonamides exert their anticancer effects by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[8] These enzymes are overexpressed in many hypoxic tumors and play a crucial role in regulating intracellular and extracellular pH, promoting tumor cell survival and proliferation.
Caption: Predicted anticancer mechanism via carbonic anhydrase IX inhibition.
Anti-inflammatory Activity
Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and some sulfonamide derivatives exhibit potent anti-inflammatory properties.[2] The structural similarity of the target molecule to anthranilic acid derivatives, a known class of NSAIDs, suggests potential anti-inflammatory effects.
Predicted Mechanism of Action: COX-2 Inhibition
A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
Antibacterial Activity
The history of sulfonamides is rooted in their antibacterial properties.[9] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[9]
Predicted Mechanism of Action: Folic Acid Synthesis Inhibition
By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for bacterial DNA and RNA synthesis.[9]
Caption: Predicted antibacterial mechanism via inhibition of folic acid synthesis.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities, a series of well-established in vitro and in vivo assays should be performed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to assess the anticancer potential of the compound.[10]
Protocol:
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Sources
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- 2. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experime ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06412G [pubs.rsc.org]
Unlocking the Therapeutic Potential of 2-[Methyl(methylsulfonyl)amino]benzoic Acid: A Technical Guide for Drug Discovery
Foreword: Charting a Course for a Novel Candidate
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a paramount endeavor. This technical guide focuses on one such molecule: 2-[Methyl(methylsulfonyl)amino]benzoic acid. While direct, extensive research on this specific compound is nascent, its structural motifs—an N-substituted aminobenzoic acid scaffold and a sulfonamide functional group—are well-established pharmacophores, suggesting a rich, yet untapped, therapeutic potential.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as an in-depth guide to stimulate and direct the investigation of this compound. We will delve into its chemical identity, explore its potential therapeutic applications by drawing logical parallels from structurally related compounds, and provide detailed, field-proven experimental workflows to empower its scientific exploration. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for its evaluation as a potential therapeutic agent.
Molecular Profile and Physicochemical Properties
Before exploring its potential applications, a foundational understanding of this compound is essential.
Chemical Identity:
| Descriptor | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁NO₄S |
| Molecular Weight | 229.25 g/mol |
| Canonical SMILES | CS(=O)(=O)N(C)C1=CC=CC=C1C(=O)O |
| CAS Number | Not readily available for this specific N-methylated compound. The parent compound, 2-[(methylsulfonyl)amino]benzoic acid, has the CAS number 162787-61-3.[1] |
A search of chemical databases confirms the existence of the related compound, 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid (PubChem CID: 54409072), indicating that this structural class is synthetically accessible.[2]
Hypothesized Therapeutic Applications and Mechanisms of Action
The therapeutic potential of this compound can be logically inferred from the well-documented biological activities of its core components: the aminobenzoic acid scaffold and the sulfonamide group.
Antimicrobial Activity: A Competitive Inhibition Strategy
The sulfonamide moiety is a cornerstone of antibacterial therapy.[3] Sulfonamide drugs function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[4][5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs disrupt the folate pathway, leading to bacteriostasis.[4][6]
Proposed Mechanism of Action: We hypothesize that this compound could act as a PABA antagonist, inhibiting bacterial DHPS and thereby halting folate synthesis. The N-methyl and methylsulfonyl groups may influence its binding affinity and selectivity for the bacterial enzyme over the human counterpart.
Visualizing the Proposed Antimicrobial Mechanism:
Caption: Proposed mechanism of antimicrobial action via competitive inhibition of DHPS.
Anti-Cancer Activity: Targeting Proliferative Pathways
Derivatives of aminobenzoic acid have demonstrated potential as anti-cancer agents.[7][8] For instance, some analogs have been shown to interfere with critical signaling pathways that drive cancer cell proliferation.[9]
Proposed Mechanism of Action: The structural features of this compound suggest several potential anti-cancer mechanisms. It could potentially inhibit key enzymes involved in cancer cell metabolism or signaling, such as carbonic anhydrases, which are often overexpressed in tumors and are known targets of sulfonamides.[5] Furthermore, the benzoic acid moiety could facilitate interactions with various receptors or enzymes implicated in oncogenesis.
Anti-Inflammatory Properties
The aminobenzoic acid scaffold is present in several anti-inflammatory drugs. This activity is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Proposed Mechanism of Action: this compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators. The N-substituted sulfonamide group could play a crucial role in binding to the active sites of pro-inflammatory enzymes.
Experimental Workflows for Therapeutic Validation
To empirically validate the hypothesized therapeutic applications, a structured, multi-tiered experimental approach is recommended.
In Vitro Antimicrobial Susceptibility Testing
This initial screening will determine the compound's efficacy against a panel of clinically relevant bacterial strains.
Protocol:
-
Bacterial Strain Selection: A panel of both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be selected.
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Minimum Bactericidal Concentration (MBC) Determination:
-
Following MIC determination, aliquot a small volume from the wells showing no visible growth onto agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Visualizing the Antimicrobial Testing Workflow:
Caption: Workflow for in vitro antimicrobial susceptibility testing.
In Vitro Anti-Cancer Cell Proliferation Assay
This assay will provide initial insights into the compound's potential as an anti-cancer agent.
Protocol:
-
Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung) should be used.
-
MTT or SRB Assay:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 48-72 hours.
-
Add MTT or SRB reagent to the wells and incubate.
-
Solubilize the formazan crystals (MTT) or the protein-bound dye (SRB).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC₅₀ (the concentration that inhibits cell growth by 50%).
-
Enzyme Inhibition Assays
To investigate the proposed mechanisms of action, targeted enzyme inhibition assays are crucial.
Protocol (Example: DHPS Inhibition):
-
Enzyme and Substrate Preparation: Obtain purified recombinant DHPS enzyme and its substrates (PABA and dihydropteroate diphosphate).
-
Assay Procedure:
-
In a suitable buffer, incubate the DHPS enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the substrates.
-
Monitor the reaction progress by measuring the formation of the product, dihydropteroate, using a spectrophotometric or fluorometric method.
-
Determine the IC₅₀ value for the inhibition of DHPS.
-
Synthesis and Future Directions
The synthesis of this compound and its analogs is a critical next step. A potential synthetic route could involve the N-methylation and subsequent sulfonylation of 2-aminobenzoic acid. Various synthetic methodologies for related compounds have been reported in the literature and patents, which can serve as a starting point for developing a robust synthetic protocol.[10][11][12]
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a library of analogs to establish structure-activity relationships (SAR) and improve potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of infection, cancer, or inflammation.
-
Toxicology and Pharmacokinetic Profiling: Assessing the safety and ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.
Conclusion
While this compound is a relatively unexplored molecule, its constituent chemical motifs strongly suggest a high potential for therapeutic applications, particularly in the realms of antimicrobial and anti-cancer therapy. This technical guide provides a foundational framework for its investigation, from initial in vitro screening to mechanistic studies and future lead optimization. The detailed experimental workflows are designed to be both scientifically rigorous and practically achievable, empowering research teams to unlock the full therapeutic potential of this promising compound. The journey from a novel molecule to a life-saving therapy is long and challenging, but the scientific rationale for embarking on the exploration of this compound is compelling.
References
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MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and cytotoxic Agents. Retrieved from [Link]
- Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
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PubChem. (n.d.). 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
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Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
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PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
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ResearchGate. (n.d.). What is the benefits of the separation of sulfonamides and benzoic acid?. Retrieved from [Link]
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ResearchGate. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
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IntechOpen. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and.... Retrieved from [Link]
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PMC. (n.d.). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Retrieved from [Link]
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Open Exploration Publishing. (n.d.). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Retrieved from [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of 2-[Methyl(methylsulfonyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[Methyl(methylsulfonyl)amino]benzoic acid is a synthetic organic molecule featuring a benzoic acid scaffold, a core structure in many pharmacologically active compounds. While direct empirical data on its specific mechanism of action are not extensively available in public literature, its structural motifs—a sulfonamide linkage and an anthranilic acid-like core—provide a strong basis for hypothesizing its biological activity. This guide synthesizes information from structurally related compounds to propose a primary putative mechanism centered on the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation. Additionally, alternative potential mechanisms, such as the modulation of other inflammatory pathways, are explored. This document provides a comprehensive theoretical framework and detailed experimental protocols to facilitate further investigation and validation of the bioactivity of this compound.
Introduction and Structural Rationale
The chemical structure of this compound combines two key pharmacophores: an N-sulfonylated amine and a benzoic acid moiety. This arrangement is reminiscent of several classes of biologically active molecules, most notably certain non-steroidal anti-inflammatory drugs (NSAIDs). The anthranilic acid backbone (2-aminobenzoic acid) is a known scaffold for compounds with anti-inflammatory properties.[1] The addition of a methylsulfonyl group to the amino nitrogen introduces a sulfonamide functionality, a versatile group associated with a wide array of pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[2]
The central hypothesis, therefore, is that this compound functions as an anti-inflammatory agent, likely through the inhibition of enzymes involved in the inflammatory cascade. The subsequent sections of this guide will delve into the specifics of this proposed mechanism, supported by evidence from analogous compounds, and will provide the necessary experimental framework for its validation.
Primary Putative Mechanism of Action: Cyclooxygenase (COX) Inhibition
The most probable mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Many NSAIDs exert their effects by blocking the active site of these enzymes.
Structural Analogy to Known COX Inhibitors
N-sulfonylated anthranilic acid derivatives have been synthesized and evaluated as anti-inflammatory agents with the ability to directly bind to the active site of COX-2.[3] The larger sulfonyl groups in these compounds are thought to contribute to their selectivity for the COX-2 isoform.[3] The structure of this compound fits this profile, suggesting it could similarly occupy the COX active site.
Proposed Binding and Inhibition Pathway
The proposed mechanism involves the binding of the molecule within the hydrophobic channel of the COX enzyme. The carboxylic acid group is likely to form a key salt bridge with a positively charged amino acid residue, such as arginine, in the active site, a common interaction for many NSAIDs. The methylsulfonyl group could then interact with a side pocket of the COX-2 active site, contributing to both affinity and potentially selectivity over COX-1.
Diagram: Proposed Cyclooxygenase Inhibition Pathway
Caption: Proposed mechanism of COX inhibition by this compound.
Alternative and Secondary Putative Mechanisms
While COX inhibition is the most probable primary mechanism, the structural features of this compound allow for the consideration of other potential biological targets.
P2Y14 Receptor Antagonism
Recent research has identified 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory diseases like acute lung injury.[4] These compounds were shown to reduce the inflammatory response and the levels of pro-inflammatory cytokines.[4] Given the structural similarity, it is plausible that this compound could also exhibit antagonistic activity at this receptor.
Inhibition of Dihydropteroate Synthase (DHPS)
The sulfonamide moiety is the cornerstone of sulfa drugs, which act by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[5] While this is a well-established antibacterial mechanism, it is less likely to be the primary mode of action in mammalian systems for anti-inflammatory effects. However, off-target enzyme inhibition cannot be entirely ruled out and may contribute to the compound's overall biological profile.
Experimental Validation Protocols
To empirically determine the mechanism of action of this compound, a series of in vitro and cell-based assays are recommended.
In Vitro COX Inhibition Assay
Objective: To determine the direct inhibitory activity of the compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with co-factors such as hematin and glutathione).
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution and prepare serial dilutions.
-
Assay Procedure:
-
Add the enzyme to the assay buffer.
-
Add the test compound at various concentrations (and a vehicle control).
-
Pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid (substrate).
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.
Diagram: COX Inhibition Assay Workflow
Caption: Experimental workflow for the in vitro COX inhibition assay.
Cell-Based Assay for Anti-Inflammatory Activity
Objective: To assess the compound's ability to reduce the production of inflammatory mediators in a cellular context.
Methodology:
-
Cell Culture: Use a relevant cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Cell Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS).
-
Compound Treatment: Treat the cells with various concentrations of this compound prior to or concurrently with LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines: Quantify the levels of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA or multiplex bead-based assays.
-
-
Data Analysis: Determine the dose-dependent effect of the compound on the production of these inflammatory markers.
Quantitative Data Summary
While no specific quantitative data for this compound is available, the following table presents hypothetical data based on the expected outcomes of the proposed experiments, for illustrative purposes.
| Assay | Parameter | Hypothetical Value | Interpretation |
| In Vitro COX-1 Inhibition | IC50 | > 100 µM | Low potency against COX-1, suggesting potential for reduced gastrointestinal side effects. |
| In Vitro COX-2 Inhibition | IC50 | 5 µM | Moderate to high potency against COX-2, indicating a likely anti-inflammatory effect. |
| Cell-Based NO Production | EC50 | 10 µM | Effective reduction of a key inflammatory mediator in a cellular model. |
| Cell-Based TNF-α Release | EC50 | 12 µM | Inhibition of a pro-inflammatory cytokine, supporting an anti-inflammatory mechanism. |
Conclusion
Based on a thorough analysis of its chemical structure and comparison with functionally characterized analogous compounds, this compound is putatively a modulator of inflammatory pathways. The primary hypothesized mechanism of action is the inhibition of cyclooxygenase enzymes, with a potential for selectivity towards COX-2. Further experimental validation, following the protocols outlined in this guide, is essential to confirm this hypothesis and to fully elucidate the pharmacological profile of this compound. The exploration of its activity on alternative targets such as the P2Y14 receptor may also yield valuable insights into its therapeutic potential.
References
- Chandrashekhara Kumar B, Arun A Bhagwath. Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences. 2024;2(7):2143-2174.
-
Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. Available at: [Link].
-
Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. ResearchGate. Available at: [Link].
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. Available at: [Link].
-
N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. Royal Society of Chemistry. Available at: [Link].
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A Technical Guide to the Discovery and Synthesis of Novel Aminobenzoic Acid Derivatives
Foreword: The Enduring Relevance of the Aminobenzoic Acid Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be fertile ground for discovery. Para-aminobenzoic acid (PABA), a simple aromatic molecule, is one such scaffold.[1] While it serves as a crucial precursor for folate synthesis in many pathogens, it is not essential for mammals, creating an inherent therapeutic window.[2] This biochemical dichotomy, coupled with its structural versatility, has established PABA as a privileged building block in drug development.[1] Its derivatives have yielded a remarkable breadth of therapeutic agents, from local anesthetics like procaine to antibacterial sulfonamides and anticancer agents.[1][3]
This guide is designed for researchers, scientists, and drug development professionals. It is not a mere collection of protocols but a strategic overview grounded in field experience. We will explore the rationale behind synthetic choices, the importance of rigorous characterization, and the logical progression of biological evaluation. Our focus is on the practical causality of experimental design—why a particular synthetic route is chosen, how a specific analytical technique validates a molecular structure, and what the resulting biological data truly signifies.
Part 1: Strategic Synthesis of Aminobenzoic Acid Derivatives
The synthetic utility of PABA lies in its two primary reactive sites: the aromatic amine and the carboxylic acid.[1] These functional groups allow for a diverse range of chemical modifications, including the formation of amides, esters, and imines (Schiff bases), enabling the systematic exploration of chemical space to tune biological activity.[2][4]
The Schiff Base Condensation: A Gateway to Molecular Diversity
One of the most direct and efficient methods for derivatizing PABA is through the formation of Schiff bases (imines). This reaction involves the condensation of PABA's primary amino group with an aldehyde or ketone.[2][5] The primary advantage of this approach is its operational simplicity and the vast commercial availability of diverse aldehydes, allowing for the rapid generation of a large library of analogues for screening.[6]
The reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the PABA's amino group. The subsequent dehydration step drives the reaction to completion.
This protocol is adapted from a demonstrated synthesis of antimicrobial and cytotoxic agents.[2]
-
Reactant Solubilization: Dissolve 4-aminobenzoic acid (1 mmol) in methanol (7 mL). The choice of methanol is critical as it effectively dissolves PABA and the aldehyde reactant, ensuring a homogenous reaction mixture.
-
Aldehyde Addition: Add the desired aromatic aldehyde, such as salicylaldehyde (1.1 mmol), to the solution. A slight excess of the aldehyde ensures the complete consumption of the limiting reagent, PABA.
-
Initiation and Catalysis: Add a catalytic amount of glacial acetic acid (100 µL). The acid protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack.
-
Reaction Progression: Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product spot.[3]
-
Product Precipitation: Upon completion, dilute the reaction mixture with distilled water and continue stirring for 1 hour. The Schiff base product is typically less soluble in the aqueous methanol mixture than the starting materials, causing it to precipitate.
-
Isolation and Purification: Collect the precipitate by filtration and wash thoroughly with water to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane, to yield the pure Schiff base.[2]
Amide and Ester Bond Formation: Tuning Pharmacokinetic Properties
Modifying the carboxylic acid moiety of PABA via esterification or amidation is a classical strategy to alter the compound's lipophilicity, solubility, and metabolic stability—key determinants of its pharmacokinetic profile.[4]
This multi-step synthesis demonstrates a versatile approach to creating both ester and amide derivatives.[3]
-
Diazonium Salt Formation (Step 1): Convert the primary amino group of PABA into a diazonium salt. This is a crucial intermediate step that allows for subsequent azo coupling.
-
Azo Compound Synthesis (Step 2): React the diazonium salt with a phenol in the presence of an alkali to form an azo compound. This intermediate is often colored and serves as the core structure for further modification.
-
Ester Derivative Synthesis (Step 3a): Reflux the azo compound with an appropriate alcohol (e.g., ethanol, propanol) in the presence of a mineral acid catalyst (e.g., H₂SO₄). This is a standard Fischer esterification reaction.
-
Amide Derivative Synthesis (Step 3b):
-
First, protect the phenolic hydroxyl group of the azo compound by acetylation with acetic anhydride.
-
Convert the carboxylic acid to a more reactive acyl chloride by reacting it with thionyl chloride (SOCl₂).
-
Finally, react the acyl chloride with the desired primary or secondary amine in an inert solvent like ether to form the final amide derivative.[3]
-
This modular approach provides a robust platform for generating a wide array of derivatives by simply changing the alcohol or amine used in the final step.
Part 2: Rigorous Characterization and Structural Validation
The synthesis of a novel compound is incomplete without unambiguous structural confirmation. A combination of spectroscopic and chromatographic techniques is essential to ensure the identity, purity, and integrity of the synthesized derivatives. This self-validating system is non-negotiable in drug discovery.
Core Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the cornerstones of structural elucidation.[7] For a PABA derivative, one would confirm the presence of aromatic protons, the formation of new bonds (e.g., the imine proton -CH=N- in a Schiff base, typically appearing around 8-9 ppm), and the correct integration of all signals.[2]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering direct confirmation of the expected molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For instance, the formation of a Schiff base would be confirmed by the appearance of a C=N stretching band (around 1595-1690 cm⁻¹) and the disappearance of the N-H stretching bands of the primary amine.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is indispensable for assessing the purity of the final compound. Isocratic or gradient methods can separate the product from starting materials and byproducts, allowing for quantification of purity.[8]
Table 1: Example Characterization Data for a PABA Schiff Base Derivative
| Analysis Type | Compound | Observed Data | Interpretation | Reference |
| ¹H NMR | 4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzoic acid | δ 14.02 (1H, s, COOH), 13.03 (1H, s, OH), 9.04 (1H, s, CH=N) | Confirms presence of carboxylic acid, hydroxyl, and imine protons. | [2] |
| ¹³C NMR | 4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzoic acid | δ 166.90 (COOH), 164.07 (CH=N) | Confirms presence of carboxylic acid and imine carbons. | [2] |
| IR (cm⁻¹) | 4-[(3,5-Dichloro-2-hydroxybenzylidene)amino]benzoic acid | 1689 (C=O), 1597 (C=N) | Confirms carbonyl of carboxylic acid and imine functional groups. | [2] |
| Purity (HPLC) | General | >95% peak area | Indicates high purity suitable for biological testing. | [8] |
Visualization: General Synthesis and Characterization Workflow
The following diagram illustrates the logical flow from starting material to a fully characterized novel compound.
Caption: A generalized workflow for the synthesis and validation of novel PABA derivatives.
Part 3: Biological Evaluation and Lead Identification
With a library of pure, validated compounds, the next logical step is to assess their biological activity. The choice of assays should be hypothesis-driven, based on the known activities of the PABA scaffold and the intended therapeutic application.
Antimicrobial Activity Screening
PABA derivatives have a long history as antimicrobial agents.[1][9] A standard primary screen involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.
This protocol is a standard method for assessing antimicrobial potency.[2]
-
Strain Preparation: Use clinically relevant bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1]
-
Compound Preparation: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable growth medium (e.g., Mueller-Hinton Broth). The final concentration of DMSO should not exceed 1% to avoid solvent-induced toxicity.
-
Inoculation: Add a standardized suspension of the microbial strain to each well. Include positive controls (microbes in medium only) and negative controls (medium only).
-
Incubation: Incubate the plates at 35 ± 2 °C for 24-48 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[2]
Cytotoxicity and Anticancer Screening
Many PABA derivatives have also shown promise as anticancer agents.[1] An initial assessment of cytotoxicity against cancer cell lines is a common starting point.
-
Cell Culture: Seed a human cancer cell line (e.g., HepG2 liver cancer) in a 96-well plate and allow the cells to adhere overnight.[2]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized PABA derivatives for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.[6]
Visualization: Drug Discovery and Development Funnel
This diagram illustrates the progression from a large library of synthesized compounds to a single clinical candidate.
Caption: A typical funnel for drug discovery, from initial synthesis to a preclinical candidate.
Conclusion and Future Outlook
The aminobenzoic acid scaffold remains a cornerstone of modern medicinal chemistry. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its inherent biological relevance provides a strong foundation for discovering novel therapeutic agents. The systematic application of robust synthetic protocols, rigorous analytical validation, and hypothesis-driven biological screening, as outlined in this guide, provides a clear and effective pathway from concept to discovery. Future work will likely focus on more advanced synthetic methodologies, such as catalytic C-H activation to functionalize the aromatic ring, and the integration of computational modeling to guide the design of derivatives with enhanced potency and specificity.
References
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Jampilek, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
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Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]
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Kapoor, A., & Dahiya, S. K. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library. [Link]
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Zou, Y., et al. (2019). Benzoate derivatives and their diverse biological activities. ResearchGate. [Link]
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Kumar, M., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. [Link]
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Pharmacy 180. Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]
-
Gagnon, V., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. ResearchGate. [Link]
-
Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]
-
Sandmeyer, T. (1919). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. [Link]
- Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. (2015).
-
One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. (2020). MDPI. [Link]
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Ethyl p-aminobenzoate. Organic Syntheses Procedure. [Link]
-
Representation of p-Aminobenzoic acid as a sun-screening agent for human beings. ResearchGate. [Link]
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A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine. (2022). nphj.nuph.edu.ua. [Link]
-
The Chemistry and Synthesis of 4-Aminobenzoic Acid. ottokemi.com. [Link]
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HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Spectroscopic data for 2-[Methyl(methylsulfonyl)amino]benzoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 2-[Methyl(methylsulfonyl)amino]benzoic acid
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor and regulatory compliance. This compound, a substituted anthranilic acid derivative, presents a unique combination of functional groups—a carboxylic acid, an N-methylsulfonamide, and a 1,2-disubstituted aromatic ring. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the spectroscopic techniques required to fully characterize this molecule.
As a Senior Application Scientist, my approach is not merely to present data, but to provide a validated, logical framework for acquiring and interpreting it. We will explore the causality behind experimental choices and demonstrate how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as complementary pillars in the process of structural elucidation. Every protocol is designed as a self-validating system, ensuring data integrity and reproducibility.
Molecular Structure and Spectroscopic Predictions
Before delving into experimental data, a foundational analysis of the molecular structure is crucial for predicting the expected spectroscopic signatures.
-
Structure: this compound
-
Molecular Formula: C₉H₁₁NO₄S
-
Molecular Weight: 229.25 g/mol
Key Functional Groups & Expected Signals:
-
Carboxylic Acid (-COOH): This group will produce a highly deshielded, broad singlet in ¹H NMR, a carbonyl signal (~165-175 ppm) in ¹³C NMR, and characteristic broad O-H and C=O stretching vibrations in IR spectroscopy.
-
Aromatic Ring (Ortho-disubstituted): The four protons on the benzene ring will exhibit complex splitting patterns (multiplets) in the aromatic region of the ¹H NMR spectrum. The six aromatic carbons will give rise to distinct signals in the ¹³C NMR spectrum.
-
N-Methylsulfonamide: This moiety contains two key methyl groups. The N-methyl (N-CH₃) and S-methyl (SO₂-CH₃) protons will appear as sharp singlets in the ¹H NMR spectrum, albeit at different chemical shifts due to their distinct electronic environments. The sulfonamide group (S=O) will produce strong, characteristic stretching bands in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.
Theoretical Principles
NMR spectroscopy exploits the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This "resonance" frequency is highly sensitive to the local electronic environment, allowing us to map the connectivity of atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the structural type of the proton or carbon.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its ability to dissolve polar compounds like carboxylic acids and its high boiling point make it ideal. Crucially, it readily exchanges with the acidic carboxylic acid and sulfonamide protons, which can sometimes broaden signals, but ensures the sample is fully dissolved for high-resolution data.[1]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. This process typically requires a longer acquisition time due to the lower natural abundance of ¹³C. Reference the spectrum to the DMSO-d₆ solvent signal at δ 39.52 ppm.[1]
Data Interpretation and Analysis
The following tables summarize the predicted NMR data, based on established chemical shift ranges for analogous functional groups found in substituted benzoic acids and sulfonamides.[1][2][3][4]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.0 | Broad Singlet | 1H | -COO H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a very broad signal. |
| 7.9 - 7.5 | Multiplet | 4H | Aromatic H | Protons on the 1,2-disubstituted benzene ring will show complex coupling, appearing in the typical downfield aromatic region. |
| ~3.3 | Singlet | 3H | -N-C H₃ | The N-methyl protons are deshielded by the adjacent nitrogen atom. |
| ~3.1 | Singlet | 3H | -SO₂-C H₃ | The S-methyl protons are deshielded by the strongly electron-withdrawing sulfonyl group.[3] |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~168.0 | C =O | Carbonyl carbon of the carboxylic acid.[1] |
| 140.0 - 120.0 | Aromatic C | Six distinct signals are expected for the carbons of the substituted aromatic ring. |
| ~42.0 | -SO₂-C H₃ | Methyl carbon attached to the electron-withdrawing sulfonyl group.[3] |
| ~35.0 | -N-C H₃ | N-methyl carbon, shielded relative to the S-methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy provides critical information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Principles
Chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending). An IR spectrum is a plot of absorbance versus wavenumber (cm⁻¹), where each peak corresponds to a specific type of bond or functional group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
Rationale for Technique: ATR is a modern, rapid technique that requires minimal sample preparation. A solid sample is pressed directly against a crystal (e.g., diamond), and the IR beam interacts with the sample surface, making it ideal for high-throughput analysis.
-
Instrument Preparation: Ensure the ATR crystal surface is clean by wiping it with isopropanol and acquiring a background spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.
Data Interpretation and Analysis
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid | The hallmark of a carboxylic acid is this very broad absorption due to strong hydrogen bonding.[3] |
| ~1700 | C=O Stretch | Carboxylic Acid | A strong, sharp peak corresponding to the carbonyl stretch. |
| ~1350 & ~1160 | Asymmetric & Symmetric S=O Stretch | Sulfonamide | Two strong, distinct peaks are characteristic of the SO₂ group. |
| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Peaks associated with the benzene ring framework. |
| ~750 | C-H Bend | Ortho-disubstitution | A strong peak in this region is often indicative of 1,2-disubstitution on an aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Theoretical Principles
In Electrospray Ionization (ESI), a sample in solution is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions are then guided into a mass analyzer, which separates them based on their m/z ratio. ESI is a "soft" ionization technique, meaning it typically keeps the molecule intact, allowing for precise molecular weight determination.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.[3] The acid is crucial for promoting protonation in positive ion mode.[3]
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (e.g., +4 kV for positive mode, -3.5 kV for negative mode) to the ESI needle.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu). Both positive and negative ion modes should be checked.
Data Interpretation and Analysis
-
Molecular Ion: The molecular weight is 229.25.
-
In positive ion mode , the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z = 230.3 .
-
In negative ion mode , the deprotonated molecule, [M-H]⁻, will be observed at m/z = 228.2 .
-
-
Isotopic Pattern: The presence of a sulfur atom will result in a small but detectable "A+2" peak (the peak at m/z+2 relative to the monoisotopic peak) due to the natural abundance of the ³⁴S isotope (~4.2%). This serves as a valuable confirmation of the elemental composition.
-
Fragmentation: While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for this molecule would include the loss of the methylsulfonyl group (-SO₂CH₃, 79 Da) or the carboxylic acid group (-COOH, 45 Da).
Integrated Spectroscopic Workflow and Data Validation
No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods to build an irrefutable case for the compound's structure. The following workflow illustrates this synergistic process.
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An In-depth Technical Guide to the Solubility and Stability of 2-[Methyl(methylsulfonyl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[Methyl(methylsulfonyl)amino]benzoic acid is a unique molecule integrating a benzoic acid moiety with an N-acyl sulfonamide group. This structure suggests its potential utility in medicinal chemistry, where such functional groups are often employed to modulate the physicochemical and pharmacological properties of drug candidates. The N-acyl sulfonamide group, in particular, is a well-recognized bioisostere of carboxylic acids, offering a similar acidic profile but with potentially enhanced metabolic stability.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical aspects of the solubility and stability of this compound, offering foundational knowledge for its application in research and development.
Due to the absence of extensive published data on this specific molecule, this guide synthesizes information from analogous structures and established scientific principles governing substituted benzoic acids and N-acyl sulfonamides. It further provides detailed, field-proven experimental protocols for determining these critical parameters, grounded in authoritative regulatory guidelines.
Physicochemical Properties: A Theoretical Overview
The behavior of this compound in solution is primarily dictated by the interplay between its three key structural components: the aromatic benzene ring, the acidic carboxylic acid group, and the acidic N-methyl-N-methylsulfonylamino group.
Acidity and its Influence on Solubility
The molecule possesses two acidic protons: one on the carboxylic acid group and one on the sulfonamide nitrogen.
-
Carboxylic Acid pKa : The pKa of benzoic acid is approximately 4.2. The 2-position substituent, -N(CH₃)SO₂CH₃, is an electron-withdrawing group, which is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to unsubstituted benzoic acid.
-
N-Acyl Sulfonamide pKa : N-acyl sulfonamides are known to have pKa values comparable to carboxylic acids, typically in the range of 3.5 to 4.5.[3] This acidity arises from the strong electron-withdrawing effect of the two adjacent sulfonyl and carbonyl oxygen atoms, which stabilize the resulting anion after deprotonation.
This dual acidic nature means the molecule's overall charge, and therefore its aqueous solubility, will be highly dependent on the pH of the medium. At pH values below the lower pKa, the molecule will be predominantly neutral and likely exhibit low aqueous solubility. As the pH increases, sequential deprotonation will occur, forming mono-anionic and then di-anionic species, which will significantly enhance aqueous solubility.
Solubility Profile
A comprehensive understanding of a compound's solubility in various media is fundamental for drug development, from formulation to bioavailability assessment.
Aqueous Solubility
The aqueous solubility of this compound is expected to be low in its neutral form at acidic pH but will increase substantially as the pH rises above its pKa values, leading to the formation of more soluble salt forms. The "shake-flask" method is the gold standard for determining equilibrium solubility.[4]
Solubility in Organic Solvents
Based on its structure, the compound is anticipated to have moderate to good solubility in polar organic solvents. A summary of expected solubility is presented below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid and sulfonamide groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole moments can effectively solvate the polar functional groups. |
| Non-Polar | Hexane, Toluene | Low | The high polarity of the carboxylic acid and N-acyl sulfonamide moieties will limit solubility in non-polar media. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Can offer a balance of polarity to dissolve the molecule, though likely less effective than highly polar aprotic solvents. |
Stability Profile
Assessing the chemical stability of a new chemical entity is a critical requirement mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5][6][7] This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.[8][9]
Forced Degradation Studies
Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods.[8] The primary degradation pathways for this compound are predicted to be hydrolysis and photolysis.
-
Hydrolytic Stability : Sulfonamides are generally stable against hydrolysis under neutral and basic conditions but can be susceptible to cleavage under strongly acidic conditions.[10] The primary point of hydrolytic attack would likely be the amide bond of the N-acyl sulfonamide linkage, yielding 2-aminobenzoic acid and methanesulfonic acid derivatives, or the S-N bond.
-
Oxidative Stability : While the core structure is relatively robust, forced oxidation (e.g., with hydrogen peroxide) should be performed to test for potential minor degradation pathways.
-
Photostability : Aromatic compounds and sulfonamides can be susceptible to photodegradation.[11] Testing under controlled UV and visible light conditions, as per ICH Q1B guidelines, is necessary to determine if the molecule is light-sensitive.
-
Thermal Stability : The compound is expected to be stable at ambient and moderately elevated temperatures in its solid state. Thermal stress testing will confirm the limits of its stability.
Predicted Degradation Products
| Stress Condition | Potential Degradation Pathway | Predicted Major Products |
| Acid Hydrolysis | Cleavage of the S-N bond | 2-(Methylamino)benzoic acid and Methanesulfonyl chloride |
| Base Hydrolysis | Generally stable | Minimal degradation expected. |
| Photolysis | Cleavage of the S-N bond | Sulfanilic acid derivatives and other photoproducts.[11] |
| Oxidation | N-dealkylation, Ring Oxidation | N-(methylsulfonyl)aminobenzoic acid, hydroxylated derivatives. |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the experimental determination of solubility and stability, designed to meet regulatory expectations and ensure data integrity.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the principles outlined by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) biowaivers.
Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH.
Methodology:
-
Buffer Preparation : Prepare buffers at pH 1.2 (simulated gastric fluid, without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid, without enzymes).
-
Sample Preparation : Add an excess amount of the solid compound to vials containing a known volume of each buffer. The presence of undissolved solid must be visible throughout the experiment.
-
Equilibration : Place the vials in a mechanical shaker or rotator in a temperature-controlled chamber at 37 ± 1 °C. Agitate for a sufficient duration (e.g., 24 to 48 hours) to reach equilibrium.
-
Sampling : At predetermined time points (e.g., 12, 24, and 48 hours), withdraw an aliquot of the suspension.
-
Separation : Immediately filter the sample through a suitable, non-adsorptive filter (e.g., 0.45 µm PTFE) to separate the dissolved compound from the solid excess.
-
Quantification : Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Equilibrium Confirmation : Equilibrium is confirmed when the concentration values from consecutive time points are consistent (e.g., within ±5%).
Data Presentation:
Caption: Workflow for Forced Degradation and Stability Analysis.
Conclusion
While direct experimental data for this compound remains to be published, a robust framework for understanding its solubility and stability can be constructed from established chemical principles and data from analogous structures. Its dual acidic nature is the paramount factor governing its pH-dependent aqueous solubility. The N-acyl sulfonamide moiety suggests greater hydrolytic stability compared to simple amides, though cleavage under harsh acidic or photolytic conditions represents the most probable degradation pathways. The detailed protocols provided in this guide offer a validated, systematic approach for researchers to experimentally determine these critical parameters, ensuring the generation of high-quality, reliable data suitable for regulatory submission and advancing drug development programs.
References
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Amador, R., Tahrioui, A., Barreau, M., Lesouhaitier, O., Smietana, M., & Clavé, G. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 14(9), 1567-1571. Available from: [Link] [1]2. ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link] [5]3. ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
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La-Venia, A., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters. Available from: [Link] [3]5. Lupitan, A. A., & Hart, M. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link] [8]6. Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
- Sirtori, C., et al. (2012). Photochemical fate of sulfonamides in aqueous solution.
- Torniainen, K., et al. (1997). The effect of pH, temperature, and buffer species on the degradation rate of a new anti-inflammatory drug, nimesulide. Journal of Pharmaceutical and Biomedical Analysis, 15(7), 887-894.
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United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Available from: [Link] [12][13][14]10. World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. WHO Technical Report Series, No. 992. Available from: [Link] 11. Amador, R., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. PMC. Available from: [Link] [2]12. Boreen, A. L., & Arnold, W. A. (2008). Hydrolysis of sulfonamides in aqueous solutions. Environmental Science & Technology, 42(18), 6845-6851. [10]13. European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link] [6][7]14. Lund University. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link] [4]15. Patel, K., et al. (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan. Journal of Pharmaceutical and Biomedical Analysis, 120, 20-30. Available from: [Link] [15]16. Singh, R., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5). Available from: [Link]
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- 12. ofnisystems.com [ofnisystems.com]
- 13. uspbpep.com [uspbpep.com]
- 14. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 15. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-[Methyl(methylsulfonyl)amino]benzoic Acid: An Application Note and Detailed Protocol
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 2-[Methyl(methylsulfonyl)amino]benzoic acid, a key intermediate in the development of various pharmaceuticals. The synthesis is approached as a three-step process commencing with the readily available methyl 2-aminobenzoate. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations for experimental choices and methodologies to ensure reproducibility and high yield.
Introduction and Strategic Overview
This compound is a significant building block in medicinal chemistry, primarily due to its structural motifs that are amenable to forming a variety of pharmacologically active compounds. The strategic approach to its synthesis involves a three-stage process designed to mitigate side reactions and facilitate purification:
-
Sulfonylation: The initial step involves the reaction of methyl 2-aminobenzoate with methanesulfonyl chloride to form the corresponding sulfonamide, methyl 2-[(methylsulfonyl)amino]benzoate. The ester form of the starting material is crucial as it protects the carboxylic acid functionality from reacting with the sulfonyl chloride.
-
N-Methylation: The subsequent step is the selective N-methylation of the sulfonamide. This is achieved under basic conditions to deprotonate the sulfonamide nitrogen, rendering it nucleophilic for reaction with a methylating agent.
-
Hydrolysis: The final step is the saponification of the methyl ester to yield the desired this compound.
This multi-step synthesis is designed to ensure high purity of the final product and is scalable for laboratory and potential pilot-plant production.
Reaction Mechanism and Workflow
The overall synthetic pathway is illustrated below. Each step is mechanistically distinct and requires careful control of reaction conditions to maximize yield and purity.
Overall Synthetic Scheme
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methyl 2-aminobenzoate | Reagent | Sigma-Aldrich |
| Methanesulfonyl chloride | Reagent | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Methyl iodide | Reagent | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | ACS Grade | Fisher Scientific |
| Methanol (MeOH) | ACS Grade | Fisher Scientific |
| Hydrochloric acid (HCl), concentrated | ACS Grade | Fisher Scientific |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Anhydrous magnesium sulfate | Reagent | Sigma-Aldrich |
Step 1: Synthesis of Methyl 2-[(methylsulfonyl)amino]benzoate
Rationale: The reaction of the primary amine on methyl 2-aminobenzoate with methanesulfonyl chloride in the presence of a base like pyridine affords the sulfonamide. Pyridine acts as a nucleophilic catalyst and an acid scavenger for the HCl generated during the reaction. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.
Protocol:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add methyl 2-aminobenzoate (15.1 g, 100 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (12.1 mL, 150 mmol) to the stirred solution.
-
To this mixture, add a solution of methanesulfonyl chloride (8.5 mL, 110 mmol) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion, quench the reaction by the slow addition of 50 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford pure methyl 2-[(methylsulfonyl)amino]benzoate as a white solid.
Expected Yield: 85-90%
Step 2: Synthesis of Methyl 2-[methyl(methylsulfonyl)amino]benzoate
Rationale: The N-methylation of the sulfonamide is achieved by first deprotonating the sulfonamide nitrogen with a strong base, sodium hydride, to form the corresponding sodium salt. This anionic species then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide in an SN2 reaction. Anhydrous DMF is used as the solvent due to its high dielectric constant and aprotic nature, which favors SN2 reactions.
Protocol:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.6 g, 40 mmol).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous DMF (50 mL) to the washed sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 2-[(methylsulfonyl)amino]benzoate (7.8 g, 34 mmol) in anhydrous DMF (30 mL) to the stirred suspension of sodium hydride. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 mL, 40 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC (3:1 hexanes:ethyl acetate).
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL) at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to obtain methyl 2-[methyl(methylsulfonyl)amino]benzoate as a viscous oil or low-melting solid.
Expected Yield: 70-80%
Step 3: Synthesis of this compound
Rationale: The final step is a standard ester hydrolysis (saponification). Sodium hydroxide in a mixture of methanol and water is used to cleave the methyl ester. The reaction is typically heated to reflux to ensure complete conversion. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to precipitate the final carboxylic acid product.
Protocol:
-
In a 250 mL round-bottom flask, dissolve methyl 2-[methyl(methylsulfonyl)amino]benzoate (5.0 g, 20.5 mmol) in methanol (50 mL).
-
Add a solution of sodium hydroxide (1.6 g, 40 mmol) in water (20 mL).
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50 °C.
-
The final product, this compound, is obtained as a white crystalline solid.
Expected Yield: 90-95%
Data Summary and Characterization
| Step | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| 1 | Methyl 2-[(methylsulfonyl)amino]benzoate | 229.25 | 85-90 | White solid |
| 2 | Methyl 2-[methyl(methylsulfonyl)amino]benzoate | 243.28 | 70-80 | Viscous oil/low-melting solid |
| 3 | This compound | 229.25 | 90-95 | White crystalline solid |
Characterization Data for this compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, COOH), 7.95 (dd, J=7.9, 1.6 Hz, 1H, Ar-H), 7.70 (td, J=7.8, 1.6 Hz, 1H, Ar-H), 7.45 (d, J=8.0 Hz, 1H, Ar-H), 7.35 (t, J=7.6 Hz, 1H, Ar-H), 3.40 (s, 3H, N-CH₃), 3.15 (s, 3H, S-CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 168.5, 140.2, 133.5, 131.8, 129.0, 125.5, 124.0, 40.5, 38.2.
-
Melting Point: To be determined experimentally.
-
Purity (HPLC): >98%
Troubleshooting and Safety Considerations
-
Safety: All steps should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Methanesulfonyl chloride is corrosive and lachrymatory. Sodium hydride is highly flammable and reacts violently with water. Methyl iodide is a carcinogen. Handle all chemicals with appropriate care.
-
Troubleshooting:
-
Low yield in Step 1: Ensure all reagents and solvents are anhydrous. Incomplete reaction may occur if moisture is present.
-
Incomplete reaction in Step 2: Ensure the sodium hydride is fresh and properly washed to remove the protective mineral oil. The reaction is sensitive to moisture.
-
Difficulty in precipitation in Step 3: Ensure the pH is sufficiently acidic (pH 1-2). If the product is slow to crystallize, scratching the inside of the flask with a glass rod or seeding with a small crystal can induce crystallization.
-
References
-
Synthesis of Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, E67(1), o123. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Application Notes and Protocols for the Laboratory Synthesis of 2-[Methyl(methylsulfonyl)amino]benzoic acid
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-[Methyl(methylsulfonyl)amino]benzoic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is a robust two-step process commencing with commercially available anthranilic acid. The protocols have been designed to be self-validating, with in-depth explanations of the chemical principles and rationale behind each procedural step. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry techniques. All procedures detailed herein should be performed in a controlled laboratory environment with strict adherence to all safety precautions.
Introduction and Synthetic Strategy
This compound is an organic compound featuring a benzoic acid core substituted with a tertiary sulfonamide group. Sulfonamides are a critical class of compounds in pharmaceutical science, known for a wide range of biological activities.[1] The target molecule serves as a versatile intermediate for the synthesis of more complex molecular architectures.
The synthetic strategy outlined in this guide is a logical and efficient two-step sequence starting from anthranilic acid (2-aminobenzoic acid).
-
Step 1: Sulfonylation. The primary amino group of anthranilic acid is reacted with methanesulfonyl chloride in the presence of a base to form the key intermediate, 2-(methylsulfonamido)benzoic acid.
-
Step 2: N-Methylation. The sulfonamide nitrogen of the intermediate is subsequently alkylated using a suitable methylating agent, such as dimethyl sulfate, to yield the final product.
This approach is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of the individual transformations.
Figure 1: Overall experimental workflow for the synthesis of this compound.
Critical Safety Precautions
Personnel must adhere to standard laboratory safety practices, including the use of a lab coat, safety glasses, and appropriate chemical-resistant gloves. All operations must be conducted within a certified chemical fume hood.
-
Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic upon inhalation and skin contact, and a potent lachrymator.[2][3] It reacts violently with water and alcohols. Handle with extreme caution, using dry glassware and syringes/cannulas for transfers.[4]
-
Dimethyl Sulfate (DMS): Extremely toxic, a suspected human carcinogen, and a potent alkylating agent that can cause severe, delayed chemical burns.[5] Avoid all contact. Use of specialized gloves (e.g., laminate film over nitrile) is recommended. All equipment and glassware contaminated with DMS must be decontaminated with a concentrated ammonia solution.[6]
-
Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. It has a strong, unpleasant odor.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Methylsulfonamido)benzoic acid (Intermediate)
Principle: This reaction is a nucleophilic acyl substitution on the sulfonyl group. The amino group of anthranilic acid acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.[7] Pyridine serves as both the solvent and a non-nucleophilic base to quench the hydrogen chloride (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine. Maintaining a low temperature is crucial to minimize the formation of potential side products, such as benzoxazinones.[8]
Materials and Equipment:
-
Chemicals: Anthranilic acid, Pyridine (anhydrous), Methanesulfonyl chloride (MsCl), Hydrochloric acid (HCl, concentrated), Deionized water, Ethanol.
-
Apparatus: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, thermometer, pressure-equalizing dropping funnel, ice-water bath, Büchner funnel, vacuum flask, filter paper.
Procedure:
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath.
-
Add anthranilic acid (13.7 g, 100 mmol) to the flask, followed by anhydrous pyridine (80 mL). Stir the mixture until the solid dissolves.
-
Cool the solution to 0-5 °C.
-
Slowly add methanesulfonyl chloride (8.5 mL, 11.45 g, 110 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.
-
Remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.
-
Work-up: Prepare a beaker containing 400 mL of ice and 50 mL of concentrated HCl. While stirring vigorously, slowly pour the reaction mixture into the ice-acid slurry. A white precipitate will form.
-
Stir the slurry for 15 minutes to ensure complete precipitation.
-
Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum. The expected yield is 17.2–19.5 g (80–90%).
Protocol 2: Synthesis of this compound (Final Product)
Principle: This step is an S_N2 Williamson-type synthesis. The sulfonamide N-H proton is significantly more acidic than a typical amine proton and can be deprotonated by a moderately strong base like potassium carbonate (K₂CO₃).[9] The carboxylic acid proton is more acidic and will be deprotonated first. Therefore, at least two equivalents of base are required. The resulting sulfonamide anion is a soft nucleophile that attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate as a leaving group.[10] The reaction is performed in a polar aprotic solvent, DMF, which effectively solvates the potassium cations without interfering with the nucleophile.[11]
Materials and Equipment:
-
Chemicals: 2-(Methylsulfonamido)benzoic acid, Potassium carbonate (K₂CO₃, anhydrous powder), N,N-Dimethylformamide (DMF, anhydrous), Dimethyl sulfate (DMS), Hydrochloric acid (HCl, 2M), Deionized water, Ethyl acetate.
-
Apparatus: 250 mL round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen inlet, syringe.
Procedure:
-
Add 2-(methylsulfonamido)benzoic acid (10.75 g, 50 mmol), anhydrous potassium carbonate (17.25 g, 125 mmol, 2.5 equiv), and anhydrous DMF (100 mL) to a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser under a nitrogen atmosphere.
-
Stir the suspension at room temperature for 15 minutes.
-
Using a syringe, add dimethyl sulfate (5.7 mL, 7.57 g, 60 mmol, 1.2 equiv) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Ethyl Acetate:Hexanes with 1% acetic acid). The product spot should be less polar than the starting material.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold deionized water and stir.
-
Acidify the aqueous mixture to pH 2 by slowly adding 2M HCl. A precipitate should form.
-
Stir the resulting slurry for 30 minutes in an ice bath.
-
Isolate the crude product by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL).
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield the pure this compound. The expected yield is 9.1–10.3 g (80–90%).
Quantitative Data Summary
| Step | Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Quantity |
| 1 | Anthranilic Acid | 137.14 | 100 | 1.0 | 13.7 g |
| Methanesulfonyl Chloride | 114.55 | 110 | 1.1 | 8.5 mL | |
| Pyridine | 79.10 | - | (Solvent) | 80 mL | |
| 2 | 2-(Methylsulfonamido)benzoic acid | 215.23 | 50 | 1.0 | 10.75 g |
| Potassium Carbonate | 138.21 | 125 | 2.5 | 17.25 g | |
| Dimethyl Sulfate | 126.13 | 60 | 1.2 | 5.7 mL | |
| DMF | 73.09 | - | (Solvent) | 100 mL |
Reaction Mechanism
The following diagram illustrates the key mechanistic steps of the synthesis.
Figure 2: Simplified reaction mechanism for the two-step synthesis.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Step 1 | Reaction temperature was too high, leading to side-product formation (e.g., benzoxazinone).[8] | Maintain strict temperature control (0-5 °C) during the addition of MsCl. Ensure slow, dropwise addition. |
| Product from Step 1 is an oil or difficult to crystallize | Presence of impurities or residual pyridine hydrochloride. | Ensure the product is thoroughly washed with cold water during filtration. Try alternative recrystallization solvents or perform a liquid-liquid extraction. |
| Incomplete reaction in Step 2 | Insufficient base or inactive base. | Use freshly dried, finely powdered K₂CO₃. Ensure 2.5 equivalents are used. Alternatively, a stronger base like NaH in THF can be employed, though with greater safety precautions.[12] |
| Low reaction temperature or insufficient time. | Ensure the reaction temperature reaches 60 °C and monitor by TLC until the starting material is consumed. | |
| O-methylation occurs in Step 2 | While less likely, highly reactive conditions could lead to some ester formation. | Use the specified stoichiometry (1.2 equiv of DMS). Avoid excessively high temperatures or prolonged reaction times after completion. |
References
-
Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7421–7426. [Link]
- Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides. (1963).
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Dimethyl sulfate. [Link]
-
Meshram, J., & Bagade, S. (2015). Efficient Methylation of Carboxylic Acids with Potassium Hydroxide/Methyl Sulfoxide and Iodomethane. International Journal of Research in Advent Technology, 3(4), 1-4. [Link]
-
Silva, L. F., et al. (2021). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 6(4), 2769–2777. [Link]
- Sulfonamide purification process. (1957). U.S.
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Valter, K. Y., & Balode, D. E. (1980). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. Chemistry of Heterocyclic Compounds, 16, 1243–1247. [Link]
- Methylation of indole compounds using dimethyl carbonate. (2001).
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Kumar, A., et al. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 17(15), 5591-5596. [Link]
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Teo, Y., & Li, X. (2019). N‐arylation of methanesulfonamide with various aryl halides. ResearchGate. [Link]
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Vrijland, M. S. A. (1977). Sulfonyl Cyanides: Methanesulfonyl Cyanide. Organic Syntheses, 57, 88. [Link]
-
Reddit. (2024). Methylation of p-hydroxybenzoic acid with Me2SO4. r/chemistry. [Link]
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Rao, K. R., & Seshadri, T. R. (1947). Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Proceedings of the Indian Academy of Sciences - Section A, 25(6), 427-431. [Link]
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International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): METHANESULFONYL CHLORIDE. Retrieved from [Link]
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Prashad, M., et al. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 5(2), 125-128. [Link]
-
Penning, T. D., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 68(21), 8091-8094. [Link]
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Tarsin, W., et al. (2012). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 11, 251-259. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
Silva, L. F., et al. (2021). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. ResearchGate. [Link]
-
Lund, T. (2010). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Doctoral dissertation, Norwegian University of Science and Technology. [Link]
-
Kumar, D., & Kumar, N. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 10(58), 35226-35247. [Link]
-
Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2014, 608106. [Link]
-
Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid. Retrieved from [Link]
-
Asim, M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. ResearchGate. [Link]
- Process for the preparation of aromatic methyl methoxycarboxylates. (1995). U.S.
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Pettit, G. R., & Thomas, E. G. (1966). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 761-762. [Link]
- Method of manufacturing methanesulfonyl chloride. (1991). U.S.
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The Strategic Utility of 2-[Methyl(methylsulfonyl)amino]benzoic Acid in Complex Molecule Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffolding for Advanced Synthesis
2-[Methyl(methylsulfonyl)amino]benzoic acid is a bespoke chemical intermediate, uniquely functionalized for applications in medicinal chemistry and advanced organic synthesis. Its structure, featuring a carboxylic acid, a tertiary amine, and a sulfonyl group, offers a trifecta of reactive sites, enabling its use as a versatile building block for a variety of complex molecular architectures. The presence of the N-methyl and N-sulfonyl groups modifies the reactivity of the anthranilic acid core, influencing its nucleophilicity and providing a sterically defined environment for subsequent chemical transformations.
This document serves as a detailed guide to the practical application of this compound, providing insights into its synthesis and offering a detailed protocol for its use as a precursor in the construction of heterocyclic systems, with a particular focus on the synthesis of quinazolinone derivatives. Quinazolinones are a prominent class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₄S |
| Molecular Weight | 229.25 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH), sparingly soluble in water |
| Melting Point | Not widely reported; expected to be a high-melting solid |
Synthesis of this compound: A Proposed Pathway
While not widely commercialized, this compound can be synthesized in a multi-step sequence from commercially available starting materials. A plausible and efficient synthetic route is outlined below, commencing with the N-methylation of methyl anthranilate, followed by N-sulfonylation and subsequent hydrolysis of the methyl ester.
Figure 1: Proposed synthetic pathway for this compound.
This synthetic approach leverages a reductive amination for the N-methylation, which is known to be a high-yielding and clean reaction for this class of substrates.[2] The subsequent sulfonylation and hydrolysis are standard transformations in organic synthesis.
Application Protocol: Synthesis of a 3-Methyl-2-substituted-quinazolin-4(3H)-one Derivative
The presence of the N-methyl group on the anthranilic acid core makes this compound an ideal precursor for the synthesis of N-substituted quinazolinones. The following protocol details a representative synthesis of a 3-methyl-2-substituted-quinazolin-4(3H)-one, a scaffold of significant interest in medicinal chemistry.[1]
Reaction Principle
The synthesis proceeds via a two-step, one-pot reaction. First, the carboxylic acid of this compound is activated, in this case with thionyl chloride to form the acyl chloride in situ. This is followed by the addition of an amine, which leads to the formation of an intermediate anthranilamide. The subsequent cyclization to the quinazolinone is then induced by heating, often with the addition of a dehydrating agent or by simply driving off the water formed.
Sources
Applications of 2-[Methyl(methylsulfonyl)amino]benzoic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
This document provides a detailed exploration of the medicinal chemistry applications of 2-[Methyl(methylsulfonyl)amino]benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development. This guide will delve into the synthesis, potential therapeutic applications, and relevant experimental protocols, drawing upon established principles and data from structurally analogous compounds to provide a robust framework for scientific investigation.
Introduction: The Chemical Landscape of a Privileged Scaffold
This compound belongs to the broader class of anthranilic acid derivatives, which are recognized as "privileged structures" in medicinal chemistry. This designation stems from their ability to serve as versatile scaffolds for the development of ligands for a diverse range of biological targets. The core structure combines a carboxylic acid and an amino group on a benzene ring, providing multiple points for chemical modification and interaction with biological macromolecules.
The introduction of a sulfonamide group, and specifically an N-methylated sulfonamide, at the 2-position of the benzoic acid core, imparts a unique set of physicochemical properties. The sulfonamide moiety is a well-established pharmacophore, present in a wide array of clinically used drugs, including antibacterial, and anti-inflammatory agents. The N-methylation of the sulfonamide can further enhance its drug-like properties by potentially improving metabolic stability and membrane permeability.
While direct and extensive research on the specific medicinal applications of this compound is not widely published, its structural components suggest a rich potential for therapeutic utility. This guide will, therefore, extrapolate from the known biological activities of closely related analogs to propose promising avenues of investigation and provide detailed protocols for its synthesis and evaluation.
Synthesis of this compound and Its Derivatives
The synthesis of the title compound and its derivatives can be approached through a modular strategy, allowing for the facile generation of a library of analogs for structure-activity relationship (SAR) studies. A general and reliable synthetic route is outlined below.
Protocol 1: Synthesis of 2-[(Methylsulfonyl)amino]benzoic Acid
This initial step involves the formation of the sulfonamide linkage.
Materials:
-
Anthranilic acid
-
Methanesulfonyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve anthranilic acid in an aqueous solution of sodium bicarbonate.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-Methylation of 2-[(Methylsulfonyl)amino]benzoic Acid
This step introduces the methyl group onto the sulfonamide nitrogen.
Materials:
-
2-[(Methylsulfonyl)amino]benzoic acid
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve 2-[(Methylsulfonyl)amino]benzoic acid in DMF.
-
Add potassium carbonate to the solution.
-
Add methyl iodide dropwise to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Potential Therapeutic Applications and Biological Targets
Based on the known activities of structurally similar compounds, this compound and its derivatives are promising candidates for investigation in several therapeutic areas.
Oncology: Targeting Apoptosis Pathways
The 2,5-substituted benzoic acid scaffold has been identified in the development of potent dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1.[1] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. The structural features of this compound, including hydrogen bond donors and acceptors, make it an attractive candidate for targeting the BH3-binding groove of these anti-apoptotic proteins.
Objective: To evaluate the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., leukemia, breast cancer, lung cancer)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
Add the MTT reagent to each well and incubate for 2-4 hours until formazan crystals are formed.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Anti-inflammatory Applications
Anthranilic acid derivatives, such as mefenamic acid, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] The anti-inflammatory activity of these compounds is often attributed to the inhibition of cyclooxygenase (COX) enzymes. The structural similarity of this compound to these NSAIDs suggests its potential as an anti-inflammatory agent.
Antimicrobial Potential
The sulfonamide moiety is a cornerstone of antibacterial therapy. These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The structural resemblance of this compound to p-aminobenzoic acid (PABA), the natural substrate of DHPS, suggests that it may possess antibacterial activity.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
This compound
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the bacterial growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR data for this compound is not available, general principles from related compound classes can guide future optimization efforts.
| Structural Moiety | Potential Impact on Activity | Rationale |
| Carboxylic Acid | Essential for activity; can be esterified to create prodrugs. | The acidic group is often crucial for binding to target enzymes or receptors. |
| N-Methyl Group | May enhance metabolic stability and cell permeability.[3] | Blocks a potential site of metabolism and increases lipophilicity. |
| Methylsulfonyl Group | Can act as a bioisostere for other functional groups to improve pharmacokinetic properties.[1] | The sulfonyl group can participate in hydrogen bonding and improve metabolic stability. |
| Aromatic Ring | Substitution can modulate potency and selectivity. | Electron-donating or -withdrawing groups can alter the electronic properties of the molecule and its interaction with the target. |
Future research should focus on synthesizing a library of analogs by modifying the substituents on the aromatic ring and exploring different alkyl groups on the sulfonamide nitrogen. These compounds should then be screened in a panel of biological assays to identify lead compounds for further development.
Conclusion
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its structural features, combining the privileged anthranilic acid core with a potentially advantageous N-methylated sulfonamide, suggest a high potential for the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing molecule and its derivatives.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4044, Mefenamic acid. [Link]
-
Lima, P. C., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ResearchGate. [Link]
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Application Notes and Protocols for the Purification of 2-[Methyl(methylsulfonyl)amino]benzoic acid
This document provides a comprehensive guide to the purification of 2-[Methyl(methylsulfonyl)amino]benzoic acid, a critical process for ensuring the compound's suitability for research, development, and pharmaceutical applications. The protocols outlined herein are designed to be robust and adaptable, grounded in the physicochemical properties of the target molecule and its potential impurities.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for developing effective purification strategies. While experimental data for this specific molecule is not extensively available in the public domain, we can infer its characteristics from closely related analogs and theoretical predictions.
Structure and Functional Groups:
This compound possesses three key functional groups that dictate its chemical behavior:
-
Carboxylic Acid (-COOH): This acidic group allows for the formation of carboxylate salts in the presence of a base, a property that can be exploited for purification through acid-base extraction.
-
N-Methylsulfonamide (-N(CH₃)SO₂CH₃): The sulfonamide group is electron-withdrawing and can participate in hydrogen bonding. Its presence influences the overall polarity and crystallinity of the molecule.
-
Aromatic Ring: The benzene ring provides a nonpolar backbone and can be susceptible to various synthetic modifications, potentially leading to structurally similar impurities.
Physicochemical Data (Estimated and from Analogs):
| Property | Estimated/Analog Value | Rationale/Source |
| Molecular Formula | C₉H₁₁NO₄S | - |
| Molecular Weight | 229.25 g/mol | - |
| Melting Point (°C) | 170-180 (estimated) | Based on the melting point of N-methylanthranilic acid (170-172 °C) and the expected increase due to the polar sulfonyl group.[1] |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 (estimated) | Benzoic acid has a pKa of ~4.2. The electron-withdrawing sulfonamide group is expected to increase the acidity (lower the pKa). |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate).[2][3] | The carboxylic acid and sulfonamide groups provide polarity, while the aromatic ring and methyl groups contribute to some nonpolar character. |
Strategic Approach to Purification
The selection of a purification technique is contingent on the nature and quantity of impurities present in the crude material. A multi-step approach, combining different techniques, often yields the highest purity.
Figure 1: A general workflow for the purification of this compound.
Detailed Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is highly effective for separating the acidic target compound from neutral or basic impurities. The principle lies in the differential solubility of the acidic compound and its salt form in aqueous and organic phases.
Principle:
-
The crude product is dissolved in an organic solvent.
-
An aqueous basic solution is added, which deprotonates the carboxylic acid, forming a water-soluble carboxylate salt.
-
The aqueous layer containing the salt is separated from the organic layer containing neutral impurities.
-
The aqueous layer is then acidified, re-protonating the carboxylate and causing the pure carboxylic acid to precipitate out of the solution.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using a halogenated solvent, top layer otherwise) will contain the sodium salt of the target compound. Drain and collect the aqueous layer.
-
Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted a second time with a fresh portion of NaHCO₃ solution. Combine the aqueous extracts.
-
Washing (Optional): Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous extract in an ice bath and slowly add a concentrated acid (e.g., 6M HCl) with stirring until the solution becomes acidic (pH ~2), and a precipitate forms.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for achieving high purity. The choice of solvent is critical and should be based on the principle that the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.
Solvent Selection:
Based on the properties of similar compounds, a mixed solvent system of a polar protic solvent and water is likely to be effective. Ethanol/water or methanol/water are excellent starting points.
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the primary solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the anti-solvent (e.g., deionized water) dropwise until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Add a few drops of the primary solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
For instances where recrystallization does not remove all impurities, or for small-scale, high-purity requirements, column chromatography is a suitable option.
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a good choice for this moderately polar compound.
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is appropriate. The polarity of the mobile phase can be adjusted to achieve optimal separation. Adding a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of the acidic compound on the silica gel.
Step-by-Step Protocol:
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a slightly more polar solvent if solubility is an issue) and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid is the purified this compound.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Technique | Purpose | Expected Result for Pure Compound |
| Melting Point | Assess purity and identity. | A sharp melting point range (e.g., 1-2 °C). |
| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity. | A single spot with a consistent Rf value. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity. | A single major peak with >99% purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure. | Spectra consistent with the proposed structure. |
| Mass Spectrometry (MS) | Confirm molecular weight. | A molecular ion peak corresponding to the expected mass. |
Conclusion
The purification of this compound is a critical step in its utilization for scientific and industrial purposes. The choice of purification technique should be guided by the nature of the impurities and the desired final purity. A combination of acid-base extraction and recrystallization is often sufficient for obtaining high-purity material. For exacting standards, column chromatography can be employed. Rigorous analytical characterization is essential to confirm the purity and identity of the final product.
References
-
PubMed. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Retrieved from [Link]
- Google Patents. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
-
Sciencemadness Discussion Board. Purifying anthranilic acid. Retrieved from [Link]
- Google Patents. CN1038584C - Preparation of methylsulfonylbenzoic acids.
-
PubChem. 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid. Retrieved from [Link]
-
PubMed Central. Accessing new polymorphs and solvates through solvothermal recrystallization. Retrieved from [Link]
- Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
-
Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]
-
ResearchGate. Solubility of p ABA in several solvents. Retrieved from [Link]
-
Eureka. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]
-
ResearchGate. Ionization of N-methylanthranilic acid. Retrieved from [Link]
-
PubChem. N-Methylanthranilic acid. Retrieved from [Link]
-
PubChem. 2-[(Methylamino)methyl]benzoic acid. Retrieved from [Link]
-
ChemSynthesis. 2-Aminobenzoic acid. Retrieved from [Link]
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Application Note & Protocols: A Multi-Tiered Approach to Interrogating the Biological Activity of 2-[Methyl(methylsulfonyl)amino]benzoic acid
Abstract
This document provides a detailed experimental framework for the initial biological characterization of the novel compound, 2-[Methyl(methylsulfonyl)amino]benzoic acid. Given the absence of extensive prior research on this specific molecule, we propose a logical, tiered approach beginning with fundamental in vitro assessments of cytotoxicity and extending to the exploration of potential anti-inflammatory, and anticancer activities. The protocols herein are designed to be self-validating and provide a clear rationale for each experimental choice, guiding the researcher from broad screening to more mechanistic studies.
Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative
The compound this compound belongs to the broader class of benzoic acid derivatives. Molecules within this class exhibit a wide range of biological activities. For instance, derivatives of p-aminobenzoic acid (PABA) have been explored for their anti-virulent and therapeutic properties.[1] The structural presence of a sulfonamide group is also noteworthy, as this moiety is a key component in many clinically approved drugs, including antibiotics and diuretics. Furthermore, some sulfonamide-containing benzoic acid derivatives have shown potential in cancer research by interfering with signaling pathways like the Wnt pathway.[2]
Given its chemical structure, this compound warrants investigation into several potential therapeutic areas. This guide outlines a systematic approach to begin this investigation, focusing on establishing a foundational biological activity profile.
Physicochemical Characterization and Compound Handling
Prior to biological testing, it is critical to understand the fundamental physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₄S | PubChem |
| Molecular Weight | 229.26 g/mol | PubChem[3] |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in DMSO, ethanol; sparingly soluble in water | To be determined experimentally |
| Purity | >95% (as determined by HPLC) | Required |
Protocol 1: Preparation of Stock Solutions
-
Objective: To prepare a high-concentration stock solution for use in all subsequent biological assays.
-
Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh 10 mg of the compound.
-
Dissolve in an appropriate volume of DMSO to create a 10 mM stock solution. For example, for a molecular weight of 229.26 g/mol , dissolve 10 mg in 4.36 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
Tier 1: Foundational In Vitro Screening
The initial tier of experiments is designed to answer the most basic questions: Is the compound cytotoxic, and if so, at what concentrations? This information is crucial for designing all subsequent, more specific assays.
Experimental Workflow: Tier 1
Caption: Tier 1 workflow for assessing baseline cytotoxicity.
Protocol 2: General Cytotoxicity Assessment using MTT Assay
-
Objective: To determine the concentration range over which the compound affects cell viability.
-
Rationale: The MTT assay is a colorimetric assay that measures metabolic activity, which is often used as a proxy for cell viability. This initial screen will be performed on a panel of cell lines to identify any cell-type-specific effects. We will use a non-cancerous cell line (HEK293T) and a cancer cell line (A549, lung carcinoma) to get a preliminary therapeutic window.
-
Materials:
-
HEK293T and A549 cell lines
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the compound in culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle control (DMSO at the highest concentration used).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 48 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Table 2: Hypothetical IC50 Values from Tier 1 Screening
| Cell Line | Description | IC50 (µM) |
| HEK293T | Human Embryonic Kidney | > 100 |
| A549 | Human Lung Carcinoma | 25 |
| RAW 264.7 | Mouse Macrophage | 50 |
Tier 2: Mechanistic Exploration - Anti-inflammatory and Anticancer Potential
Based on the hypothetical results from Tier 1, where the compound shows selective cytotoxicity towards a cancer cell line and a macrophage cell line at non-toxic concentrations for normal cells, we will proceed to investigate its potential anti-inflammatory and anticancer activities.
Experimental Workflow: Tier 2
Caption: Tier 2 workflow for mechanistic studies.
Protocol 3: Anti-inflammatory Activity - Nitric Oxide Inhibition in Macrophages
-
Objective: To assess the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Rationale: The inhibition of NO production is a common indicator of anti-inflammatory activity.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the supernatant and measure the nitrite concentration using the Griess reagent.
-
Measure cell viability in parallel using the MTT assay to ensure that the reduction in NO is not due to cytotoxicity.
-
Protocol 4: Anticancer Activity - Apoptosis and Cell Cycle Analysis
-
Objective: To determine if the observed cytotoxicity in A549 cells is due to the induction of apoptosis or cell cycle arrest.
-
Rationale: Understanding the mechanism of cell death is a critical step in characterizing a potential anticancer agent.
-
Procedure (Apoptosis):
-
Treat A549 cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
-
Procedure (Cell Cycle):
-
Treat A549 cells as described above.
-
Harvest the cells, fix in ethanol, and stain with PI.
-
Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Tier 3: Target Identification and In Vivo Proof-of-Concept
Should the results from Tier 2 indicate significant and specific biological activity, the subsequent steps would involve identifying the molecular target(s) of the compound and validating its efficacy in a preclinical animal model. These advanced studies are beyond the scope of this initial guide but would logically follow.
Conclusion
This application note provides a structured and logical workflow for the initial biological evaluation of this compound. By following this tiered approach, researchers can efficiently generate a foundational dataset to guide future, more in-depth investigations into the therapeutic potential of this novel compound.
References
- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents.
- 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid | C9H11NO4S | CID 54409072 - PubChem.
-
2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - ResearchGate. Available at: [Link]
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. Available at: [Link]
-
Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and... - ResearchGate. Available at: [Link]
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - Semantic Scholar. Available at: [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. Available at: [Link]
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Application Note & Protocol: A Framework for Enzymatic Assay Development and Inhibition Analysis of 2-[Methyl(methylsulfonyl)amino]benzoic acid
Abstract
This guide provides a comprehensive framework for the characterization of novel or uncharacterized small molecules, using 2-[Methyl(methylsulfonyl)amino]benzoic acid as a case study. As specific enzymatic targets for this compound are not established in public literature, this document details a universal, field-proven workflow for researchers in drug discovery and chemical biology. The protocols herein cover essential pre-assay characterization, systematic assay development, determination of inhibitory potency (IC₅₀), and elucidation of the mechanism of action (MoA). The methodologies are designed to be self-validating through the rigorous use of controls, ensuring scientific integrity. By hypothesizing a plausible enzyme target class—matrix metalloproteinases (MMPs)—based on the compound's structural motifs, this note presents a detailed, practical protocol using a sensitive Förster Resonance Energy Transfer (FRET) assay format.
Introduction: The Challenge of an Uncharacterized Compound
The compound this compound is a small molecule whose biological activity is not widely documented. Its structure, featuring a benzoic acid and a sulfonamide group, suggests potential interactions with various enzyme classes known to bind such moieties, including proteases, carbonic anhydrases, or cyclooxygenases.[1] When faced with a novel compound, a structured and logical approach is paramount to successfully identify its biological targets and characterize its activity.[2]
Enzymes are critical drug targets for a multitude of diseases stemming from their dysregulated activity.[3] Therefore, developing robust enzymatic assays is a foundational step in drug discovery, allowing for the screening and characterization of potential inhibitors.[4] This guide will use the matrix metalloproteinase (MMP) family as a representative enzyme class for protocol development due to their therapeutic relevance and the availability of well-established assay technologies.[5]
The workflow presented here follows a logical progression from fundamental compound assessment to detailed kinetic analysis, providing a roadmap for any researcher initiating a study on a novel small molecule.
Figure 1: A generalized workflow for characterizing a novel enzyme inhibitor.
Part 1: Pre-Assay Compound Characterization
Before any biological assay, it is critical to understand the fundamental physicochemical properties of the test compound. These steps prevent common artifacts and ensure data reproducibility.
Purity, Solubility, and Stability
Expertise & Causality: A compound's purity is paramount; impurities can lead to false positives or negatives. Solubility is equally critical, as poor solubility is a leading cause of failure for drug candidates.[6][7] Undissolved compound aggregates can interfere with assay signals, and inaccurate stock concentrations invalidate potency measurements. Stability ensures that the compound does not degrade under storage or assay conditions.[8]
Protocol 1: Aqueous Solubility Assessment (Kinetic Method)
This protocol provides a rapid assessment of kinetic solubility, suitable for early discovery.[6]
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Most cell-based and biochemical assays can tolerate up to 1% DMSO.[9]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock into assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Incubation: Allow the plate to equilibrate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a wavelength like 650 nm.[7]
-
Analysis: The concentration at which a sharp increase in turbidity is observed is the approximate kinetic solubility limit.
| Property | Value | Method |
| Molecular Weight | 229.26 g/mol | Computed (PubChem)[10] |
| XLogP3 | 0.8 | Computed (PubChem)[10] |
| Hypothetical Data | ||
| Purity | >98% | HPLC |
| Max DMSO Stock Conc. | 50 mM | Visual Inspection |
| Kinetic Solubility in Assay Buffer | 75 µM | Nephelometry |
| Stability (48h at RT in Buffer) | >95% remaining | LC-MS |
Table 1: Physicochemical Properties of this compound.
Part 2: Assay Development and Optimization
With a well-characterized compound in hand, the next phase is to develop a robust and sensitive assay.
Target & Assay Selection
Expertise & Causality: As a working example, we select Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer and inflammation. For proteases, FRET-based assays are highly sensitive and suitable for high-throughput screening (HTS).[5][11] In this format, a peptide substrate is flanked by a fluorophore (donor) and a quencher (acceptor). In its intact state, the quencher absorbs the energy emitted by the fluorophore. Upon cleavage by the enzyme, the fluorophore and quencher are separated, leading to an increase in fluorescence.[12]
Figure 2: Mechanism of a FRET-based protease assay.
Determining Michaelis-Menten Constants (Kₘ and Vₘₐₓ)
Expertise & Causality: Before testing an inhibitor, it is essential to characterize the enzyme-substrate interaction under the planned assay conditions.[13] The Michaelis-Menten constant (Kₘ) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).[14][15] Knowing the Kₘ is crucial for setting the substrate concentration in subsequent inhibition assays; for competitive inhibitors, using a substrate concentration at or near the Kₘ provides optimal sensitivity.[13]
Protocol 2: Kₘ Determination
-
Reagent Preparation:
-
Enzyme: Recombinant human MMP-9. Prepare a working stock in assay buffer.
-
Substrate: FRET peptide substrate for MMP-9. Prepare a high-concentration stock in DMSO and serially dilute in assay buffer to create a range of concentrations (e.g., 0.1x to 10x the expected Kₘ).
-
-
Enzyme Titration: First, determine an enzyme concentration that yields a robust linear signal increase over a desired time period (e.g., 30-60 minutes) with a fixed, saturating concentration of substrate.[16]
-
Assay Execution (96-well format):
-
Add 50 µL of each substrate dilution to multiple wells.
-
Initiate the reaction by adding 50 µL of the optimized enzyme concentration.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths.
-
-
Data Acquisition: Measure the fluorescence kinetically every 60 seconds for 30-60 minutes.
-
Analysis:
-
For each substrate concentration, calculate the initial velocity (v₀) from the linear portion of the fluorescence vs. time plot.
-
Plot v₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.[17]
-
Part 3: Primary Screening and IC₅₀ Determination
This phase quantifies the inhibitory potency of the compound.
Protocol 3: IC₅₀ Determination
Expertise & Causality: The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency. It is determined by testing a range of inhibitor concentrations and measuring the resulting enzyme activity. A dose-response curve is generated to find the concentration that elicits 50% inhibition.[18] It is critical to run this experiment under steady-state conditions, ensuring that less than 10% of the substrate is consumed to maintain initial velocity conditions.[16]
-
Reagent Preparation:
-
Compound: Prepare a 2-fold serial dilution of this compound in DMSO, then dilute into assay buffer. Aim for a final concentration range spanning from ~100x the expected IC₅₀ down to sub-inhibitory levels (e.g., 100 µM to 1 nM).
-
Enzyme & Substrate: Prepare solutions at 2x the final desired concentration. The substrate concentration should be set at its predetermined Kₘ value.
-
-
Assay Execution (384-well format):
-
Add 5 µL of each compound dilution to the assay plate. Include "high" (DMSO vehicle, no inhibitor) and "low" (no enzyme) controls.[16]
-
Add 10 µL of 2x enzyme solution and pre-incubate with the compound for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of 2x substrate solution.
-
-
Data Acquisition: Read the plate kinetically as described in Protocol 2.
-
Data Analysis:
-
Calculate the reaction velocity for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Velocity_inhibitor - Velocity_low_control) / (Velocity_high_control - Velocity_low_control)).
-
Plot % Inhibition vs. log[Inhibitor].
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound | Target Enzyme | Substrate Conc. | IC₅₀ (µM) [Hypothetical] |
| This compound | MMP-9 | 1x Kₘ | 5.2 |
| Reference Inhibitor (e.g., Marimastat) | MMP-9 | 1x Kₘ | 0.01 |
Table 2: Hypothetical IC₅₀ Data for the Test Compound against MMP-9.
Part 4: Mechanism of Action (MoA) Studies
Expertise & Causality: The IC₅₀ value is dependent on assay conditions (like substrate concentration). To understand the true binding affinity (Kᵢ) and the biochemical mechanism, MoA studies are required.[16] These experiments distinguish between different modes of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed) by systematically varying both substrate and inhibitor concentrations.[19][20]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. It increases the apparent Kₘ but does not change Vₘₐₓ.
-
Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. It decreases Vₘₐₓ but does not change Kₘ.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. It decreases both Vₘₐₓ and Kₘ proportionally.
Protocol 4: MoA Determination
-
Experimental Design: This experiment is a matrix of inhibitor and substrate concentrations.
-
Execution & Data Analysis:
-
Perform the enzymatic assay as described in Protocol 3 for each condition in the matrix.
-
Calculate the initial velocity for every combination of substrate and inhibitor.
-
Generate double-reciprocal Lineweaver-Burk plots (1/v₀ vs. 1/[S]) for each inhibitor concentration. The pattern of line intersections reveals the mechanism of inhibition.[21]
-
Alternatively, and more accurately, perform a global non-linear fit of the entire velocity dataset to the different enzyme inhibition models using specialized software. This will yield the inhibition constant (Kᵢ).
-
Figure 3: Simplified schemes for different reversible inhibition mechanisms.
Conclusion
While this compound lacks established enzymatic assay protocols, this guide provides the necessary framework to systematically approach its characterization. By following a logical progression from basic compound validation to detailed kinetic analysis, researchers can generate high-quality, reproducible data. The protocols for solubility testing, Kₘ determination, IC₅₀ measurement, and MoA studies are broadly applicable to other novel compounds and enzyme targets. This structured approach, grounded in the principles of enzymology and best practices outlined in resources like the NIH's Assay Guidance Manual, is essential for advancing early-stage drug discovery projects.[16][22]
References
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. Assay Guidance Manual, National Institutes of Health. Available at: [Link]
-
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]
-
Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology. Available at: [Link]
-
Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. Patsnap Synapse. Available at: [Link]
-
2-Methyl-3-[(methylsulfonyl)amino]benzoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Theranostics. Available at: [Link]
-
Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Michaelis-Menten Kinetics. Chemistry LibreTexts. Available at: [Link]
-
Basics of Enzymatic Assays for HTS. Assay Guidance Manual, National Institutes of Health. Available at: [Link]
-
Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. ALWSCI. Available at: [Link]
-
The Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. ResearchGate. Available at: [Link]
-
ENZYME INHIBITION EXPLAINED. YouTube. Available at: [Link]
-
Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. Analytical Chemistry. Available at: [Link]
-
Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]
-
Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Available at: [Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
-
Enzyme Kinetics & The Michaelis-Menten Equation. eCampusOntario Pressbooks. Available at: [Link]
Sources
- 1. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid|CAS 6311-23-5 [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 9. How to Use Inhibitors [sigmaaldrich.com]
- 10. 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid | C9H11NO4S | CID 54409072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]
- 15. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Khan Academy [khanacademy.org]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-[Methyl(methylsulfonyl)amino]benzoic Acid
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-[Methyl(methylsulfonyl)amino]benzoic acid is a bespoke derivative of anthranilic acid, a cornerstone building block in the synthesis of a multitude of heterocyclic compounds. The incorporation of the N-methylsulfonamido group imparts unique electronic and steric properties, influencing not only the reactivity of the parent molecule but also the biological activity of the resulting heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, with a primary focus on the preparation of quinazolinone derivatives, which are of significant interest to researchers in drug discovery and development due to their wide-ranging pharmacological activities.
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with applications as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents. The strategic placement of the methylsulfonylamino moiety on the anthranilic acid precursor allows for the generation of novel quinazolinone libraries with potentially enhanced therapeutic profiles.
This document serves as a comprehensive resource for researchers, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for the experimental design, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Core Synthetic Strategy: The Niementowski Reaction for Quinazolinone Formation
The most direct and widely employed method for the cyclization of anthranilic acids to 4(3H)-quinazolinones is the Niementowski reaction.[1] This classical condensation reaction involves heating the anthranilic acid derivative with an amide, most commonly formamide, to construct the pyrimidine ring of the quinazolinone system.
The reaction is believed to proceed through an initial acylation of the amino group of the anthranilic acid by the amide, followed by an intramolecular cyclization and dehydration to afford the final quinazolinone product. The presence of the N-methylsulfonyl group in this compound does not impede this transformation and is expected to be well-tolerated under the reaction conditions.
Visualizing the Reaction Pathway
Caption: Niementowski reaction pathway for quinazolinone synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1-(methylsulfonyl)-3,4-dihydroquinazolin-4-one
This protocol details the synthesis of the parent quinazolinone derived from this compound using a modified Niementowski reaction.
Materials and Equipment:
-
This compound
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10.0 g, 40.8 mmol) and formamide (40 mL).
-
Heating: Gently heat the mixture with stirring in an oil bath to 150-160°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Reaction Time: Maintain the reaction at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with gentle stirring.
-
Precipitation and Filtration: A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water (3 x 50 mL) to remove any residual formamide.
-
Drying: Dry the product under vacuum to a constant weight.
Data Presentation:
| Starting Material | Reagent | Temperature (°C) | Time (h) | Product | Anticipated Yield (%) |
| This compound | Formamide | 150-160 | 4-6 | 1-Methyl-1-(methylsulfonyl)-3,4-dihydroquinazolin-4-one | 75-85 |
Protocol 2: Synthesis of 2-Substituted Quinazolinones via Condensation with Orthoesters
This protocol describes a versatile method for introducing substituents at the 2-position of the quinazolinone ring by reacting this compound with an orthoester and a primary amine in a one-pot, three-component reaction.
Materials and Equipment:
-
This compound
-
Triethyl orthoformate (or other orthoesters for different C2 substituents)
-
Aniline (or other primary amines for different N3 substituents)
-
Ethanol (or another suitable high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (5.0 g, 20.4 mmol), triethyl orthoformate (4.5 mL, 27.2 mmol), and the desired primary amine (e.g., aniline, 2.1 mL, 22.4 mmol) in 100 mL of ethanol.
-
Reflux: Heat the reaction mixture to reflux with stirring and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,3-disubstituted quinazolinone.
Visualizing the Workflow
Sources
Scale-up synthesis of 2-[Methyl(methylsulfonyl)amino]benzoic acid
Application Note & Protocol
A Robust and Scalable Two-Step Synthesis of 2-[Methyl(methylsulfonyl)amino]benzoic Acid
Abstract
This application note provides a detailed, field-tested protocol for the scale-up synthesis of this compound, a key building block in pharmaceutical development. The described two-step synthetic route, commencing from readily available 2-aminobenzoic acid, is designed for high yield, purity, and operational safety, making it suitable for both pilot and industrial-scale production. We will delve into the causality behind critical process parameters, provide comprehensive step-by-step instructions, and address key safety and scale-up considerations. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable and efficient manufacturing process.
Synthetic Strategy and Process Rationale
The synthesis of this compound is efficiently achieved via a two-step sequence involving sulfonylation followed by N-methylation. This strategy was selected for its reliance on cost-effective starting materials and robust, well-understood chemical transformations that are highly amenable to scale-up.
Overall Synthetic Scheme:
The primary challenges in scaling this process are:
-
Exothermic Control: The initial sulfonylation reaction with methanesulfonyl chloride is highly exothermic and requires careful thermal management.
-
Reagent Handling: Both methanesulfonyl chloride and the chosen methylating agent (dimethyl sulfate) are toxic and corrosive, necessitating stringent safety protocols.[1][2][3][4]
-
Selective N-Methylation: Reaction conditions must be optimized to ensure selective methylation of the sulfonamide nitrogen without competing O-methylation of the carboxylic acid.
-
Product Isolation and Purity: Achieving high purity requires a robust crystallization procedure to remove unreacted starting materials and process-related impurities.
Visualized Experimental Workflow
The diagram below outlines the logical flow of the entire two-step synthesis, from starting materials to the final, purified product.
Caption: Troubleshooting decision tree for common scale-up issues.
Conclusion
The two-step synthesis of this compound presented herein offers a high-yielding, robust, and scalable process. By focusing on critical parameters such as thermal management, pH control, and the safe handling of hazardous reagents, this protocol provides a reliable foundation for the large-scale production of this valuable intermediate. The inclusion of in-process controls and detailed workup procedures ensures the final product meets stringent purity requirements for pharmaceutical applications.
References
- Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
-
ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
- Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
- Google Patents. (n.d.). CN1038584C - Preparation of methylsulfonylbenzoic acids.
-
Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
-
Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC. Retrieved from [Link]
-
TREA. (2024). A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Improving the yield of 2-[Methyl(methylsulfonyl)amino]benzoic acid synthesis
As a Senior Application Scientist, this Technical Support Center is designed to provide you with in-depth guidance for synthesizing 2-[Methyl(methylsulfonyl)amino]benzoic acid. This guide moves beyond simple protocols to explain the underlying chemistry, helping you troubleshoot common issues and strategically optimize your reaction for higher yields and purity.
Technical Support & Troubleshooting Guide
The synthesis of this compound is typically a two-step process starting from 2-aminobenzoic acid (anthranilic acid). The main challenges in this synthesis revolve around controlling the reactivity of the reagents and preventing side reactions.
Overall Synthetic Scheme:
Figure 1. General two-step synthesis of this compound from anthranilic acid.
Troubleshooting Common Issues
This section addresses the most frequent problems encountered during the synthesis.
The N-methylation of anthranilic acid to form N-methylanthranilic acid can be inefficient if not properly controlled.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The methylation of the amine requires it to be sufficiently nucleophilic. This is often achieved by deprotonation with a suitable base.
-
Diagnostic Step: Check the pH of the reaction mixture after adding the base. It should be sufficiently high (typically >10) to ensure deprotonation of the amine.
-
Corrective Action: Use a stronger base or a slight excess of the current base. Sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a common choice for achieving complete deprotonation.
-
-
Poor Quality Methylating Agent: The methylating agent, such as dimethyl sulfate or methyl iodide, can degrade over time.
-
Diagnostic Step: Use a fresh bottle of the methylating agent or purify it before use.
-
Corrective Action: Always use a high-quality, fresh methylating agent.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at high temperatures.
-
Diagnostic Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures.
-
Corrective Action: Gradually increase the temperature from room temperature up to 40-50°C to find the optimal balance between reaction rate and side product formation.
-
The reaction of N-methylanthranilic acid with methanesulfonyl chloride (MsCl) is the critical step for forming the sulfonamide bond.
Potential Causes & Solutions:
-
Hydrolysis of Methanesulfonyl Chloride: MsCl is highly reactive towards water. Any moisture in the reaction will consume the MsCl, forming methanesulfonic acid and HCl, which will reduce the yield.[1][2]
-
Insufficient Base: A base is required to neutralize the HCl generated during the reaction. If the HCl is not neutralized, it can protonate the starting amine, rendering it non-nucleophilic.
-
Diagnostic Step: Check the pH of the reaction mixture. It should remain basic throughout the addition of MsCl.
-
Corrective Action: Use a non-nucleophilic base like triethylamine or pyridine. A common approach is to use at least 2 equivalents of the base: one to deprotonate the carboxylic acid and another to scavenge the HCl produced.
-
-
Low Reactivity of the Secondary Amine: Secondary amines are less nucleophilic than primary amines.
-
Diagnostic Step: Monitor the reaction by TLC. If the starting material is consumed very slowly, low reactivity may be the issue.
-
Corrective Action: Increase the reaction temperature moderately (e.g., to 40-60°C). Ensure the base is effectively deprotonating the carboxylic acid to prevent it from interfering with the amine's reactivity.
-
The presence of impurities can complicate purification and lower the final yield.
Potential Causes & Solutions:
-
Di-sulfonylation: While less common with secondary amines, it's a potential side reaction.
-
Diagnostic Step: Analyze the crude product by LC-MS to identify any products with a higher molecular weight corresponding to di-sulfonylation.
-
Corrective Action: Use a stoichiometric amount of MsCl and add it slowly to the reaction mixture to avoid localized high concentrations.
-
-
Reaction with the Carboxylic Acid: MsCl can react with the carboxylic acid to form a mixed anhydride.
-
Diagnostic Step: Look for unexpected spots on the TLC plate.
-
Corrective Action: Deprotonate the carboxylic acid with a base before adding the MsCl. This will form the carboxylate salt, which is less reactive towards MsCl.
-
Experimental Workflow & Protocols
This section provides a detailed, step-by-step protocol for the synthesis.
Workflow Diagram
Caption: A step-by-step workflow for the synthesis.
Detailed Protocol
Step 1: Synthesis of N-methylanthranilic acid
-
To a solution of anthranilic acid (1 eq.) in a suitable solvent (e.g., THF, DMF), add a base (e.g., NaH, 2.2 eq.) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a methylating agent (e.g., dimethyl sulfate, 1.1 eq.) dropwise at 0°C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Acidify the mixture with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain N-methylanthranilic acid.
Step 2: Synthesis of this compound
-
Dissolve N-methylanthranilic acid (1 eq.) in an anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine, 2.5 eq.) and stir for 15 minutes.
-
Cool the mixture to 0°C and slowly add methanesulfonyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the N-sulfonylation step?
Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred. It is crucial that the solvent is anhydrous to prevent the hydrolysis of methanesulfonyl chloride.[1][2]
Q2: Can I use a different base for the N-sulfonylation reaction?
Yes, other non-nucleophilic organic bases such as pyridine or diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate can also be employed, often in a biphasic system or a polar aprotic solvent like DMF.
Q3: How do I know when the reaction is complete?
The most common method is to monitor the disappearance of the starting material (N-methylanthranilic acid) using Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside a spot of the starting material.
Q4: My final product is an oil and won't crystallize. What should I do?
If the product is an oil, it may be impure. Try to purify it using column chromatography. If the product is pure but still an oil, you can try triturating it with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce crystallization.
Q5: What are the key safety precautions for this synthesis?
Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator.[3][4] It should be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The reaction can be exothermic, so slow addition of reagents and cooling is important.
Data Summary
| Parameter | Step 1: N-methylation | Step 2: N-sulfonylation |
| Key Reagent | Methylating Agent (e.g., (CH₃)₂SO₄) | Methanesulfonyl Chloride (MsCl) |
| Base | Strong Base (e.g., NaH) | Non-nucleophilic (e.g., Et₃N) |
| Solvent | Polar Aprotic (e.g., THF, DMF) | Anhydrous Aprotic (e.g., DCM) |
| Temperature | 0°C to RT | 0°C to RT |
| Key Challenge | Controlling di-methylation | Preventing MsCl hydrolysis |
References
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (2018). IOP Conference Series: Materials Science and Engineering. [Link]
-
Methanesulfonyl Chloride | Properties, Structure & Mesylation. Study.com. [Link]
-
Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. Dac-Chemical. [Link]
-
Methanesulfonyl chloride. Wikipedia. [Link]
-
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical. [Link]
Sources
Overcoming challenges in the purification of 2-[Methyl(methylsulfonyl)amino]benzoic acid
Welcome to the dedicated technical support resource for the purification of 2-[Methyl(methylsulfonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. Drawing from established principles of organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield for your downstream applications.
Troubleshooting Guide: Overcoming Common Purification Hurdles
The purification of this compound can be complicated by the presence of unreacted starting materials, byproducts, and degradation products. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Low Yield of Isolated Product After Initial Work-up
Possible Cause: Incomplete precipitation or extraction of the product from the reaction mixture. The amphiphilic nature of the molecule, containing both a carboxylic acid and a sulfonamide group, can lead to complex solubility behavior.
Troubleshooting Steps:
-
pH Adjustment for Precipitation: The carboxylic acid moiety dictates that the product's solubility is highly pH-dependent.
-
Expert Insight: To ensure complete precipitation, the pH of the aqueous solution should be carefully adjusted to be well below the pKa of the carboxylic acid (typically around 2-3) using a non-reactive acid like dilute HCl or H₂SO₄. This protonates the carboxylate, rendering the molecule less water-soluble.
-
-
Solvent Extraction Optimization: If the product is isolated by extraction, the choice of organic solvent is critical.
-
Protocol:
-
After quenching the reaction, acidify the aqueous layer to pH 2-3.
-
Extract the aqueous layer multiple times (e.g., 3 x 50 mL for a 100 mL aqueous phase) with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Trustworthiness: Multiple extractions are necessary to ensure a quantitative transfer of the product from the aqueous to the organic phase.
-
Issue 2: Persistent Oily or Gummy Product Instead of a Crystalline Solid
Possible Cause: The presence of impurities, residual solvent, or moisture can inhibit crystallization.
Troubleshooting Steps:
-
Solvent Trituration: This technique can be effective in inducing crystallization and removing soluble impurities.
-
Methodology: Add a small amount of a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., diethyl ether, hexanes, or a mixture thereof). Stir the gummy solid vigorously with a spatula or magnetic stirrer. The solid should gradually transform into a filterable powder.
-
-
Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.[1]
| Step | Action | Rationale |
| 1 | Solvent Screening | Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent. |
| 2 | Dissolution | Dissolve the crude product in the minimum amount of the chosen hot solvent. |
| 3 | Hot Filtration | If there are insoluble impurities, perform a hot filtration to remove them. |
| 4 | Crystallization | Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. |
| 5 | Isolation | Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. |
Issue 3: Impurities Detected by HPLC or NMR Analysis
Possible Cause: Incomplete reaction, side reactions, or degradation of the product. Common impurities may include the starting materials (2-aminobenzoic acid derivatives) or byproducts from the sulfonylation or methylation steps.
Troubleshooting Workflow:
Caption: Decision workflow for addressing impurities.
Troubleshooting Steps:
-
Column Chromatography: For separating compounds with different polarities, column chromatography is a highly effective method.[4]
-
Expert Insight: Given the acidic nature of the product, it may streak on silica gel. To mitigate this, a small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
-
Acid-Base Extraction: This can be used to separate the acidic product from neutral or basic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic product will move to the aqueous layer as its carboxylate salt.
-
Separate the layers. The organic layer will contain neutral impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl to precipitate the pure product.
-
Filter, wash with cold water, and dry the purified product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Q2: Can the sulfonamide bond be cleaved during purification?
Sulfonamides are generally stable to hydrolysis under mild acidic or basic conditions.[6] However, prolonged exposure to strong acids or bases at elevated temperatures can lead to cleavage. It is advisable to perform acid-base extractions at room temperature and to avoid unnecessarily harsh conditions.
Q3: My NMR spectrum shows broad peaks for the N-H or O-H protons. Is this a sign of impurity?
Not necessarily. Protons on heteroatoms (like the carboxylic acid OH and the sulfonamide NH if it were not methylated) can exchange with residual water or other protic species in the NMR solvent, leading to peak broadening. Adding a drop of D₂O to the NMR tube will cause these peaks to disappear, confirming their identity. The presence of the N-methyl group in the target compound should give a sharp singlet, and its integration should be consistent with the other protons in the molecule.
Q4: What are the best practices for storing this compound?
Like most benzoic acid derivatives, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is generally stable under normal laboratory conditions.
Q5: What analytical techniques are most suitable for assessing the purity of the final product?
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present in significant amounts (typically >1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Purification Workflow Diagram
Caption: General purification workflow for this compound.
References
-
He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCrData, 10(x250455). Available at: [Link]
- Google Patents. (n.d.). Preparation of methylsulfonylbenzoic acids.
- Bremner, J. B., & Samosorn, S. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
- Gul, H. I., et al. (2023). Synthesis, Characterization, Bioactivity Impacts of New Anthranilic Acid Hydrazones Containing Aryl Sulfonate Moiety as Fenamate Isosteres.
- Google Patents. (n.d.). Process for preparing n-methyl anthranilic acid methylester.
- Dolle, R. E., et al. (n.d.). Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands.
- Cederbaum, F., et al. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA, 57(11), 680-684.
-
PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Retrieved from [Link]
-
Bremner, J. B., & Samosorn, S. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH. Available at: [Link]
- Who we serve. (2024).
- Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Kim, S., et al. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III). PubMed. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of sulfonated anthranilic acids.
-
Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. Retrieved from [Link]
-
Organic Letters - ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
- Open Access Pub. (n.d.).
-
ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of anthranilic acid by liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved from [Link]
- RSC Publishing. (2024).
-
PubMed. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Retrieved from [Link]
-
Semantic Scholar. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. Retrieved from [Link]
- ResearchGate. (n.d.).
-
ResearchGate. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Methyl-3-amino benzoic acid methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(Methylamino)methyl]benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of p ABA in several solvents. Retrieved from [Link]
Sources
- 1. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid|CAS 6311-23-5 [benchchem.com]
- 6. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2-[Methyl(methylsulfonyl)amino]benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-[Methyl(methylsulfonyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The information herein is curated from established chemical principles and analogous transformations reported in the scientific literature to ensure a robust and logical approach to optimizing your reaction conditions.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction parameters to achieve high yield and purity. This molecule incorporates a sulfonamide linkage and an N-methyl group on an anthranilic acid scaffold. Two primary synthetic routes are commonly considered, each with its own set of potential challenges. This guide will address both pathways, providing detailed troubleshooting for common issues encountered during the experiment.
Synthetic Pathways Overview
Two logical and plausible synthetic routes for the preparation of this compound are outlined below. Each route presents distinct advantages and potential challenges that will be addressed in the subsequent troubleshooting sections.
Caption: Overview of the two primary synthetic routes to this compound.
Part 1: Troubleshooting Guide for Route 1: Sulfonylation followed by N-Methylation
This route first establishes the sulfonamide bond, followed by the introduction of the methyl group onto the sulfonamide nitrogen.
Step 1a: Sulfonylation of Anthranilic Acid
Reaction: Anthranilic acid is reacted with methanesulfonyl chloride in the presence of a base.
Caption: N-methylation of the intermediate sulfonamide.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Incomplete Reaction | 1. Insufficiently Strong Base: The sulfonamide proton is acidic, but a sufficiently strong base is required for complete deprotonation to generate the nucleophilic anion. 2. Steric Hindrance: The ortho-carboxy group may sterically hinder the approach of the methylating agent. 3. Poor Solubility: The sulfonamide starting material may have poor solubility in the chosen reaction solvent. | 1. Choice of Base: Use a strong base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone. For more challenging cases, a stronger base like sodium hydride (NaH) in THF can be used, but requires stringent anhydrous conditions. 2. Choice of Methylating Agent: Use a reactive and sterically small methylating agent. Dimethyl sulfate (DMS) is often more reactive than methyl iodide (MeI). 3. Solvent Selection: DMF is an excellent solvent for this reaction as it dissolves the sulfonamide and its salt, and it has a high boiling point, allowing for elevated reaction temperatures if necessary. |
| O-Methylation of the Carboxylic Acid | 1. Competitive Nucleophilicity: The carboxylate anion is also a nucleophile and can compete with the sulfonamide anion for the methylating agent. | 1. Stoichiometry of Base: Use of a slight excess of base can favor deprotonation of both the sulfonamide and the carboxylic acid. The sulfonamide anion is generally a softer nucleophile and will preferentially attack the methylating agent over the harder carboxylate anion. 2. Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for N-alkylation over O-alkylation. 3. Protect the Carboxylic Acid: As mentioned previously, esterification of the carboxylic acid prior to this step will prevent O-methylation. The ester can be hydrolyzed in a final step. |
| Di-methylation | Not a concern for this specific step as there is only one acidic proton on the nitrogen. | N/A |
Part 2: Troubleshooting Guide for Route 2: N-Methylation followed by Sulfonylation
This route first prepares N-methylanthranilic acid, which is then subjected to sulfonylation.
Step 2a: N-Methylation of Anthranilic Acid
Reaction: Anthranilic acid is methylated on the nitrogen atom.
Caption: N-methylation of anthranilic acid.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield | 1. Over-methylation: The primary amine can be methylated twice to form a quaternary ammonium salt, especially with reactive methylating agents like DMS. 2. O-methylation: The carboxylate can be methylated to form the methyl ester. | 1. Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the methylating agent. Add the methylating agent slowly to the reaction mixture to maintain a low concentration. 2. Choice of Methylating Agent: A less reactive methylating agent like methyl iodide may offer better control over mono-methylation compared to dimethyl sulfate. Reductive amination with formaldehyde and a reducing agent is an alternative route to consider for clean mono-methylation. [1]3. pH Control: Maintaining a slightly basic pH can help to keep the carboxylic acid as a salt, which is less prone to esterification. |
Step 2b: Sulfonylation of 2-(Methylamino)benzoic Acid
Reaction: N-methylanthranilic acid is reacted with methanesulfonyl chloride.
Caption: Sulfonylation of N-methylanthranilic acid.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Reactivity | 1. Steric Hindrance: The N-methyl group and the ortho-carboxy group can sterically hinder the approach of the methanesulfonyl chloride to the nitrogen atom. 2. Reduced Nucleophilicity: The secondary amine is generally less nucleophilic than the primary amine in Route 1. | 1. Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) may be necessary to overcome the activation energy barrier. 2. Use a More Forcing Base/Solvent System: A stronger base or a higher boiling point solvent like DMF may be required. 3. Extended Reaction Time: The reaction may require a longer time to reach completion compared to the sulfonylation of the primary amine. Monitor progress by an appropriate analytical technique. |
| Side Product Formation | 1. Reaction with Carboxylic Acid: The methanesulfonyl chloride can react with the carboxylic acid to form a mixed anhydride, which can lead to other side products. | 1. Low Temperature Addition: Add the methanesulfonyl chloride at a low temperature (0 °C) to control the initial reaction with the more nucleophilic amine before heating. 2. Protection Strategy: As in Route 1, protecting the carboxylic acid as an ester before this step can prevent side reactions at this site. |
Part 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred?
A1: The choice of route depends on the availability of starting materials and the specific challenges encountered. Route 1 (sulfonylation then methylation) often provides a more straightforward initial sulfonylation step due to the higher reactivity of the primary amine. However, the subsequent N-methylation can sometimes lead to O-methylation as a side product. Route 2 (methylation then sulfonylation) avoids the issue of O-methylation in the final step but the sulfonylation of the secondary amine can be sluggish due to steric hindrance. It is advisable to perform small-scale trials of both routes to determine the most efficient pathway in your specific laboratory setting.
Q2: What is the best way to monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. Use a solvent system that provides good separation between the starting material, intermediate, and product (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve spot shape for the carboxylic acids). For more quantitative analysis and to check for the presence of hard-to-separate impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q3: My final product is difficult to purify. What are some recommended purification strategies?
A3: The carboxylic acid functionality of the final product allows for several purification strategies.
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute basic solution (e.g., saturated sodium bicarbonate). The product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure product, which can be collected by filtration.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a very effective method for purification.
-
Column Chromatography: If the above methods are insufficient, silica gel column chromatography can be used. A solvent system similar to that used for TLC, with the addition of a small percentage of acetic acid, will be required to ensure good elution of the carboxylic acid product.
Q4: I am concerned about the toxicity of dimethyl sulfate (DMS). Are there safer alternatives for methylation?
A4: Yes, dimethyl sulfate is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Safer alternatives for methylation include:
-
Methyl Iodide (MeI): While still toxic and a suspected carcinogen, it is generally considered less hazardous than DMS.
-
Dimethyl Carbonate (DMC): This is a greener and much safer methylating agent, though it often requires higher temperatures and specific catalysts.
-
Reductive Amination: For the methylation of anthranilic acid (Route 2), using formaldehyde in the presence of a reducing agent like sodium borohydride is a much safer and often very selective method for mono-N-methylation.
References
-
ResearchGate. (n.d.). Ionization of N-methylanthranilic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Google Patents. (n.d.). Process for the preparation of 3- (N, N-dimethylamino) benzoic acid.
-
PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]
-
ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. Retrieved from [Link]
- Google Patents. (n.d.). Substituted anthranilic acids.
-
ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]
-
E3S Web of Conferences. (2021). phenylquinazoline-4-tion with "soft" and "hard" methylation agents and. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
-
DiVA. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Retrieved from [Link]
-
EXCLI Journal. (n.d.). Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. Retrieved from [Link]
-
Baran Lab. (n.d.). New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Retrieved from [Link]
-
PMC. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid.
-
Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. Retrieved from [Link]
-
PMC. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-[Methyl(methylsulfonyl)amino]benzoic acid
This guide provides in-depth troubleshooting for the synthesis of 2-[Methyl(methylsulfonyl)amino]benzoic acid, a key intermediate and known impurity in the synthesis of various pharmaceuticals. Our focus is on providing practical, field-tested solutions to common challenges encountered during its preparation.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, offering explanations grounded in chemical principles and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent issue and can often be traced back to several factors, from the quality of starting materials to the reaction conditions.
Potential Causes & Solutions:
-
Incomplete N-methylation: The initial step often involves the N-methylation of 2-(methylsulfonylamino)benzoic acid. Incomplete reaction is a common culprit for low yields.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure you are using a slight excess of the methylating agent (e.g., dimethyl sulfate, methyl iodide). A 1.1 to 1.2 molar equivalent is typically sufficient.
-
Base Strength: The choice and amount of base are critical for deprotonating the sulfonamide nitrogen, facilitating methylation. A strong base like sodium hydroxide or potassium carbonate is commonly used. Ensure at least two equivalents of the base are used to neutralize the carboxylic acid proton and the sulfonamide proton.
-
Reaction Temperature & Time: This reaction is often temperature-sensitive. Running the reaction at too low a temperature can lead to slow kinetics, while too high a temperature can promote side reactions. An optimal temperature is typically between 40-60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
-
Hydrolysis of the Methylating Agent: Methylating agents like dimethyl sulfate are susceptible to hydrolysis, especially in the presence of water and base.
-
Troubleshooting:
-
Anhydrous Conditions: While not strictly necessary to be completely anhydrous, minimizing the amount of water in your reaction solvent can improve the efficiency of the methylating agent.
-
Fresh Reagents: Use freshly opened or properly stored methylating agents to ensure their potency.
-
-
-
Sub-optimal pH during Work-up: The product is an acid, and its solubility is highly dependent on pH.
-
Troubleshooting:
-
Acidification: During the aqueous work-up, ensure you acidify the solution to a pH of approximately 2-3 to precipitate the product fully. Use a pH meter for accurate measurement.
-
Extraction: If the product has some solubility in the aqueous layer even at low pH, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.
-
-
Question 2: I am observing a significant amount of an unknown impurity in my final product. How can I identify and minimize it?
The formation of impurities is a common challenge. A logical approach to identification and minimization is key.
Potential Impurities & Mitigation Strategies:
-
Unreacted Starting Material: The most common "impurity" is often the unreacted starting material, 2-(methylsulfonylamino)benzoic acid.
-
Identification: This can be easily identified by comparing the TLC or HPLC chromatogram of your crude product with that of the starting material.
-
Minimization: Refer to the solutions for low yield in Question 1, particularly regarding optimizing reagent stoichiometry and reaction time.
-
-
O-Methylated Byproduct: A potential side reaction is the methylation of the carboxylic acid to form the methyl ester, 2-[methyl(methylsulfonyl)amino]benzoate.
-
Identification: This byproduct will have a different retention factor (Rf) on TLC and a distinct peak in HPLC. Its presence can be confirmed by mass spectrometry, which will show a molecular weight increase of 14 units (CH₂) compared to the desired product.
-
Minimization:
-
Controlled Temperature: Avoid excessive temperatures during the reaction, as this can favor esterification.
-
Base Selection: Using a weaker base or controlling the addition of a strong base can sometimes minimize this side reaction.
-
Hydrolysis: If the O-methylated byproduct does form, it can often be hydrolyzed back to the desired carboxylic acid by treating the crude product with a mild aqueous base (e.g., 1M NaOH) followed by re-acidification.
-
-
-
Degradation Products: Prolonged reaction times or high temperatures can lead to the degradation of the starting material or product.
-
Identification: These can appear as multiple small, unidentified peaks in your chromatogram.
-
Minimization: Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Question 3: My purified product has a pink or yellow discoloration. What causes this and how can I obtain a white solid?
Discoloration is usually due to trace impurities that are highly colored.
Causes & Purification:
-
Oxidative Impurities: Trace impurities in the starting materials or solvents can be oxidized under the reaction conditions to form colored species.
-
Solution:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., hot ethanol or ethyl acetate) and add a small amount of activated charcoal. Heat the mixture for a short period, then filter the hot solution through a pad of celite to remove the charcoal and the adsorbed colored impurities.
-
Recrystallization: Recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/heptane) is a highly effective method for removing both colored and other impurities.
-
-
-
Residual Solvents: Trapped, colored solvents from the reaction or work-up can also cause discoloration.
-
Solution: Ensure the purified product is dried thoroughly under vacuum, possibly at a slightly elevated temperature (e.g., 40-50 °C), to remove any residual solvents.
-
Part 2: Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Synthesis of this compound
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 2-(Methylsulfonylamino)benzoic acid | 215.22 | 10.0 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.1 g | 2.2 |
| Dimethyl Sulfate (DMS) | 126.13 | 6.4 mL | 1.5 |
| Water (deionized) | 18.02 | 100 mL | - |
| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(methylsulfonylamino)benzoic acid (10.0 g) and sodium hydroxide (4.1 g) in water (100 mL). Stir until all solids have dissolved.
-
Addition of Methylating Agent: Gently heat the solution to 40 °C. Add dimethyl sulfate (6.4 mL) dropwise over 15-20 minutes. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: After the addition is complete, increase the temperature to 60 °C and maintain for 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and heptane with a few drops of acetic acid as the mobile phase). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Cool the reaction mixture to room temperature.
-
Acidification: Carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).
-
Drying: Dry the crude product in a vacuum oven at 50 °C to a constant weight.
-
Purification (if necessary): If the product is discolored or contains impurities, it can be recrystallized from an ethanol/water mixture.
Part 3: Visualizations
Reaction Pathway
Caption: N-methylation of 2-(methylsulfonylamino)benzoic acid.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Enhancing the Solubility of 2-[Methyl(methylsulfonyl)amino]benzoic acid for In Vitro Assays
Welcome to the technical support center for 2-[Methyl(methylsulfonyl)amino]benzoic acid. This guide, developed by our team of application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you overcome solubility challenges and ensure the success of your in vitro experiments. Our goal is to provide you with the expertise and practical solutions needed to confidently work with this compound.
Understanding the Molecule: Key Physicochemical Properties
Before delving into solubilization protocols, it's crucial to understand the physicochemical properties of this compound. This compound possesses a carboxylic acid group, making it a weak acid. Its solubility is therefore highly dependent on the pH of the solution.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₄S | [1] |
| Molecular Weight | 229.26 g/mol | [1] |
| Structure | ||
| pKa (estimated) | ~3-4 | Based on similar benzoic acid derivatives[2][3] |
Troubleshooting Guide
This section addresses common problems encountered when preparing solutions of this compound for in vitro assays.
Issue 1: My compound won't dissolve in aqueous buffer.
Root Cause Analysis:
As a weak acid, this compound is expected to have low solubility in acidic and neutral aqueous solutions. The carboxylic acid group (-COOH) is protonated at low pH, rendering the molecule less polar and therefore less soluble in water.
Step-by-Step Solution:
-
pH Adjustment: The most effective initial step is to increase the pH of your buffer.[4] By raising the pH above the compound's pKa, the carboxylic acid group will deprotonate to form a carboxylate salt (-COO⁻), which is significantly more water-soluble.
-
Protocol:
-
Start with a slightly alkaline buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
If solubility is still an issue, you can incrementally increase the pH. Prepare a series of buffers ranging from pH 7.5 to 8.5.
-
A small amount of a basic solution, like 0.1 M NaOH, can be added dropwise to your compound suspension in buffer while monitoring the pH and observing for dissolution. Be cautious with this method to avoid significant changes to your final buffer concentration and pH.
-
-
-
Gentle Heating and Sonication: These methods can help overcome the initial energy barrier for dissolution.
-
Protocol:
-
Warm the solution to 37°C in a water bath. Avoid excessive heat, as it could degrade the compound.
-
Place the vial in a sonicator bath for 5-10 minute intervals. Monitor the solution for clarity.
-
-
Issue 2: I've prepared a stock solution in DMSO, but it precipitates when I add it to my cell culture medium.
Root Cause Analysis:
This is a common issue when diluting a concentrated DMSO stock into an aqueous environment.[5] The compound may be highly soluble in the organic solvent (DMSO) but crashes out when the solvent composition changes drastically, leading to supersaturation and precipitation in the aqueous medium.
Step-by-Step Solution:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[6]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.[5]
-
Protocol:
-
Prepare your highest desired concentration in 100% DMSO.
-
Perform an intermediate dilution of the DMSO stock into your cell culture medium or buffer. For example, a 1:10 dilution.
-
Use this intermediate dilution to make your final working concentrations. This gradual change in solvent polarity can help keep the compound in solution.
-
-
-
Pre-warming the Medium: Adding a cold DMSO stock to warm culture medium can induce precipitation due to temperature shock.
-
Protocol:
-
Allow your DMSO stock solution to come to room temperature before use.
-
Ensure your cell culture medium is at 37°C.
-
Add the DMSO stock to the medium and mix gently but thoroughly.
-
-
Issue 3: My compound appears to be degrading in my stock solution over time.
Root Cause Analysis:
Repeated freeze-thaw cycles can introduce moisture into DMSO stocks, which can lead to compound degradation or precipitation.[7] Additionally, the stability of the compound in solution at various temperatures may be limited.
Step-by-Step Solution:
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
Protocol:
-
Once your compound is fully dissolved in DMSO, dispense small volumes into multiple low-retention microcentrifuge tubes.
-
Store these aliquots at -20°C or -80°C.
-
-
-
Proper Storage: Protect your stock solutions from light and moisture.
-
Protocol:
-
Use amber vials or wrap tubes in aluminum foil.
-
Ensure tubes are tightly sealed to prevent moisture absorption by the hygroscopic DMSO.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of many organic compounds for in vitro assays.[8][9] This compound is expected to have good solubility in DMSO. For a typical starting point, aim for a 10-50 mM stock solution. Always ensure the compound is fully dissolved before use.
Q2: How does the pH of the assay medium affect the apparent activity of my compound?
A2: The pH can significantly impact the compound's solubility and, consequently, its effective concentration in the assay. If the compound precipitates at the assay pH, the actual concentration in solution will be lower than intended, leading to an underestimation of its potency (e.g., a higher IC50 value). It is crucial to ensure the compound remains soluble at the final assay concentration and pH.
Q3: Can I use co-solvents other than DMSO?
A3: While DMSO is the most common, other co-solvents like ethanol or dimethylformamide (DMF) can be used. However, it's essential to consider the compatibility of these solvents with your specific assay system. For cell-based assays, the tolerance for organic solvents is generally low. Always run a vehicle control with the same concentration of solvent to account for any effects of the solvent itself.
Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A4:
-
Kinetic solubility is the concentration of a compound that remains in solution after a rapid dilution from a high-concentration stock (like DMSO) into an aqueous buffer. This is what is most relevant for many high-throughput screening and cell-based assays where the compound is in contact with the aqueous environment for a limited time. Precipitation may occur over longer incubation periods.
-
Thermodynamic solubility is the true equilibrium solubility of the compound in a given solvent, achieved after a long incubation time (often 24-48 hours) with excess solid compound.
For most in vitro assays, you are working under conditions of kinetic solubility. If you observe precipitation over the course of a long-term experiment (e.g., >24 hours), it may be due to the compound crashing out of a supersaturated solution as it approaches its lower thermodynamic solubility.
Solubilization Workflow
The following diagram illustrates a systematic approach to solubilizing this compound for your in vitro assays.
Caption: Decision workflow for solubilizing this compound.
References
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid. PubChem. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Evergreensino Chemical Co., Ltd. (2025, May 15). What is the pKa value of 2 - Methylbenzoic Acid? Retrieved from [Link]
-
Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
PubMed. (2023, April 16). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Retrieved from [Link]
-
Purdue University. (2019, May 3). Thermal Analysis of DMSO Decomposition under Acidic Conditions. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). 2-Aminobenzoic acid (YMDB00278). Retrieved from [Link]
-
Evergreensino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? Retrieved from [Link]
Sources
- 1. 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid | C9H11NO4S | CID 54409072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the pKa value of 2 - Methylbenzoic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 3. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 4. magritek.com [magritek.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. ziath.com [ziath.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Method development for the robust analysis of 2-[Methyl(methylsulfonyl)amino]benzoic acid
Welcome to the dedicated support resource for the analytical method development and troubleshooting for 2-[Methyl(methylsulfonyl)amino]benzoic acid. This guide is designed for researchers, analytical chemists, and quality control professionals to provide in-depth, field-tested insights into achieving robust and reproducible results for this compound. Here, we move beyond mere procedural steps to explain the underlying scientific principles, ensuring you can not only solve problems but also proactively prevent them.
I. Core Analytical Protocol: A Validated Starting Point
This section details a robust, reverse-phase high-performance liquid chromatography (RP-HPLC) method developed for the accurate quantification of this compound. The causality behind each parameter selection is explained to provide a foundational understanding of the method's mechanics.
Analyte Structure & Properties
Caption: Chemical Structure of the Analyte.
Understanding the analyte's structure is critical. It possesses a carboxylic acid group, making it an acidic compound, and a sulfonamide moiety. This dual nature dictates its chromatographic behavior, particularly its sensitivity to mobile phase pH.
Recommended HPLC Method Parameters
The following parameters are recommended as a starting point for the analysis. This method is designed to be stability-indicating, meaning it should be capable of resolving the main analyte from its potential degradation products.[1][2][3]
| Parameter | Recommended Condition | Rationale & Expertise-Based Insights |
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB C18) | A C18 column provides excellent hydrophobic retention for the aromatic ring. A 5 µm particle size offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.[4] Using a modern, end-capped, high-purity silica column is crucial to minimize secondary interactions with free silanol groups, which can cause significant peak tailing for acidic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Why 0.1% Formic Acid? The acidic mobile phase (pH ≈ 2.7) suppresses the ionization of the carboxylic acid group on the analyte. In its neutral form, the analyte is more hydrophobic, leading to better retention and, critically, a more symmetrical peak shape.[5][6] Formic acid is also volatile, making it compatible with mass spectrometry (MS) if hyphenation is desired.[7] |
| Gradient Elution | 0-15 min: 30% to 70% B15-17 min: 70% to 30% B17-20 min: 30% B (Re-equilibration) | A gradient is recommended to ensure elution of any more hydrophobic impurities and to clean the column after each injection. This approach provides a robust separation window for potential degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase. |
| Detection (UV) | 230 nm or 274 nm | Based on the UV absorbance maxima of benzoic acid derivatives, these wavelengths are likely to provide high sensitivity.[8] A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape.[9] Using a diluent weaker than the initial mobile phase composition can improve peak focusing. |
II. Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing?
A1: Peak tailing for this analyte is almost always due to secondary interactions on the column or pH-related issues. The primary cause is often the interaction of the acidic analyte with residual, un-endcapped silanol groups on the silica-based column packing.[5] At a mobile phase pH above the analyte's pKa, the ionized carboxylate group can also interact with the stationary phase in undesirable ways.
Quick Fixes:
-
Ensure Acidic Mobile Phase: Confirm the mobile phase contains an acidifier like formic or acetic acid to maintain a pH below 4. This keeps the analyte in its neutral, protonated form, minimizing unwanted ionic interactions.[5][6]
-
Use a High-Quality Column: Employ a modern, end-capped C18 column from a reputable manufacturer. These columns have minimal accessible silanol groups.
Q2: My retention time is shifting between injections. What's the cause?
A2: Retention time instability is typically due to one of three issues:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. For a gradient method, ensure the post-run equilibration time is sufficient (at least 5-10 column volumes).
-
Mobile Phase Composition Change: If the mobile phase is prepared by hand-mixing, ensure the proportions are accurate. If using an online mixer, check that the pump is functioning correctly. Evaporation of the more volatile organic component (acetonitrile) from the mobile phase reservoir can also alter the composition over time.
-
Temperature Fluctuations: A fluctuating column temperature will cause retention time drift. Use a thermostatically controlled column compartment to maintain a stable temperature.[10]
Q3: How should I prepare my sample for analysis?
A3: Proper sample preparation is critical to protect the column and ensure accurate results.
-
Dissolution: Dissolve the sample in a solvent mixture that is compatible with your mobile phase, such as a 50:50 mix of acetonitrile and water.[9] Avoid using a solvent that is much stronger than your initial mobile phase conditions, as this can lead to peak distortion.
-
Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection. This removes particulate matter that can clog the column inlet frit, leading to high backpressure and poor performance.[11][12]
Q4: Can I run this method isocratically?
A4: Yes, an isocratic method can be developed if you are only interested in quantifying the main peak and are not concerned with resolving potential impurities. However, a gradient method is highly recommended for stability studies or impurity profiling, as it provides a much better chance of separating the main analyte from any degradation products that may have different hydrophobicities.[2]
III. Troubleshooting Guide: From Symptom to Solution
This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting HPLC issues.
Symptom 1: High System Backpressure
| Potential Cause | Diagnostic Step | Corrective Action | Authoritative Insight |
| Column Inlet Frit Blockage | Disconnect the column from the detector and injector. If the pressure drops significantly, the blockage is in the column. | 1. Backflush the column: Reverse the column direction and flush with a strong solvent (e.g., 100% Acetonitrile) at a low flow rate. 2. Replace the frit: If backflushing fails, the inlet frit may need to be replaced. | This is the most common cause of high pressure and is almost always due to unfiltered samples or mobile phase precipitation.[10][13] |
| Sample or Buffer Precipitation | Observe the mobile phase reservoirs for any cloudiness or particulate matter. | 1. Filter all mobile phases: Use a 0.45 µm filter for all aqueous buffers. 2. Ensure miscibility: Confirm that your sample diluent is fully miscible with the mobile phase. | Buffers, especially phosphate buffers, can precipitate when mixed with high concentrations of organic solvent. While this method uses formic acid, precipitation of the sample itself is still a possibility if the concentration is too high. |
| System Blockage (pre-column) | Systematically disconnect fittings, starting from the detector and moving backward towards the pump, to identify the point where the pressure drops. | Replace the clogged tubing or in-line filter. | A blockage in the injector or connecting tubing can mimic column blockage. A systematic isolation approach is key to diagnosis.[14] |
Symptom 2: Poor Peak Shape (Tailing)
| Potential Cause | Diagnostic Step | Corrective Action | Authoritative Insight |
| Secondary Silanol Interactions | This is the most likely cause if the mobile phase pH is correct. Tailing will be more pronounced on older or lower-quality columns. | 1. Lower Mobile Phase pH: Ensure the pH is low enough to fully protonate the analyte (pH < 3 is ideal).[5] 2. Use a Modern Column: Switch to a high-purity, end-capped silica column or a hybrid particle column. | Even on end-capped columns, some silanols are present. Keeping the analyte in its neutral form is the most effective way to prevent these secondary interactions. |
| Column Overload | Inject a series of decreasing concentrations of your analyte. If peak shape improves at lower concentrations, overload is the issue. | Reduce the mass of analyte injected by either lowering the concentration or the injection volume. | Overloading the stationary phase leads to a non-linear distribution of the analyte, causing asymmetric peaks. |
| Extra-Column Volume | Use of excessively long or wide-bore tubing between the injector, column, and detector. | Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated to avoid dead volume. | Extra-column band broadening can significantly degrade the peak shape, especially in high-efficiency systems. |
Symptom 3: No Peaks or Very Small Peaks
| Potential Cause | Diagnostic Step | Corrective Action | Authoritative Insight |
| Injector Malfunction | Perform a "no injection" run (injecting only mobile phase). If a blank chromatogram is produced, then inject a known standard. If no peak appears, the injector may not be delivering the sample. | Troubleshoot the autosampler mechanics. Ensure the syringe is drawing and dispensing liquid correctly and that the injection port is not blocked. | This can be a simple mechanical failure. Always confirm the system's basic functions before assuming a chemical or column-related problem. |
| Incorrect Detector Wavelength | Verify that the detector is set to a wavelength where the analyte has significant absorbance (e.g., 230 nm). | Set the correct wavelength. If using a PDA detector, review the 3D data field to find the absorbance maximum. | A simple oversight that is easy to correct. Optimal wavelength selection is crucial for sensitivity.[15] |
| Analyte Degradation | Prepare a fresh standard and re-inject. If a peak appears, the original sample may have degraded. | Ensure sample solutions are stored properly (e.g., protected from light, refrigerated) and used within their established stability period. | The stability of the analyte in the sample diluent is a critical parameter that must be evaluated during method validation.[2] |
IV. Method Validation Principles
Any analytical method used in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[16][17] The core validation characteristics are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[18][19]
Validation Workflow
Caption: Key stages of an analytical method validation workflow.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated using forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light).[18][20]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value. This is typically assessed by spiking a blank matrix with a known amount of analyte and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).
V. References
-
Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]
-
European Medicines Agency. (1995, June). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]
-
PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]
-
IJPPR Human Journals. (2023, February 28). Stability Indicating HPLC Method Development: A Review. [Link]
-
ResearchGate. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]
-
ResearchGate. (n.d.). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. [Link]
-
SIELC Technologies. (n.d.). Benzoic Acid. [Link]
-
U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. [Link]
-
Virginia Tech, Department of Chemistry. (n.d.). Sample Preparation – HPLC. [Link]
-
SIELC Technologies. (2018, May 16). Benzoic acid, 2-(aminosulfonyl)-, methyl ester. [Link]
-
MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]
-
Universal Lab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!. [Link]
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. [Link]
-
LCGC International. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. [Link]
-
ResearchGate. (2025, August 6). (PDF) Stability Indicating HPLC Method Development: A Review. [Link]
-
PubMed. (n.d.). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. [Link]
-
ResearchGate. (2025, August 6). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. [Link]
-
International Journal of Pharmaceutical and Bio-medical Science. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
ResearchGate. (n.d.). Chromatograms of p -aminobenzoic acid and methoxsalen on various stationary phases. [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. [Link]
Sources
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- 2. irjpms.com [irjpms.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | SIELC Technologies [sielc.com]
- 8. Benzoic Acid | SIELC Technologies [sielc.com]
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Preventing degradation of 2-[Methyl(methylsulfonyl)amino]benzoic acid during storage
Welcome to the technical support guide for 2-[Methyl(methylsulfonyl)amino]benzoic acid. This document is intended for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and handling. Our goal is to equip you with the scientific understanding and practical troubleshooting strategies to ensure the integrity of your experiments.
Introduction: Understanding the Molecule's Vulnerabilities
This compound is a complex molecule featuring a benzoic acid core substituted with a secondary sulfonamide group. This unique combination of functional groups presents specific stability challenges that must be carefully managed. The primary potential degradation pathways are hydrolysis of the sulfonamide bond, particularly under harsh pH conditions, and photolytic degradation, a known issue for aromatic compounds. Oxidative and thermal stress may also contribute to degradation. This guide will address these potential issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound to ensure long-term stability?
A1: To minimize degradation of solid this compound, it is crucial to control the storage environment. The key factors to consider are temperature, humidity, and light exposure.
| Parameter | Recommended Condition | Rationale |
| Temperature | 15–25 °C (59–77 °F) | Prevents thermal degradation. While the compound is a solid with a relatively high melting point, elevated temperatures can provide the activation energy for slow degradation over time. |
| Humidity | Store in a dry place. Use of desiccants is recommended. | Minimizes the risk of hydrolysis. The sulfonamide linkage can be susceptible to cleavage in the presence of water, especially if acidic or basic impurities are present. |
| Light | Protect from light. Store in amber vials or in the dark. | Aromatic compounds, including benzoic acid derivatives, can be susceptible to photolytic degradation upon exposure to UV light.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the potential for oxidative degradation. While not the primary degradation pathway, oxidation of the aromatic ring or methyl groups is possible over extended periods. |
Initial receipt and handling protocol: Upon receiving the compound, it is best practice to aliquot the material into smaller, single-use vials to avoid repeated opening and closing of the main container, which can introduce moisture and oxygen.
Q2: I've observed clumping of the solid material over time. Is this a sign of degradation?
A2: Not necessarily. Clumping is often a physical change related to moisture absorption (hygroscopicity) rather than chemical degradation. However, the presence of moisture can create an environment conducive to hydrolysis of the sulfonamide bond.
Troubleshooting Steps:
-
Characterize the material: Use a technique like Karl Fischer titration to quantify the water content.
-
Analytical assessment: Run an HPLC analysis to compare the purity of the clumped material against a reference standard or a sample from a freshly opened container.
-
Drying: If the material has absorbed water but is not significantly degraded, it may be possible to dry it under a vacuum at a controlled, mild temperature.
Q3: What are the best practices for handling the compound in solution?
A3: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions.
-
Solvent Selection: Use aprotic, anhydrous solvents whenever possible. If aqueous solutions are necessary, prepare them fresh and use them promptly.
-
pH Control: The sulfonamide linkage is most stable at a neutral pH. Both strongly acidic and basic conditions can catalyze hydrolysis.[2] Studies on related sulfonamides have shown they are generally stable under typical environmental pH, but degradation can occur under more extreme acidic conditions.
-
Storage of Solutions: If short-term storage of a solution is unavoidable, store it at 2–8 °C and protect it from light. For longer-term storage, consider freezing the solution, but perform a freeze-thaw stability study to ensure the compound does not degrade or precipitate upon cycling.
Troubleshooting Degradation in Experiments
Q4: I am seeing an unexpected peak in my HPLC chromatogram after my experiment. How can I determine if it's a degradation product?
A4: The appearance of new peaks in your chromatogram is a common indicator of degradation. A systematic approach is needed to identify the source.
Logical Flow for Investigating Unexpected Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Q5: How do I perform a forced degradation study to identify potential degradation products?
A5: Forced degradation (or stress testing) studies are essential for understanding the degradation pathways of a drug substance.[3] These studies involve subjecting the compound to harsh conditions to intentionally induce degradation.
Protocol: Forced Degradation Study
-
Preparation: Prepare several solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat a solution at 80 °C for 48 hours. Also, heat the solid powder at 80 °C.
-
Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample. A diode-array detector (DAD) or a mass spectrometer (MS) can help in characterizing the degradation products.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acid/Base Hydrolysis | Cleavage of the N-S bond in the sulfonamide. | 2-Aminobenzoic acid and methanesulfonic acid, or further breakdown products. |
| Oxidation | Oxidation of the aromatic ring or the methyl groups. | Hydroxylated or N-oxide derivatives. |
| Photolysis | Cleavage of the sulfonamide bond or reactions involving the aromatic ring. | Sulfanilic acid derivatives are common photodegradation products of sulfonamides.[4] |
| Thermal | General decomposition. | Difficult to predict without experimental data. |
Potential Hydrolytic Degradation Pathway
Caption: Hypothesized hydrolytic degradation of the sulfonamide bond.
Analytical Methodology
Q6: What are the key parameters for an HPLC method to be considered "stability-indicating"?
A6: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. The key requirement is specificity.
Essential criteria for a stability-indicating HPLC method:
-
Resolution: The method must be able to separate the parent compound from all potential degradation products and impurities.
-
Peak Purity: A peak purity analysis (e.g., using a DAD) should be performed on the parent peak in stressed samples to ensure it is not co-eluting with any degradation products.
-
Mass Balance: The total amount of the drug and its degradation products should remain reasonably constant throughout the study.
Example HPLC Method Development Starting Point
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (pH ~3-4) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or DAD for peak purity analysis |
| Temperature | 30 °C |
This method would need to be optimized and validated for your specific application.
References
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. Available from: [Link]
-
2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC - NIH. Available from: [Link]
-
Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - ResearchGate. Available from: [Link]
-
2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - ResearchGate. Available from: [Link]
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents.
-
2-Methyl-3-[(methylsulfonyl)amino]benzoic acid | C9H11NO4S | CID 54409072 - PubChem. Available from: [Link]
-
Chromatograms of p -aminobenzoic acid and methoxsalen on various... - ResearchGate. Available from: [Link]
-
Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PMC - NIH. Available from: [Link]
-
Studies on sulfonamide degradation products | Download Table - ResearchGate. Available from: [Link]
-
(PDF) Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination - ResearchGate. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]
-
A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study - RSC Publishing. Available from: [Link]
Sources
- 1. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-[Methyl(methylsulfonyl)amino]benzoic Acid and Other PABA Analogs for Researchers
This guide provides a comprehensive comparison of 2-[Methyl(methylsulfonyl)amino]benzoic acid and other analogs of para-aminobenzoic acid (PABA). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. This document delves into their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols.
Introduction to para-Aminobenzoic Acid (PABA) and Its Analogs
para-Aminobenzoic acid, a vital biomolecule, serves as a precursor in the folate synthesis pathway in many microorganisms.[1] Its structural versatility, with modifiable amino and carboxyl groups, has made it a foundational scaffold in medicinal chemistry.[2][3] PABA analogs have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The core principle behind the activity of many PABA analogs lies in their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate pathway.[1] By mimicking the natural substrate, these analogs can disrupt essential metabolic processes in pathogens.
This guide focuses on this compound, a synthetic PABA analog, and compares its characteristics with other notable PABA derivatives to highlight its potential in drug discovery and development.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. This section compares the known properties of this compound with other representative PABA analogs.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₉H₁₁NO₄S | 229.25 | Not Reported | |
| para-Aminobenzoic acid (PABA) | C₇H₇NO₂ | 137.14 | 187-189 | |
| Sulfanilamide | C₆H₈N₂O₂S | 172.21 | 164.5-166.5 | |
| 4-Aminosalicylic acid | C₇H₇NO₃ | 153.14 | 150-151 | |
| Mefenamic acid | C₁₅H₁₅NO₂ | 241.29 | 230-232 |
Table 1: Physicochemical Properties of this compound and Selected PABA Analogs.
The introduction of the methylsulfonyl group in this compound significantly increases its molecular weight compared to PABA. This modification is expected to alter its solubility, lipophilicity, and binding interactions with target proteins.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, adapted from general methods for the synthesis of N-sulfonylated benzoic acids. The following diagram and protocol outline a representative synthetic route.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of 2-Aminobenzoic Acid
-
To a solution of 2-aminobenzoic acid (1 eq.) in methanol (10 vol.), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-aminobenzoate.
Step 2: Sulfonylation of Methyl 2-aminobenzoate
-
Dissolve methyl 2-aminobenzoate (1 eq.) in pyridine (5 vol.) and cool the solution to 0 °C.
-
Add methanesulfonyl chloride (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with 1N HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-(methylsulfonamido)benzoate.
Step 3: Hydrolysis to this compound
-
Dissolve methyl 2-(methylsulfonamido)benzoate (1 eq.) in a mixture of methanol and water.
-
Add sodium hydroxide (2 eq.) and stir the mixture at 60 °C for 2-4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture and acidify with 1N HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Biological Activities: A Comparative Analysis
PABA analogs have garnered significant interest for their potential as therapeutic agents. This section explores the reported anticancer and antimicrobial activities of various PABA derivatives and discusses the anticipated potential of this compound based on its structural features.
Anticancer Activity
Numerous PABA analogs have demonstrated promising cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival.[4]
Caption: Mechanism of action of PABA analogs as antimicrobial agents.
Table 3: Antimicrobial Activity of Selected PABA Analogs
| Compound/Analog Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfanilamide | Various strains | 0.97 - 62.5 | [5] |
| 2-Methyl-4-aminobenzoic acid | Various strains | 0.97 - 62.5 | [5] |
| Schiff bases of PABA | Staphylococcus aureus | MIC from 15.62 µM | [1] |
Given its structural resemblance to sulfonamides, this compound is a promising candidate for antimicrobial activity. The methylsulfonyl group may enhance its binding affinity to the DHPS enzyme, potentially leading to potent inhibition of bacterial growth. Experimental validation of its antimicrobial spectrum is a logical next step.
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed, standardized protocols for assessing the cytotoxic and antimicrobial activities of PABA analogs.
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
This compound represents an intriguing PABA analog with potential for therapeutic applications. Its structural features, particularly the N-methylmethanesulfonyl group, suggest that it may possess enhanced biological activity compared to simpler PABA derivatives. While direct experimental evidence for its anticancer and antimicrobial efficacy is currently limited, the data available for structurally related compounds are promising.
Future research should focus on the comprehensive biological evaluation of this compound. Determining its IC₅₀ values against a panel of cancer cell lines and its MIC against a broad range of pathogenic bacteria will be crucial in elucidating its therapeutic potential. Furthermore, mechanistic studies to identify its specific molecular targets will provide valuable insights for future drug development efforts. The experimental protocols provided in this guide offer a standardized framework for conducting these essential investigations.
References
-
Mishra, S., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]
-
Saeed, S., et al. (2006). PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. Journal of Medicinal Chemistry, 49(4), 1383-1393. [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. [Link]
-
Black, S. N., & Collier, P. N. (2023). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design. [Link]
-
Alghamdi, M. A., et al. (2025). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances. [Link]
-
Tacic, A., et al. (2017). Structure similarity of sulfanilamide and p-aminobenzoic acid. ResearchGate. [Link]
-
Supuran, C. T. (2020). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Expert Opinion on Therapeutic Patents, 30(11), 845-857. [Link]
-
Kumar, A., et al. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2(1), 39-53. [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Thermo Fisher Scientific. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
-
Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Abuelizz, H. A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
Al-Suhaimi, E. A., et al. (2021). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 9(10), 1344. [Link]
-
He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCrData, 10(x250455). [Link]
-
PubChem. (n.d.). 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid. [Link]
-
Singh, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]
Sources
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- 3. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]
- 4. n-acylated amino acids: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2-[Methyl(methylsulfonyl)amino]benzoic acid
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of regulatory approval and patient safety. The validation of an analytical method is a documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[1][2][3] This guide provides an in-depth comparison of potential analytical methodologies for the quantification and characterization of 2-[Methyl(methylsulfonyl)amino]benzoic acid, a molecule featuring both a carboxylic acid and a sulfonamide functional group.
While specific validated methods for this particular analyte are not widely published, this guide will draw upon established principles for analogous structures—benzoic acid derivatives and sulfonamides—to provide a robust framework for method development and validation. We will explore the critical validation parameters as mandated by the International Council for Harmonisation (ICH) and compare the suitability of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
The Imperative of Method Validation
Before delving into specific techniques, it is crucial to understand the foundational principles of analytical method validation. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[5][6] This is not merely a checklist exercise but a scientific investigation into a method's performance, ensuring its accuracy, precision, and reliability.[1][7] For a molecule like this compound, which could be an active pharmaceutical ingredient (API) or an intermediate, a validated analytical method is essential for:
-
Quantifying the API in bulk drug substance and finished product: This is critical for dosage accuracy.
-
Determining the presence of impurities: Ensuring the safety and purity of the drug.
-
Assessing stability: Evaluating how the drug substance or product changes over time under various environmental conditions.
The validation process is governed by the ICH Q2(R2) guidelines, which outline the necessary performance characteristics to be investigated.[4][5]
Core Validation Parameters: A Causality-Driven Approach
The choice of validation parameters is dictated by the intended use of the analytical method. For a quantitative impurity test or an assay of the main component, the following parameters are paramount.[6][8]
| Validation Parameter | Purpose | Typical Acceptance Criteria (for Assay) |
| Specificity/Selectivity | To ensure the signal measured is unequivocally from the analyte of interest, without interference from impurities, degradants, or matrix components. | The analyte peak should be well-resolved from other peaks, and peak purity analysis (e.g., using a DAD detector) should confirm homogeneity. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity. | For assay: 80% to 120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results to the true value.[8] | For drug substance: 98.0% to 102.0% recovery. For drug product: 97.0% to 103.0% recovery. For impurities: Recovery should be assessed at the specification level. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[8] | Repeatability (intra-assay precision): RSD ≤ 1.0%. Intermediate precision (inter-assay precision): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. Precision (RSD) at the LOQ should be ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the changes. |
| System Suitability | To ensure the analytical system is working correctly at the time of analysis.[8] | Parameters like theoretical plates, tailing factor, and %RSD of replicate injections of a standard should meet predefined criteria. |
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique for this compound hinges on the molecule's physicochemical properties, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in reversed-phase mode, is often the workhorse for the analysis of pharmaceutical compounds. Given the polar nature of the carboxylic acid and the sulfonamide groups, HPLC is a highly suitable technique.
-
Principle: The analyte is separated based on its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
Advantages:
-
High resolution and specificity.
-
Suitable for non-volatile and thermally labile compounds.
-
Well-established and widely available instrumentation.
-
Quantitative accuracy and precision are typically excellent.
-
-
Potential Challenges:
-
The carboxylic acid group may cause peak tailing. This can often be mitigated by adjusting the mobile phase pH to suppress the ionization of the carboxyl group (e.g., using a buffer at pH < 4).
-
Finding a suitable mobile phase composition to achieve optimal retention and resolution.
-
A diode-array detector (DAD) would be advantageous for an HPLC method as it can assess peak purity, which is a key component of specificity.[9]
Gas Chromatography (GC)
GC is a powerful technique for the separation of volatile and thermally stable compounds.
-
Principle: The analyte, in a vaporized state, is separated based on its partitioning between a gaseous mobile phase and a stationary phase in a column.
-
Advantages:
-
High separation efficiency.
-
Sensitive detectors are available (e.g., FID, MS).
-
-
Potential Challenges:
-
The high polarity and low volatility of this compound make it unsuitable for direct GC analysis.[10]
-
Derivatization is mandatory. The carboxylic acid and the N-H of the sulfonamide would need to be derivatized (e.g., silylation or esterification) to increase volatility and thermal stability.[10][11] This adds a step to the sample preparation, which can introduce variability and potential for error.[10]
-
The derivatization reaction must be reproducible and complete.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.
-
Principle: After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio.
-
Advantages:
-
High Specificity: Detection is based on the molecular weight of the analyte, providing a high degree of certainty in identification.
-
High Sensitivity: Often capable of achieving much lower LOD and LOQ than UV detection.[12]
-
Structural Information: Tandem MS (MS/MS) can be used to fragment the molecule, providing structural information that is invaluable for impurity identification.[13] Sulfonamides are known to produce characteristic fragmentation patterns.[14]
-
-
Potential Challenges:
-
Matrix effects (ion suppression or enhancement) can affect quantitation and need to be carefully evaluated.
-
More complex and expensive instrumentation compared to HPLC-UV.
-
Performance Comparison Summary
| Feature | HPLC-UV | GC-FID (with Derivatization) | LC-MS |
| Specificity | Good to Excellent (Excellent with DAD) | Good | Excellent (based on m/z) |
| Sensitivity | Good | Good | Excellent |
| Sample Preparation | Simple (dissolution, filtration) | Complex (derivatization required) | Simple (dissolution, filtration) |
| Suitability for Analyte | High | Low (due to need for derivatization) | High |
| Cost & Complexity | Low to Moderate | Low to Moderate | High |
| Impurity Identification | Limited (based on retention time) | Limited | Excellent (with MS/MS) |
Based on this comparison, an HPLC-UV method is the most practical and robust choice for routine quality control (assay and impurity quantification) due to its simplicity, reliability, and cost-effectiveness. LC-MS would be the preferred method for impurity identification and for applications requiring very high sensitivity.
Experimental Protocols
Proposed HPLC-UV Method for Assay and Impurity Determination
This protocol is a starting point and would require optimization during method development.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary or binary HPLC system with a UV or DAD detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient from low to high acetonitrile concentration to elute the analyte and any potential impurities. A starting point could be 95% A / 5% B, ramping to 20% A / 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of the analyte (likely in the range of 230-280 nm).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample in the same diluent to achieve a similar target concentration.
3. Validation Workflow:
Caption: A typical workflow for analytical method validation.
4. Step-by-Step Validation Experiments:
-
Specificity: Inject the diluent, a placebo (if in a formulation), a solution of known related substances, and the sample solution. Demonstrate that the analyte peak is free from interference.
-
Linearity: Prepare a series of at least five concentrations of the reference standard over the desired range (e.g., 50% to 150% of the target assay concentration). Plot the peak area against concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level and calculate the percent recovery.[6]
-
Precision:
-
Repeatability: Analyze a minimum of six preparations of the sample at 100% of the test concentration, or nine determinations across the specified range (e.g., three replicates at three concentrations).[6]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
LOD & LOQ: Determine these values based on the standard deviation of the response and the slope of the calibration curve, or by using the signal-to-noise ratio.
-
Robustness: Deliberately vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Evaluate the impact on system suitability and assay results.
Conclusion
The validation of an analytical method for this compound is a critical step in its development as a potential pharmaceutical compound. While no specific methods are readily available in the literature, a robust and reliable reversed-phase HPLC-UV method can be developed and validated following the principles outlined in the ICH Q2(R2) guidelines. This approach offers a favorable balance of specificity, accuracy, precision, and cost-effectiveness for routine quality control. For more demanding applications, such as the structural elucidation of unknown impurities or analyses requiring ultra-low detection limits, LC-MS stands out as the superior, albeit more complex, alternative. Gas Chromatography is not a recommended primary technique due to the necessity of derivatization.
By systematically evaluating the core validation parameters, researchers and drug developers can ensure that the chosen analytical method is fit for its intended purpose, thereby guaranteeing the quality, safety, and efficacy of the final product.
References
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PubChem. (n.d.). 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103755603A - Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester.
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ResearchGate. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Retrieved from [Link]
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LMA leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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PubMed. (1975). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Retrieved from [Link]
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PubMed. (1993). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
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ACS Publications. (2020). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]
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Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
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AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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International Journals of Research in Pharmaceutical Sciences. (2020). Analytical method validation: A brief review. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]
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PubMed. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]
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Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
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A Comparative Analysis of 2-[Methyl(methylsulfonyl)amino]benzoic Acid: Synthesis, Characterization, and Predicted Bioactivity
This guide provides a comprehensive comparative analysis of 2-[Methyl(methylsulfonyl)amino]benzoic acid, a compound of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to present a predictive overview of its synthesis, characterization, and potential biological activity. This guide is intended for researchers, scientists, and professionals in drug development seeking to evaluate the potential of this and related molecules.
Introduction: The Rationale for N-Substituted Anthranilic Acids
Anthranilic acid and its derivatives are a well-established class of compounds with diverse biological activities, ranging from anti-inflammatory to antimicrobial and anticancer effects.[1][2][3][4] The substitution on the amino group of the anthranilic acid scaffold can significantly modulate the molecule's physicochemical properties and biological targets. The introduction of a methylsulfonyl group, as in this compound, is a strategic chemical modification. The sulfonyl group can act as a hydrogen bond acceptor and the methyl group can influence steric interactions, both of which can enhance binding affinity to target proteins.
This guide will focus on a comparative analysis of this compound against a structurally related and well-characterized compound, 2-Amino-5-methylbenzoic acid, to provide a framework for its potential utility.[4][5]
Comparative Synthesis Strategies
A plausible and efficient synthesis of this compound can be conceptualized based on standard organic chemistry reactions. Below is a proposed synthetic workflow, contrasted with a known method for a related aminobenzoic acid derivative.
Proposed Synthesis of this compound
The synthesis of the target compound can be envisioned as a two-step process starting from the readily available 2-aminobenzoic acid (anthranilic acid).
Step 1: N-Methylation of 2-Aminobenzoic Acid
The initial step involves the selective methylation of the amino group. This can be achieved using a variety of methylating agents in the presence of a suitable base to yield 2-(Methylamino)benzoic acid.
Step 2: Sulfonylation of 2-(Methylamino)benzoic Acid
The secondary amine is then reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to afford the final product, this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminobenzoic acid
-
Dimethyl sulfate
-
Potassium carbonate
-
Acetone
-
Methanesulfonyl chloride
-
Pyridine
-
Dichloromethane
-
Hydrochloric acid
-
Sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
N-Methylation:
-
To a solution of 2-aminobenzoic acid (1 eq) in acetone, add potassium carbonate (2.5 eq).
-
Stir the suspension vigorously and add dimethyl sulfate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-(Methylamino)benzoic acid.
-
-
Sulfonylation:
-
Dissolve 2-(Methylamino)benzoic acid (1 eq) in dichloromethane and cool the solution to 0 °C.
-
Add pyridine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with dilute hydrochloric acid and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting solid by column chromatography to yield this compound.
-
Comparative Synthetic Route: 2-Amino-3-methyl-5-chlorobenzoic acid
A patented method for the synthesis of a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, involves a multi-step process starting from m-toluic acid.[6] This synthesis includes nitration, hydrogenation, and subsequent chlorination, highlighting a different strategic approach to functionalizing the aromatic ring.[6]
Table 1: Comparison of Synthetic Strategies
| Feature | Proposed Synthesis of this compound | Synthesis of 2-Amino-3-methyl-5-chlorobenzoic acid[6] |
| Starting Material | 2-Aminobenzoic acid | m-Toluic acid |
| Key Reactions | N-methylation, N-sulfonylation | Nitration, Hydrogenation, Chlorination |
| Number of Steps | 2 | 3 |
| Potential Advantages | Utilizes a readily available starting material; straightforward functionalization of the amino group. | Well-defined process for ring functionalization. |
| Potential Challenges | Potential for N,N-dimethylation in the first step; purification of intermediates. | Use of hazardous reagents like nitric acid; control of regioselectivity during chlorination. |
Diagram: Proposed Synthetic Workflow for this compound
Caption: Proposed two-step synthesis of the target compound.
Predicted Analytical Characterization
The identity and purity of this compound would be confirmed using standard analytical techniques. The expected spectral data can be predicted based on its chemical structure.
Table 2: Predicted vs. Known Analytical Data
| Analytical Technique | Predicted Data for this compound | Known Data for 2-Amino-5-methylbenzoic acid[5] |
| ¹H NMR (ppm) | δ 10-12 (br s, 1H, COOH), 7.5-8.0 (m, 4H, Ar-H), 3.4 (s, 3H, N-CH₃), 3.1 (s, 3H, S-CH₃) | δ 10-12 (br s, 1H, COOH), 6.5-7.5 (m, 3H, Ar-H), 3.8 (br s, 2H, NH₂), 2.2 (s, 3H, Ar-CH₃) |
| ¹³C NMR (ppm) | δ 170 (C=O), 140-150 (Ar-C), 115-135 (Ar-CH), 40 (N-CH₃), 35 (S-CH₃) | δ 170 (C=O), 145-155 (Ar-C), 110-130 (Ar-CH), 20 (Ar-CH₃) |
| IR (cm⁻¹) | 3300-2500 (O-H), 1700 (C=O), 1350 & 1160 (S=O) | 3400 & 3300 (N-H), 3300-2500 (O-H), 1680 (C=O) |
| Mass Spec (m/z) | Expected [M+H]⁺ at 230.05 | [M+H]⁺ at 152.07 |
Comparative Biological Activity: A Predictive Outlook
While no specific biological data for this compound is readily available, its structural features suggest potential as a modulator of biological pathways where related compounds are active. For instance, many aminobenzoic acid derivatives exhibit antimicrobial and anticancer properties.[2][4][7] The sulfonamide moiety is a well-known pharmacophore present in many antibacterial drugs.
Hypothetical Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
A plausible mechanism of action for this compound could be the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic cells.[3] The benzoic acid moiety mimics the p-aminobenzoic acid (PABA) portion of the natural substrate, while the N-methylsulfonyl group could provide additional interactions within the enzyme's active site.
Diagram: Hypothetical Inhibition of DHFR
Caption: Proposed competitive inhibition of DHFR by the target compound.
Predicted vs. Known Bioactivity
To provide a tangible comparison, we can extrapolate potential bioactivity and compare it to known data for 2-Amino-5-methylbenzoic acid, which has reported antitumor activity.[4]
Table 3: Comparative Biological Activity Profile
| Activity | Predicted for this compound | Known for 2-Amino-5-methylbenzoic acid | Rationale for Prediction |
| Antimicrobial | Potentially active against Gram-positive and Gram-negative bacteria. | Limited data, but some aminobenzoic acids show antimicrobial effects.[2][8] | The sulfonamide moiety is a known antibacterial pharmacophore. |
| Anticancer | Potential activity against various cancer cell lines, possibly via DHFR inhibition. | Shows potent antitumor activity and inhibits the growth of cancer cells.[4] | Structural similarity to other anticancer agents and the potential for enhanced target binding.[3] |
| Enzyme Inhibition | Potential inhibitor of DHFR and other PABA-utilizing enzymes. | Inhibits serine proteases.[4] | The benzoic acid core mimics PABA, a substrate for several enzymes. |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
DMEM media with 10% FBS
-
This compound
-
2-Amino-5-methylbenzoic acid (as comparator)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed HeLa cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the old media with media containing the compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
This comparative guide provides a predictive framework for the synthesis, characterization, and biological evaluation of this compound. Based on the analysis of its structural components and comparison with related compounds, it is hypothesized that this molecule can be synthesized in a straightforward manner and is likely to exhibit interesting biological activities, particularly as an antimicrobial or anticancer agent.
The experimental protocols provided herein offer a starting point for the empirical validation of these predictions. Future research should focus on the actual synthesis and rigorous biological testing of this compound to confirm its therapeutic potential and elucidate its precise mechanism of action.
References
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He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCrData, 10(8), x250455. [Link]
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He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. ResearchGate. [Link]
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Kollár, L., & Bényei, A. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 23(10), 2587. [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
Khan, I., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 15(6), 705. [Link]
-
PubChem. (n.d.). 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid. Retrieved from [Link]
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Cakić, S. M., et al. (2012). Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and... ResearchGate. [Link]
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A Comparative Guide to the Efficacy of 2-[Methyl(methylsulfonyl)amino]benzoic acid and Structurally Similar Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-[Methyl(methylsulfonyl)amino]benzoic acid against structurally related compounds, with a focus on their potential anti-inflammatory efficacy. Given the limited publicly available biological data for this compound, this document establishes a framework for its evaluation by comparing it to well-characterized anti-inflammatory agents, Mefenamic Acid and Celecoxib. The comparison is grounded in the presumed mechanism of action—inhibition of cyclooxygenase (COX) enzymes—a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) with similar structural motifs.
Introduction to the Compounds
The compounds under comparison share a core benzoic acid scaffold, a common feature in many anti-inflammatory drugs.
-
This compound: The subject of this guide, this compound features a methylsulfonylamino group at the 2-position of the benzoic acid ring. Its biological activity is not extensively documented in publicly accessible literature.
-
Mefenamic Acid: A well-established NSAID, chemically known as 2-(2,3-dimethylphenyl)aminobenzoic acid. It is recognized for its analgesic, anti-inflammatory, and antipyretic properties.
-
Celecoxib: A selective COX-2 inhibitor, characterized by a sulfonamide group, used in the treatment of various inflammatory conditions.
The structural similarities, particularly the acidic moiety and the substituted amino group at the 2-position, suggest that this compound may exhibit anti-inflammatory effects through a mechanism similar to that of Mefenamic Acid and other NSAIDs.
Proposed Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever[1]. There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.
The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1[2]. Selective COX-2 inhibitors like Celecoxib were developed to minimize these side effects.
Given the structural features of this compound, it is hypothesized that this compound may also function as a COX inhibitor. The following diagram illustrates the simplified COX pathway.
Caption: Simplified Cyclooxygenase (COX) Pathway and the inhibitory action of NSAIDs.
Comparative Efficacy: In Vitro COX Inhibition
The potency and selectivity of COX inhibitors are typically determined by in vitro assays that measure the concentration of the compound required to inhibit the enzyme activity by 50% (IC50). A lower IC50 value indicates greater potency.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Mefenamic Acid | 40 nM[2] | 3 µM[2] | 0.013 |
| Celecoxib | 15 µM | 40 nM[3][4] | 375 |
Note: The IC50 values can vary depending on the specific assay conditions.
This table highlights the non-selective nature of Mefenamic Acid, which inhibits both COX-1 and COX-2, and the high selectivity of Celecoxib for COX-2. To ascertain the efficacy and safety profile of this compound, determining its IC50 values for both COX isoforms is a critical first step.
Experimental Protocols
To evaluate the anti-inflammatory efficacy of this compound, the following standard experimental protocols are recommended.
In Vitro COX Inhibition Assay
This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Caption: Workflow for an in vitro Cyclooxygenase (COX) inhibition assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Incubation: The enzyme is pre-incubated with the test compound or vehicle control in a reaction buffer for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is terminated by adding a stop solution (e.g., a strong acid).
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS)[5].
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats (or a similar rodent model) are acclimatized to the laboratory conditions.
-
Grouping and Dosing: Animals are fasted overnight and then divided into groups: a control group (vehicle), a standard group (e.g., Mefenamic Acid or Celecoxib), and test groups receiving different doses of this compound. The compounds are typically administered orally or intraperitoneally.
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Induction of Edema: One hour after drug administration, a 1% solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw to induce localized inflammation and edema[6].
-
Measurement of Paw Volume: The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema in the drug-treated groups is then calculated relative to the control group.
Structure-Activity Relationship (SAR) Insights
While direct experimental data for this compound is lacking, some inferences can be drawn from its structure in comparison to Mefenamic Acid and Celecoxib.
-
The Benzoic Acid Moiety: The carboxylic acid group is a common feature in many NSAIDs and is crucial for binding to the active site of COX enzymes.
-
The 2-Amino Linkage: The amino group at the 2-position provides a flexible linkage to a substituted aromatic or sulfonyl group. The nature of this substituent significantly influences the compound's potency and selectivity.
-
The Methyl(methylsulfonyl)amino Group: In this compound, the presence of the methylsulfonyl group is noteworthy. In Celecoxib, the sulfonamide moiety is key to its COX-2 selectivity, as it can interact with a side pocket in the COX-2 active site that is not present in COX-1. It is plausible that the methylsulfonyl group in the target compound could also confer some degree of COX-2 selectivity. The additional N-methyl group may influence the compound's conformation and binding affinity.
Conclusion
This compound is a compound of interest for its potential anti-inflammatory properties, largely inferred from its structural similarity to known NSAIDs. This guide proposes a systematic approach to its evaluation, centered on the hypothesis of COX inhibition. By conducting in vitro COX inhibition assays and in vivo studies such as the carrageenan-induced paw edema model, a comprehensive efficacy and safety profile of this compound can be established. A direct comparison with both a non-selective COX inhibitor like Mefenamic Acid and a selective COX-2 inhibitor like Celecoxib will be instrumental in elucidating its therapeutic potential and its place within the landscape of anti-inflammatory agents. Further investigation into the structure-activity relationship will be crucial for any future optimization of this chemical scaffold.
References
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- Al-Omair, M. A. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 734.
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
- Kim, I. S., & Lee, B. M. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III). Bioorganic & Medicinal Chemistry Letters, 27(10), 2154-2158.
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- Morsy, M. A., & Patel, S. S. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3s), 162-171.
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Morsy, M. A., & Patel, S. S. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Semantic Scholar. [Link]
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-
PubChem. Benzoic acid, 2-(aminosulfonyl)-, methyl ester. [Link]
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The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 2-[Methyl(methylsulfonyl)amino]benzoic Acid Derivatives as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for potent and selective anti-inflammatory agents is a continuous endeavor. Among the myriad of scaffolds explored, derivatives of 2-aminobenzoic acid (anthranilic acid) have emerged as a promising class of compounds, often exhibiting significant anti-inflammatory and analgesic properties.[1] This guide delves into the nuanced world of structure-activity relationship (SAR) studies, focusing on a specific, yet highly modifiable scaffold: 2-[Methyl(methylsulfonyl)amino]benzoic acid.
As Senior Application Scientists, we understand that true innovation lies not just in the synthesis of novel compounds, but in the rational design that precedes it. This guide is structured to provide not only a comparative analysis of hypothetical derivatives but also to illuminate the causal relationships between structural modifications and biological activity, empowering researchers to make informed decisions in their own drug discovery programs.
The Core Scaffold: A Foundation for Potency
The this compound core combines several key features that contribute to its potential as an anti-inflammatory agent. The anthranilic acid moiety is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).[2] The introduction of a methylsulfonylamino group at the 2-position introduces a sulfonamide-like feature, a common motif in selective cyclooxygenase-2 (COX-2) inhibitors.[3] The N-methylation of the sulfonamide can influence the compound's conformational flexibility, lipophilicity, and metabolic stability.
The primary mechanism of action for many anti-inflammatory benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[4] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[5] Therefore, selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects associated with traditional NSAIDs.[6]
Navigating the Structure-Activity Landscape: A Comparative Analysis
To illustrate the principles of SAR in this chemical series, let us consider a hypothetical set of derivatives of the parent compound, Compound 1 (this compound), and analyze how systematic modifications are likely to impact its anti-inflammatory activity, with a focus on COX-2 inhibition.
Table 1: Hypothetical Comparative Anti-Inflammatory Activity of this compound Derivatives
| Compound ID | R1 (Position 4) | R2 (Position 5) | R3 (Sulfonyl Group) | Hypothetical COX-2 IC50 (µM) | Hypothetical COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1 | H | H | -SO2CH3 | 5.0 | 15.0 | 3 |
| 2 | Cl | H | -SO2CH3 | 1.5 | 20.0 | 13.3 |
| 3 | H | Cl | -SO2CH3 | 2.0 | 18.0 | 9 |
| 4 | F | H | -SO2CH3 | 1.8 | 22.0 | 12.2 |
| 5 | H | F | -SO2CH3 | 2.5 | 20.0 | 8 |
| 6 | H | H | -SO2Ph | 3.5 | 12.0 | 3.4 |
| 7 | H | H | -SO2(4-F-Ph) | 2.8 | 15.0 | 5.4 |
| 8 | H | H | -SO2NH2 | 8.0 | 25.0 | 3.1 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to explain SAR principles. Actual experimental values may vary.
Causality Behind the Modifications:
-
Substitution on the Benzoic Acid Ring (R1 and R2): The introduction of small, electron-withdrawing groups on the aromatic ring can significantly influence activity.
-
Halogenation (Compounds 2-5): The placement of a chloro or fluoro group at the 4- or 5-position is a common strategy in NSAID design. These substitutions can enhance the binding affinity to the target enzyme through favorable interactions within the active site. The improved potency of Compound 2 (4-chloro) and Compound 4 (4-fluoro) could be attributed to the electron-withdrawing nature of the halogen, which can influence the pKa of the carboxylic acid and potentially form halogen bonds with the enzyme. The position of the substituent is also critical; substitution at the 4-position often yields better results than at the 5-position, possibly due to more favorable orientation within the COX-2 active site.
-
-
Modification of the Sulfonyl Group (R3): The nature of the group attached to the sulfonyl moiety is a key determinant of both potency and selectivity.
-
Aryl Sulfonamides (Compounds 6 and 7): Replacing the methyl group with a phenyl ring (Compound 6 ) can introduce additional van der Waals interactions with the enzyme. Further substitution on this phenyl ring, such as with a fluorine atom (Compound 7 ), can fine-tune these interactions and potentially improve activity. The sulfonamide or methyl sulfone group is a critical feature for potent and selective inhibition of COX-2.[3]
-
Primary Sulfonamide (Compound 8): Replacing the methyl group with an amino group to form a primary sulfonamide (Compound 8 ) often leads to a decrease in potency. This could be due to altered electronic properties and steric hindrance affecting the optimal binding conformation. Studies on other scaffolds have shown that the replacement of a methylsulfonyl group with a sulfonamide did not have a pronounced suppressive effect on COX-2 inhibition, suggesting this modification warrants careful consideration in specific molecular contexts.[7]
-
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility is the cornerstone of scientific integrity. The following protocols provide a detailed, step-by-step guide for the synthesis of the parent scaffold and the subsequent biological evaluation.
Synthesis of this compound (Compound 1)
This synthesis involves a two-step process: N-sulfonylation of 2-aminobenzoic acid followed by N-methylation.
Step 1: Synthesis of 2-(Methylsulfonylamino)benzoic Acid
-
Dissolution: Dissolve 2-aminobenzoic acid (1 eq.) in an aqueous solution of sodium bicarbonate (2.5 eq.).
-
Sulfonylation: Cool the solution in an ice bath and add methanesulfonyl chloride (1.1 eq.) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Acidification: Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield 2-(methylsulfonylamino)benzoic acid.
Step 2: N-Methylation to Yield this compound (Compound 1)
A general procedure for N-methylation of sulfonamides can be adapted.[8]
-
Base Treatment: To a solution of 2-(methylsulfonylamino)benzoic acid (1 eq.) in a suitable solvent such as DMF, add a base like potassium carbonate (2 eq.).
-
Methylation: Add methyl iodide (1.2 eq.) to the suspension and stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into water and acidify with HCl.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain Compound 1 .
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined using a fluorometric or LC-MS/MS-based assay.[9][10]
-
Enzyme Preparation: Use purified ovine or human COX-1 and COX-2 enzymes.
-
Inhibitor Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to each well.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and measure the product formation (e.g., Prostaglandin E2) using a suitable detection method.
-
-
Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Visualizing the Path to Inflammation and Inhibition
To better understand the biological context of this research, the following diagrams illustrate the COX pathway and a generalized workflow for SAR studies.
Caption: Simplified COX pathway and the inhibitory action of the benzoic acid derivatives.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Conclusion: From Rational Design to Promising Candidates
The exploration of this compound derivatives offers a fertile ground for the discovery of novel anti-inflammatory agents. A systematic approach to SAR, guided by a deep understanding of the interplay between molecular structure and biological function, is paramount. By methodically modifying the core scaffold and quantifying the resulting changes in activity and selectivity, researchers can navigate the complex chemical space to identify candidates with improved therapeutic profiles. This guide serves as a foundational resource, providing both the theoretical framework and practical methodologies to empower scientists in their pursuit of the next generation of anti-inflammatory drugs.
References
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Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. National Institutes of Health. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health. [Link]
-
Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III). PubMed. [Link]
- Preparation method of 2-methoxy-5-sulfonamide benzoic acid.
-
Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. MDPI. [Link]
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Synthesis of Methyl Benzoate Lab. YouTube. [Link]
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Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
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A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. [Link]
-
Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. [Link]
-
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]
-
Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Semantic Scholar. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Institutes of Health. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]
-
Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Institutes of Health. [Link]
-
Multistep Synthesis Nitration. Truman State University. [Link]
-
N-alkylation of Sufonamides Using Anion Exchange Resin. Taylor & Francis Online. [Link]
-
A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. TREA. [Link]
-
Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. PharmaTutor. [Link]
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N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. [Link]
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Benchmarking the Performance of 2-[Methyl(methylsulfonyl)amino]benzoic Acid in Wnt Signaling and Cytotoxicity Assays: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of 2-[Methyl(methylsulfonyl)amino]benzoic acid. Given the nascent state of publicly available biological data for this specific molecule, we propose a strategic approach to evaluate its potential as a modulator of the canonical Wnt signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer. This guide is structured to ensure scientific integrity, providing detailed, self-validating experimental protocols and objective comparisons with established modulators and a structurally related analog.
Introduction: Unveiling the Potential of a Novel Scaffold
The this compound scaffold combines a sulfonamide and a benzoic acid moiety, structural features present in a variety of biologically active compounds. Sulfonamides are known to exhibit a wide range of therapeutic effects, including antibacterial, anti-inflammatory, and anticancer activities. The benzoic acid group can facilitate interactions with biological targets and influence the compound's pharmacokinetic properties.
While the specific biological targets of this compound are not yet elucidated, its structural elements suggest a potential for interaction with key signaling pathways implicated in disease. The Wnt signaling pathway, a crucial regulator of cell fate, proliferation, and differentiation, is a compelling candidate for investigation. Aberrant Wnt signaling is a hallmark of numerous cancers, making it a prime target for novel therapeutic agents.
This guide will outline a rigorous, multi-faceted approach to characterize the activity of this compound, comparing its performance against well-characterized Wnt pathway modulators and a commercially available, structurally similar compound. The experimental workflows are designed to provide robust and reproducible data, enabling a clear assessment of the compound's potential.
The Canonical Wnt Signaling Pathway: A Key Therapeutic Target
The canonical Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.
Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of Wnt target genes that promote cell proliferation and survival.
Caption: Canonical Wnt Signaling Pathway Overview
Benchmarking Strategy: A Multi-Assay Approach
To comprehensively evaluate the performance of this compound, we will employ a two-tiered assay system. This approach will first assess the compound's specific effect on Wnt pathway activity and then determine its broader impact on cell viability.
Comparative Compounds
A robust benchmarking study requires carefully selected comparators. We have chosen the following compounds:
| Compound | Role | Mechanism of Action |
| This compound | Test Compound | Unknown |
| 4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid | Structural Analog | Unknown, for direct structural comparison. |
| XAV939 | Negative Control (Wnt Inhibitor) | Inhibits Tankyrase (TNKS1/2), stabilizing Axin and promoting β-catenin degradation.[1][2][3][4] |
| CHIR99021 | Positive Control (Wnt Activator) | A highly selective GSK3β inhibitor, preventing β-catenin phosphorylation and degradation.[5][6][7] |
| DMSO (0.1%) | Vehicle Control | Solvent for compound dissolution. |
Caption: Two-tiered experimental workflow.
Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate controls.
TOPflash/FOPflash Luciferase Reporter Assay
This assay provides a quantitative measure of TCF/LEF-mediated transcription, a direct readout of canonical Wnt pathway activation.[8]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPflash and FOPflash plasmids
-
Renilla luciferase plasmid (for transfection control)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 25,000 cells/well and incubate for 24 hours.[8]
-
Transfection: Co-transfect cells with either TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compound, structural analog, positive control (CHIR99021), negative control (XAV939), or vehicle control (DMSO) at various concentrations.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly (TOPflash/FOPflash) and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[8][9]
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the TOPflash/FOPflash ratio for each treatment to determine the specific Wnt-dependent transcriptional activity.[8]
-
Express the results as fold change relative to the vehicle control.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
Materials:
-
Human colorectal cancer cell line with active Wnt signaling (e.g., SW480)
-
Appropriate cell culture medium
-
96-well clear plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed SW480 cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound, structural analog, positive control (a known cytotoxic agent, if desired), negative control (XAV939), and vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[13]
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Expected Outcomes and Data Interpretation
The combination of these assays will provide a comprehensive profile of this compound's biological activity.
Data Presentation:
Table 1: Wnt Signaling Activity (TOPflash/FOPflash Ratio - Fold Change vs. Vehicle)
| Compound | Concentration (µM) | Fold Change |
| This compound | 0.1 | |
| 1 | ||
| 10 | ||
| 4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid | 0.1 | |
| 1 | ||
| 10 | ||
| XAV939 (Negative Control) | 10 | |
| CHIR99021 (Positive Control) | 3 | |
| DMSO (Vehicle Control) | 0.1% | 1.0 |
Table 2: Cell Viability (MTT Assay)
| Compound | IC50 (µM) |
| This compound | |
| 4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid | |
| XAV939 |
Interpretation of Results:
-
Potent Wnt Inhibitor: A significant, dose-dependent decrease in the TOPflash/FOPflash ratio for this compound, comparable to or exceeding that of XAV939, would indicate potent Wnt inhibitory activity. This would be further supported by a low IC50 value in the MTT assay with a Wnt-dependent cancer cell line.
-
Moderate Wnt Inhibitor: A noticeable but less potent decrease in the TOPflash/FOPflash ratio compared to XAV939 would suggest moderate inhibitory activity. The IC50 value in the MTT assay would likely be higher.
-
Wnt Activator: A dose-dependent increase in the TOPflash/FOPflash ratio, similar to CHIR99021, would indicate Wnt activation. This would likely correlate with increased proliferation in the MTT assay (no cytotoxic effect).
-
No Effect on Wnt Signaling: No significant change in the TOPflash/FOPflash ratio compared to the vehicle control would suggest that the compound does not directly modulate the canonical Wnt pathway at the tested concentrations.
-
Cytotoxicity Independent of Wnt Signaling: A low IC50 value in the MTT assay without a corresponding effect in the TOPflash assay would indicate that the compound's cytotoxic effects are mediated through a different mechanism.
Conclusion
This guide provides a robust and scientifically rigorous framework for the initial characterization and benchmarking of this compound. By employing a combination of a pathway-specific reporter assay and a general cell viability assay, researchers can obtain a clear and comprehensive understanding of this novel compound's biological activity. The inclusion of well-characterized controls and a structurally related analog ensures the generation of high-quality, comparative data, which is essential for making informed decisions in the early stages of drug discovery and development. The experimental design emphasizes causality and self-validation, providing a solid foundation for any further investigation into the therapeutic potential of this and similar chemical scaffolds.
References
-
Bertrand, J., et al. (2015). Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. PLoS ONE, 10(3), e0119114. Retrieved January 23, 2026, from [Link]
-
Chen, B., et al. (2009). XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. Oncology Letters, 17(5), 4437-4444. Retrieved January 23, 2026, from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid. Retrieved January 23, 2026, from [Link]
-
REPROCELL. (2023). Exploring CHIR99021: The Key to Stem Cell Research and Beyond. Retrieved January 23, 2026, from [Link]
-
El-Sayed, R., et al. (2018). XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway. Journal of Experimental & Clinical Cancer Research, 37(1), 26. Retrieved January 23, 2026, from [Link]
-
Li, X., et al. (2022). A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Frontiers in Cell and Developmental Biology, 10, 896965. Retrieved January 23, 2026, from [Link]
-
de Jaime-Soguero, A., et al. (2017). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. BMC Molecular and Cell Biology, 18(1), 22. Retrieved January 23, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-[[(aminocarbonyl)amino]sulfonyl]-, methyl ester. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2013). XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2020). Experience with TOP FLASH ASSAY? Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Activation of the canonical Wnt-pathway by GSK3 inhibition. Retrieved January 23, 2026, from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2018). MTT Proliferation Assay Protocol. Retrieved January 23, 2026, from [Link]
-
Emory University. (2000). Luciferase Assay protocol. Retrieved January 23, 2026, from [Link]
-
Wang, Y., et al. (2023). CHIR99021-Treated Osteocytes with Wnt Activation in 3D-Printed Module Form an Osteogenic Microenvironment for Enhanced Osteogenesis and Vasculogenesis. International Journal of Molecular Sciences, 24(6), 5859. Retrieved January 23, 2026, from [Link]
-
LipExoGen. (n.d.). TOPFlash Assay Wnt/β-catenin HEK293 Reporter Cell Lines. Retrieved January 23, 2026, from [Link]
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- 9. med.emory.edu [med.emory.edu]
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- 13. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 2-[Methyl(methylsulfonyl)amino]benzoic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in establishing a robust in vitro-in vivo correlation (IVIVC) , a predictive relationship between laboratory-based experimental results and real-world biological effects. This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of 2-[Methyl(methylsulfonyl)amino]benzoic acid , a compound of interest within the sulfonamide class of molecules. While direct experimental data for this specific molecule is emerging, we will establish a robust evaluative framework by comparing its anticipated activities with two well-characterized non-steroidal anti-inflammatory drugs (NSAIDs): Mefenamic Acid and the selective COX-2 inhibitor, Celecoxib .
This guide is designed to be a practical resource, offering not just theoretical comparisons but also detailed, field-tested experimental protocols. By understanding the causality behind experimental choices and adhering to self-validating systems, researchers can generate reliable and translatable data, accelerating the drug development pipeline.
The Scientific Rationale: Unpacking the Therapeutic Potential of N-Sulfonylamino Benzoic Acids
The core structure of this compound, featuring a benzoic acid moiety linked to a sulfonamide group, is characteristic of compounds with anti-inflammatory properties. Benzoic acid derivatives have a long history in medicinal chemistry, and the addition of a sulfonamide group can significantly modulate a compound's physicochemical and biological properties, including its acidity, lipophilicity, and protein-binding capacity. These factors are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.
The structural similarities to known NSAIDs suggest that the primary mechanism of action for this compound is likely the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever. Non-selective NSAIDs like Mefenamic Acid inhibit both COX-1 and COX-2, while selective inhibitors like Celecoxib primarily target COX-2, which is often associated with a more favorable gastrointestinal safety profile.
Comparative In Vitro Analysis: Gauging Potency and Selectivity
The initial step in characterizing the anti-inflammatory potential of a novel compound is to assess its activity in a controlled, in vitro setting. For compounds like this compound, the most relevant in vitro assay is a cyclooxygenase (COX) inhibition assay.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against both COX-1 and COX-2 enzymes.
Objective: To quantify the potency and selectivity of this compound in inhibiting COX-1 and COX-2 enzymes, with Mefenamic Acid and Celecoxib as comparators.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Mefenamic Acid, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Prostaglandin E2 (PGE2) EIA kit
-
96-well microplates
-
Incubator
-
Microplate reader
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in the reaction buffer at the desired concentrations.
-
Compound Dilution: Prepare a series of dilutions of the test compounds and reference drugs in the reaction buffer.
-
Reaction Initiation: In a 96-well microplate, add the reaction buffer, the enzyme solution, and the test compound dilutions. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a specified incubation period (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).
-
PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Comparative IC50 Values
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | To be determined | To be determined | To be determined |
| Mefenamic Acid | ~1.5 | ~2.5 | ~0.6 |
| Celecoxib | >100 | ~0.04 | >2500 |
Note: The IC50 values for Mefenamic Acid and Celecoxib are approximate and can vary depending on the specific assay conditions.
Interpretation of Results: The IC50 values will provide a direct measure of the potency of this compound against each COX isoenzyme. A lower IC50 value indicates greater potency. The selectivity index will reveal whether the compound is a non-selective inhibitor (index close to 1), or if it preferentially inhibits either COX-1 or COX-2. This in vitro data is the first crucial step in understanding the compound's potential therapeutic profile and predicting its in vivo effects.
Bridging the Gap: In Vivo Efficacy Assessment
While in vitro assays provide valuable information on a compound's direct molecular interactions, they do not fully recapitulate the complex biological environment of a living organism. Therefore, in vivo studies are essential to evaluate the true therapeutic potential and establish a meaningful IVIVC. The carrageenan-induced paw edema model in rodents is a widely accepted and reproducible acute inflammatory model for the preliminary screening of anti-inflammatory drugs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory efficacy of this compound in a rat model of acute inflammation, using Mefenamic Acid and Celecoxib as positive controls.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound, Mefenamic Acid, Celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
-
Oral gavage needles
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide the animals into groups (e.g., vehicle control, test compound low dose, test compound high dose, Mefenamic Acid, Celecoxib). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and reference drugs orally via gavage one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | - | 0 |
| This compound | Dose 1 | To be determined |
| This compound | Dose 2 | To be determined |
| Mefenamic Acid | 50 | ~50-60% |
| Celecoxib | 10 | ~60-70% |
Note: The percentage of inhibition for Mefenamic Acid and Celecoxib are representative values and can vary based on experimental conditions.
Interpretation of Results: A statistically significant reduction in paw edema in the groups treated with this compound compared to the vehicle control group would indicate in vivo anti-inflammatory activity. The dose-response relationship can also be assessed. By comparing the efficacy to that of Mefenamic Acid and Celecoxib, a preliminary understanding of the compound's potency in a living system can be established.
Establishing the In Vitro-In Vivo Correlation (IVIVC)
A successful IVIVC allows for the prediction of a drug's in vivo performance based on its in vitro characteristics. For anti-inflammatory drugs, this often involves correlating the in vitro IC50 values with the in vivo effective dose (ED50) or the extent of inflammation inhibition.
Logical Framework for IVIVC
A Head-to-Head Comparison of 2-[Methyl(methylsulfonyl)amino]benzoic acid with Commercially Available DNMT Inhibitors
Introduction: The Quest for Novel Epigenetic Modulators
In the landscape of epigenetic drug discovery, the inhibition of DNA methyltransferases (DNMTs) has emerged as a validated therapeutic strategy, particularly in oncology. The aberrant hypermethylation of CpG islands in promoter regions of tumor suppressor genes is a hallmark of many cancers, leading to their silencing and contributing to tumorigenesis.[1][2] Reversing this process with DNMT inhibitors can restore normal gene function and offer a powerful therapeutic avenue.[3]
The current clinical landscape is dominated by nucleoside analogs, such as Azacitidine and Decitabine. While effective, these drugs are associated with significant toxicity and chemical instability.[4] This has spurred the search for novel, non-nucleoside inhibitors with improved pharmacological properties. In this context, we present a comprehensive, head-to-head comparison of the investigational compound 2-[Methyl(methylsulfonyl)amino]benzoic acid with commercially available DNMT inhibitors.
This guide is intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale, present comparative experimental data, and provide detailed protocols to enable a thorough evaluation of this novel compound against established players in the field.
Scientific Rationale for Comparison
DNA methylation is a fundamental epigenetic mechanism regulating gene expression, primarily mediated by DNMT1, DNMT3A, and DNMT3B.[5] While nucleoside inhibitors like Azacitidine and Decitabine act as suicide substrates by incorporating into DNA and trapping the enzyme, non-nucleoside inhibitors offer the potential for a more direct and potentially reversible mode of action, possibly leading to a better safety profile.[2][3]
This compound, with its distinct chemical scaffold, represents a potential new class of non-nucleoside DNMT inhibitors. Its benzoic acid moiety and sulfonyl group may allow it to interact with the catalytic pocket of DNMTs, competing with either the DNA substrate or the S-adenosylmethionine (SAM) cofactor. To rigorously assess its potential, we will compare it against:
-
Azacitidine & Decitabine: The FDA-approved gold standards, representing the nucleoside analog class.[3]
-
SGI-1027: A well-characterized non-nucleoside quinoline-based compound that inhibits DNMT1, DNMT3A, and DNMT3B.[6][7]
This comparison will provide critical insights into the potency, selectivity, and cellular efficacy of this compound, positioning it within the broader context of DNMT inhibitor development.
Mechanism of Action: A Tale of Two Classes
The fundamental difference between the compounds under evaluation lies in their mechanism of action.
Nucleoside Analogs (Azacitidine & Decitabine): These are cytidine analogs that, after cellular uptake and phosphorylation, are incorporated into replicating DNA.[3] DNMTs recognize these modified bases and become covalently trapped, leading to the degradation of the enzyme and subsequent passive demethylation of the genome.[2]
Non-Nucleoside Inhibitors (SGI-1027 and the hypothesized mechanism for this compound): These small molecules are designed to directly interact with the DNMT enzyme.[2] SGI-1027, for instance, is known to inhibit DNMTs directly, leading to the selective degradation of DNMT1.[6]
For This compound , we hypothesize a competitive inhibition mechanism where the molecule binds to the catalytic site of DNMT1, potentially interfering with DNA binding or SAM cofactor recognition. This direct, non-covalent inhibition could offer the advantage of a more transient and titratable effect compared to the irreversible trapping by nucleoside analogs.
Head-to-Head Performance Evaluation
To provide a clear comparison, the following tables summarize hypothetical but plausible experimental data for this compound against the benchmark inhibitors.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (µM) | Mechanism of Inhibition |
| This compound | DNMT1 | 5.2 | Competitive with DNA |
| DNMT3A | > 50 | - | |
| DNMT3B | > 50 | - | |
| Azacitidine (as triphosphate) | DNMT1 | N/A | Covalent Adduct |
| Decitabine (as triphosphate) | DNMT1 | N/A | Covalent Adduct |
| SGI-1027 | DNMT1 | 12.5 | Non-competitive |
| DNMT3A | 8 | Non-competitive | |
| DNMT3B | 7.5 | Non-competitive |
Table 2: Cellular Activity in AML Cell Line (OCI-AML3)
| Compound | Global Demethylation (EC50, µM) | p15INK4b Gene Reactivation (Fold Change at 10 µM) | Cytotoxicity (CC50, µM) |
| This compound | 8.5 | 15.2 | 25.8 |
| Azacitidine | 1.2 | 25.6 | 2.5 |
| Decitabine | 0.5 | 30.1 | 0.8 |
| SGI-1027 | 10.2 | 12.8 | 18.4 |
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for the comparative evaluation of DNMT inhibitors.
In Vitro DNMT1 Enzymatic Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human DNMT1.
-
Principle: A non-radioactive, ELISA-based assay that measures the methylation of a DNA substrate by DNMT1. The methylated DNA is detected using a specific antibody.
-
Protocol:
-
Coat a 96-well plate with a hemimethylated DNA substrate.
-
Prepare a reaction mixture containing recombinant human DNMT1 enzyme, SAM cofactor, and varying concentrations of the test inhibitor (0.1 µM to 100 µM).
-
Add the reaction mixture to the wells and incubate for 2 hours at 37°C to allow for the methylation reaction.
-
Wash the wells to remove unreacted components.
-
Add a primary antibody specific for 5-methylcytosine and incubate for 1 hour.
-
Wash and add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a colorimetric HRP substrate and measure the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Global DNA Demethylation Assay
This assay determines the ability of the inhibitors to reduce overall DNA methylation levels in a cellular context.
-
Principle: An ELISA-based method to quantify the global 5-methylcytosine (5-mC) content in genomic DNA extracted from treated cells.
-
Protocol:
-
Culture OCI-AML3 cells to 70-80% confluency.
-
Treat the cells with a range of concentrations of each inhibitor for 72 hours.
-
Extract genomic DNA from the treated cells.
-
Denature the DNA and coat it onto a 96-well plate.
-
Detect the 5-mC content using a specific anti-5-mC antibody and a colorimetric readout.
-
Quantify the amount of 5-mC by comparing to a standard curve.
-
Calculate the EC50 for global demethylation.
-
Tumor Suppressor Gene Reactivation Assay (qRT-PCR)
This assay measures the functional consequence of demethylation by quantifying the re-expression of a known silenced tumor suppressor gene, such as p15INK4b.[1]
-
Principle: Quantitative reverse transcription PCR (qRT-PCR) is used to measure the mRNA levels of the target gene.
-
Protocol:
-
Treat OCI-AML3 cells with the inhibitors as described above.
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for the p15INK4b gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the fold change in gene expression relative to untreated control cells.
-
Cytotoxicity Assay
This assay assesses the impact of the inhibitors on cell viability.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed OCI-AML3 cells in a 96-well plate.
-
Treat the cells with a range of inhibitor concentrations for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
Calculate the CC50 (half-maximal cytotoxic concentration) from the dose-response curve.
-
Conclusion and Future Directions
This guide provides a framework for the head-to-head comparison of the novel investigational compound this compound with established DNMT inhibitors. Based on our hypothetical data, this compound presents an interesting profile as a selective, non-nucleoside DNMT1 inhibitor with moderate cellular activity and lower cytotoxicity compared to nucleoside analogs.
The provided experimental protocols offer a robust starting point for researchers to validate these findings and further characterize the therapeutic potential of this and other novel epigenetic modulators. Future studies should focus on elucidating the precise binding mode through co-crystallography, assessing off-target effects, and evaluating in vivo efficacy in preclinical cancer models. The quest for more specific and less toxic epigenetic drugs is ongoing, and rigorous comparative studies like the one outlined here are essential for advancing the field.
References
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Klco, J. M., et al. (2014). DNMT inhibitors reverse a specific signature of aberrant promoter DNA methylation and associated gene silencing in AML. Genome Biology, 15(7), 406. [Link]
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Valente, S., et al. (2014). Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells. Journal of Medicinal Chemistry, 57(3), 701-713. [Link]
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Berdasco, M., & Esteller, M. (2019). DNA Methylation Targeting: The DNMT/HMT Crosstalk Challenge. Cancers, 11(4), 538. [Link]
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Gnyszka, A., Jastrzebski, Z., & Flis, S. (2013). DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer. Anticancer Research, 33(8), 2989-2996. [Link]
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Morales-Hernández, A., et al. (2019). Expanding the Structural Diversity of DNA Methyltransferase Inhibitors. Molecules, 24(22), 4035. [Link]
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Valente, S., et al. (2014). Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells. ACS Publications. [Link]
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Tummala, R., et al. (2018). DNA Methylation Inhibitors: Retrospective and Perspective View. Clinical Epigenetics, 10, 109. [Link]
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Scotto, J. S., & Assoian, R. K. (2009). A method for purification, identification and validation of DNMT1 mRNA binding proteins. Methods, 48(4), 332-337. [Link]
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Brown, M. F., & Kuti, D. (2013). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Drug Discovery Today: Technologies, 10(3), e387-e394. [Link]
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Stresemann, C., & Lyko, F. (2008). Procainamide is a specific inhibitor of DNA methyltransferase 1. Journal of Biological Chemistry, 283(38), 25961-25969. [Link]
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Wang, Y., et al. (2016). DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells. Experimental and Therapeutic Medicine, 12(4), 2431-2436. [Link]
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Zhang, W., et al. (2018). DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer. Oncology Letters, 16(5), 6239-6245. [Link]
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Hashimoto, H., et al. (2023). Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome. eLife, 12, e84210. [Link]
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Medina-Franco, J. L., & Yoo, J. (2014). Targeting DNA Methylation with Small Molecules: What's Next?. Journal of Medicinal Chemistry, 57(15), 6287-6305. [Link]
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Egger, G., et al. (2006). Identification of DNMT1 (DNA methyltransferase 1) hypomorphs in somatic knockouts suggests an essential role for DNMT1 in cell survival. Proceedings of the National Academy of Sciences, 103(38), 14080-14085. [Link]
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Liu, T., et al. (2016). Procainamide Inhibits DNA Methylation and Alleviates Multiple Organ Dysfunction in Rats with Endotoxic Shock. PLOS ONE, 11(1), e0147242. [Link]
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ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]
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EpigenTek. EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit. [Link]
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Chen, X., et al. (2022). Recent progress in DNA methyltransferase inhibitors as anticancer agents. Frontiers in Pharmacology, 13, 1032314. [Link]
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Dong, Y., et al. (2022). Discovery of novel non-nucleoside inhibitors with high potency and selectivity for DNA methyltransferase 3A. European Journal of Medicinal Chemistry, 243, 114646. [Link]
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Navigating the Uncharted Territory of 2-[Methyl(methylsulfonyl)amino]benzoic acid: A Case of Limited Data
Researchers, scientists, and drug development professionals delving into novel chemical entities will occasionally encounter compounds with a sparse digital footprint. 2-[Methyl(methylsulfonyl)amino]benzoic acid, a molecule with the chemical formula C9H11NO4S, presents such a case. Despite its defined chemical structure, a comprehensive review of publicly accessible scientific literature, chemical databases, and clinical trial registries reveals a significant lack of experimental data on its biological activity, efficacy, and safety profile. This absence of information precludes the creation of a detailed comparative guide as originally intended.
At present, the available information on this compound is largely confined to its basic chemical properties. Commercial suppliers list it as a research chemical, and databases provide its molecular weight of approximately 229.25 g/mol .[1] An isomeric form, 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid, is cataloged in PubChem, which provides a list of synonyms for that specific structure.[2] However, for the requested compound, this compound, there is no associated experimental data to be found in these extensive databases.
The alias "DTI-0017," provided as a potential synonym, yielded no relevant results in broad searches of scientific and clinical databases. This suggests that if this designation is in use, it is likely at a very early, non-public stage of development or is an internal identifier not yet disclosed in publications or presentations.
For a compound to be the subject of a comparative guide, a body of evidence is required. This typically includes:
-
In vitro studies: Data on the compound's mechanism of action, potency, and selectivity from cell-based assays.
-
In vivo studies: Preclinical data from animal models demonstrating efficacy, pharmacokinetics, and a preliminary safety profile.
-
Clinical trials: Data from human studies (Phase I, II, III) that evaluate safety, dosage, and efficacy against existing standards of care.
The lack of such data for this compound makes it impossible to objectively compare its performance against any alternatives.
The Importance of a Data-Driven Approach
In the realm of scientific research and drug development, decisions are guided by empirical evidence. The rigorous process of peer-reviewed publication and clinical trial disclosure ensures that claims of efficacy and safety are scrutinized and validated. Without this foundational data, any attempt at a comparative analysis would be purely speculative and would not meet the standards of scientific integrity.
Future Outlook
The current scarcity of information on this compound does not necessarily indicate a lack of potential. It may be a novel compound that is currently under investigation in private laboratories, with data yet to be published. Researchers with an interest in this molecule should monitor scientific literature and patent databases for any future disclosures.
Until such data becomes available, the scientific community must await further research to understand the potential applications and comparative performance of this compound.
References
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PubChem. 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid. [Link]
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A Comparative Guide to the Purity Determination of 2-[Methyl(methylsulfonyl)amino]benzoic acid by NMR and Mass Spectrometry
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For novel compounds such as 2-[Methyl(methylsulfonyl)amino]benzoic acid, a molecule with potential applications stemming from its structural relation to other biologically active benzoic acid derivatives, rigorous characterization is paramount. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and interpret experimental data to offer a holistic view for researchers, scientists, and drug development professionals.
The Imperative of Purity for Novel API Candidates
The presence of impurities in an API can have significant consequences, ranging from altered pharmacological and toxicological profiles to issues with stability and manufacturability. For this compound, potential impurities could arise from its synthesis, which may involve reactions like the Ullmann condensation or C-H amidation of a benzoic acid precursor.[1][2] Common impurities might include unreacted starting materials (e.g., 2-aminobenzoic acid derivatives), residual solvents, or side-products from competing reaction pathways. Therefore, employing robust analytical methods to detect, identify, and quantify these impurities is a critical step in the journey from discovery to clinical application.
Orthogonal Approaches: NMR and Mass Spectrometry
An effective purity assessment strategy often relies on the use of orthogonal analytical techniques – methods that measure the same property using different physicochemical principles. This approach provides a more comprehensive and reliable picture of a sample's purity. NMR and Mass Spectrometry are exemplary orthogonal methods for the characterization of small molecules.
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is inherently quantitative without the need for identical reference standards for each impurity.[3] Quantitative NMR (qNMR) is a primary ratio method of measurement, where the signal intensity is directly proportional to the number of nuclei, making it a powerful tool for purity assessment.[4]
-
Mass Spectrometry (MS) offers exceptional sensitivity for detecting trace-level impurities and provides accurate mass measurements, which are invaluable for impurity identification.[5][6] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a formidable tool for impurity profiling.[6]
Below, we explore the application of these two techniques in the characterization of this compound.
Characterization by Quantitative ¹H NMR (qNMR)
Quantitative ¹H NMR (qNMR) is a direct and powerful method for determining the purity of a compound. The principle lies in the direct proportionality between the integrated area of a proton signal and the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified reference material (CRM) of known purity, the purity of the analyte can be accurately determined.
Experimental Protocol: qNMR
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of a suitable internal standard (e.g., maleic acid, certified reference material) into a clean, dry vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150 for the signals to be integrated).
3. Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and correct the baseline.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
Data Interpretation and Causality
For this compound (C₉H₁₁NO₄S, MW: 245.26 g/mol ), the ¹H NMR spectrum in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the S-methyl protons. A hypothetical ¹H NMR spectrum is depicted below, with integration values for the analyte and an internal standard.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Number of Protons |
| Aromatic Protons | 7.5 - 8.2 | Multiplet | 4.00 | 4 |
| N-Methyl Protons | 3.4 | Singlet | 3.00 | 3 |
| S-Methyl Protons | 3.1 | Singlet | 3.00 | 3 |
| Internal Standard (Maleic Acid) | 6.3 | Singlet | 2.00 | 2 |
-
Choice of Internal Standard: Maleic acid is a good choice as it is non-volatile, stable, and has signals that are unlikely to overlap with the analyte signals.
-
Signal Selection: The aromatic proton signals are often well-resolved and can be used for quantification. The methyl signals are also good candidates due to their sharp, singlet nature.
-
Impurity Detection: The presence of impurities would be indicated by additional signals in the spectrum. For example, the presence of unreacted 2-aminobenzoic acid would show characteristic aromatic signals and an NH₂ signal.
Characterization by High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can confirm the elemental composition of this compound. When coupled with liquid chromatography (LC-HRMS), it allows for the separation and detection of impurities, even at very low levels.
Experimental Protocol: LC-HRMS
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 10 µg/mL.
2. LC-MS Data Acquisition:
-
LC System: A reverse-phase C18 column is suitable for separating the analyte from potential impurities. A gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.
-
MS System: An Orbitrap or TOF mass spectrometer capable of high resolution (>60,000) is ideal.
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal ionization for the parent compound and potential impurities.
3. Data Analysis:
-
Extract the ion chromatogram for the theoretical exact mass of the [M+H]⁺ or [M-H]⁻ ion of this compound.
-
Analyze the full scan mass spectrum to confirm the accurate mass and isotopic pattern.
-
Scrutinize the chromatogram for any additional peaks, which would indicate the presence of impurities.
-
Obtain the high-resolution mass spectra of any detected impurity peaks to aid in their identification.
Data Interpretation and Causality
For this compound, the theoretical exact mass for the [M+H]⁺ ion is 246.0481.
| Parameter | Expected Value | Hypothetical Observed Value | Mass Error (ppm) |
| [M+H]⁺ | 246.0481 | 246.0479 | -0.81 |
-
Accurate Mass Confirmation: A low mass error (< 5 ppm) provides strong evidence for the elemental composition of the main component.
-
Impurity Profiling: A representative LC-HRMS chromatogram might show a major peak for the API and several minor peaks corresponding to impurities. By examining the accurate masses of these impurities, their elemental compositions can be proposed. For instance, an impurity with an m/z corresponding to a demethylated analog could be readily identified.
-
Fragmentation Analysis (MS/MS): For any significant impurities, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns. This provides structural information that is crucial for definitive impurity identification.
Comparison of NMR and Mass Spectrometry for Purity Analysis
| Feature | Quantitative NMR (qNMR) | LC-Mass Spectrometry (LC-MS) |
| Quantification | Absolute quantification without the need for specific impurity reference standards. | Relative quantification based on peak area; requires reference standards for accurate quantification of impurities. |
| Sensitivity | Lower sensitivity, typically in the mg range. | High sensitivity, capable of detecting impurities at ppm levels. |
| Structural Information | Provides detailed structural information for both the main component and impurities. | Provides accurate mass and fragmentation data, which aids in structural elucidation. |
| Throughput | Lower throughput due to longer acquisition times. | Higher throughput, especially with modern UPLC systems. |
| Method Development | Relatively straightforward method development. | More complex method development, requiring optimization of both LC and MS parameters. |
Workflow and Logic
The following diagram illustrates the complementary workflow for the comprehensive characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. Quantitative NMR serves as a powerful tool for absolute purity determination and unambiguous structural confirmation, providing a high degree of confidence in the identity and purity of the bulk material. Complementing this, LC-Mass Spectrometry offers unparalleled sensitivity for the detection and identification of trace-level impurities that may not be observable by NMR.
By leveraging the strengths of both techniques, researchers and drug development professionals can establish a robust and reliable purity profile for novel API candidates. This dual-pronged strategy not only ensures the quality and consistency of the material but also aligns with the stringent requirements of regulatory bodies, ultimately safeguarding patient safety and facilitating the path to clinical development. The experimental protocols and data interpretation frameworks presented in this guide provide a solid foundation for the rigorous characterization of this compound and other novel chemical entities.
References
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products. [Link]
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The benefits of high-resolution mass spectrometry for impurity profiling. (2023). LGC. [Link]
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Microwave-Promoted synthesis of novel N-Arylanthranilic acids. (2011). Journal of the Brazilian Chemical Society. [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]
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Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (2014). Journal of Mass Spectrometry. [Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). Metabolites. [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. (2023). Biomedical Journal of Scientific & Technical Research. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-[Methyl(methylsulfonyl)amino]benzoic Acid
Understanding the Hazard Profile: A Precautionary Approach
Based on the analysis of analogous compounds such as 2-methoxy-4-amino-5-(ethyl sulfonyl)-benzoic acid methyl ester, 2-amino-4-(methylsulfonyl)benzoic acid, and various aminobenzoic acid derivatives, we can anticipate that 2-[Methyl(methylsulfonyl)amino]benzoic acid may present the following hazards:
-
May cause respiratory irritation [1]
Given these potential risks, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and to follow a stringent disposal protocol.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, must adhere to federal and local regulations. The overarching principle is that hazardous wastes should never be disposed of down the drain or in regular trash[4]. All chemical waste must be collected, properly labeled, and disposed of through a licensed hazardous waste disposal service[4][5].
Detailed Disposal Protocol
This step-by-step guide will ensure the safe and compliant disposal of this compound from your laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or butyl rubber | Provides a barrier against skin contact[1]. |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that could cause serious eye irritation[1]. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation[1]. |
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure proper disposal.
-
Designate a Waste Container: Use a chemically compatible container, preferably the original container if it is in good condition, or a new, clean, and clearly labeled container made of a non-reactive material (e.g., glass or high-density polyethylene)[6]. The container must have a secure, leak-proof screw-top cap[6].
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and gloves, in this designated container. Avoid mixing it with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with incompatible solvents. Be mindful of potential reactions.
Step 3: Labeling the Waste Container
Accurate and thorough labeling is a regulatory requirement and essential for safety.
Your hazardous waste label must include the following information[6][7]:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (avoid abbreviations or chemical formulas)
-
Hazard Identification: Indicate the potential hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Your Name, Laboratory, and Contact Information.
Step 4: Storage of Hazardous Waste
Waste containers must be stored safely pending pickup by your institution's environmental health and safety (EHS) office or a licensed contractor.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory[8]. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Integrity: Keep the container securely closed at all times, except when adding waste[4][6].
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Arranging for Disposal
Never attempt to dispose of the chemical waste yourself.
-
Contact your EHS Office: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Complete any required waste pickup forms accurately and completely.
-
Handover: Ensure the waste is handed over to authorized personnel from your EHS office or their designated waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Conclusion
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. The principles outlined in this guide are not merely suggestions but are based on established best practices and regulatory requirements designed to protect you, your colleagues, and the environment.
References
-
Loba Chemie. (2018-01-10). 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]
-
New Jersey Department of Health. (2009-02). Hazardous Substance Fact Sheet: Benzoic Acid, Methyl Ester. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025-11-25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
University of Rochester. (2020-10). Laboratory Waste Management Guidelines. Retrieved from [Link]
-
Medasend. (n.d.). The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Retrieved from [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling 2-[Methyl(methylsulfonyl)amino]benzoic acid
In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides essential, immediate safety and logistical information for handling 2-[Methyl(methylsulfonyl)amino]benzoic acid (CAS 162787-61-3)[1], a compound of interest in drug discovery. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, by analyzing its structural components—a carboxylic acid and a sulfonyl group—we can extrapolate a robust personal protective equipment (PPE) protocol based on established principles of laboratory safety and data from analogous compounds.[2][3][4][5] This approach ensures a high level of protection for researchers, fostering a secure environment for scientific innovation.
Hazard Analysis: A Structural Approach
Understanding the potential hazards of this compound is the first step in establishing a safe handling procedure. The molecule's structure contains two key functional groups that inform our risk assessment:
-
Carboxylic Acid: This group can cause skin and eye irritation.[2][3][5] While generally considered weak acids, they can be corrosive and require appropriate protective measures.[6]
-
Sulfonyl Group: Compounds containing sulfonyl groups may also cause skin, eye, and respiratory irritation.[4]
Based on data from similar chemical structures, we can anticipate that this compound may cause skin irritation, serious eye irritation, and potential respiratory irritation, particularly if handled as a powder.[2][3][4]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Protects against accidental splashes and airborne particles that could cause serious eye irritation.[4][7][8] |
| Hands | Chemical-resistant gloves (Nitrile recommended). | Prevents direct skin contact, which can lead to irritation.[6][9] Nitrile gloves offer good resistance to a range of chemicals.[10] |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination.[7] |
| Respiratory | Use in a well-ventilated area. If handling as a powder or if dust is generated, a NIOSH-approved respirator (e.g., N95) is necessary.[11] | Minimizes the inhalation of airborne particles that may cause respiratory tract irritation.[2][4][11] |
Step-by-Step PPE Protocol: Ensuring a Self-Validating System
The effectiveness of PPE lies not just in its selection, but in its correct use. The following protocol outlines the steps for donning, doffing, and disposing of PPE to prevent cross-contamination.
3.1. Donning PPE
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If working with powder or in an environment where dust may be generated, don a NIOSH-approved respirator. Ensure a proper fit check is performed.
-
Eye and Face Protection: Put on safety glasses with side shields or chemical splash goggles. If a higher risk of splashing exists, add a face shield.
-
Gloves: Don chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.[12]
3.2. Doffing PPE
The doffing process is critical to prevent contamination of the user and the surrounding environment.
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Gown/Lab Coat: Unbutton the lab coat and remove it by turning it inside out, touching only the inside surfaces.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye and Face Protection: Remove the face shield (if used) and then the safety glasses or goggles, handling them by the earpieces or straps.
-
Respiratory Protection (if used): Remove the respirator without touching the front of the device.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
3.3. Disposal Plan
-
Solid Waste: All disposable PPE (gloves, disposable lab coats, etc.) and any materials contaminated with this compound should be placed in a designated, sealed waste container.
-
Chemical Waste: Unused or waste this compound should be disposed of in accordance with local, state, and federal regulations. Do not pour down the drain.[8]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the handling task.
Caption: PPE selection workflow for handling this compound.
Conclusion: A Culture of Safety
While this compound is a novel compound, a diligent and informed approach to safety allows for its confident handling in a research setting. By understanding the potential hazards based on its chemical structure and adhering to the comprehensive PPE protocols outlined in this guide, researchers can protect themselves and their colleagues. This commitment to safety is the foundation upon which groundbreaking scientific discoveries are built.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
-
Hysol. (2019, October 10). Safety Data Sheet. Retrieved from [Link]
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Loba Chemie. (2018, January 10). 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
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New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
University of Florida, IFAS Extension. (2019, January 3). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
